Product packaging for Barium dichromate(Cat. No.:CAS No. 13477-01-5)

Barium dichromate

Cat. No.: B084721
CAS No.: 13477-01-5
M. Wt: 353.31 g/mol
InChI Key: LSWZMKLTBNIIHY-UHFFFAOYSA-N
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Description

Barium dichromate is a useful research compound. Its molecular formula is BaCr2O7 and its molecular weight is 353.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCr2O7 B084721 Barium dichromate CAS No. 13477-01-5

Properties

IUPAC Name

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZMKLTBNIIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaCr2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13477-01-5
Record name Barium dichromate
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Record name Barium dichromate
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Foundational & Exploratory

Barium dichromate synthesis from barium chloride and potassium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Barium Dichromate from Barium Chloride and Potassium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BaCr₂O₇) is an inorganic compound with applications as an oxidizing agent in organic synthesis and as a component in pyrotechnic compositions.[1] Its synthesis via the reaction of barium chloride (BaCl₂) and potassium dichromate (K₂Cr₂O₇) is a classic example of a precipitation reaction complicated by a competing chemical equilibrium. This technical guide provides a comprehensive overview of the chemical principles, a generalized experimental protocol, and an analysis of the critical parameters governing the synthesis.

Core Chemical Principles

The direct synthesis of this compound is based on a double displacement reaction in an aqueous solution. However, the success of the synthesis is critically dependent on managing the aqueous equilibrium between dichromate and chromate ions.

The Primary Reaction

The theoretical reaction for the formation of this compound is a straightforward metathesis:

BaCl₂(aq) + K₂Cr₂O₇(aq) → BaCr₂O₇(s) + 2 KCl(aq)[2][3]

The Chromate-Dichromate Equilibrium

In an aqueous solution, the dichromate ion (Cr₂O₇²⁻, orange) exists in equilibrium with the chromate ion (CrO₄²⁻, yellow). This equilibrium is highly sensitive to pH:

Cr₂O₇²⁻(aq) + H₂O(l) ⇌ 2 CrO₄²⁻(aq) + 2 H⁺(aq)[4]

  • In neutral or basic conditions: The equilibrium shifts to the right, favoring the formation of chromate ions (CrO₄²⁻).

  • In acidic conditions: The addition of an acid (H⁺) shifts the equilibrium to the left, favoring the formation of dichromate ions (Cr₂O₇²⁻).[4]

The Challenge of Competing Precipitation

The primary obstacle in this synthesis is the significant difference in solubility between barium chromate and this compound. Barium chromate (BaCrO₄) is substantially less soluble in water than this compound (BaCr₂O₇).[5][6][7]

Consequently, if a solution of barium chloride is added to a neutral solution of potassium dichromate, the small concentration of chromate ions present in the equilibrium will preferentially react with the barium ions, leading to the precipitation of the highly insoluble yellow barium chromate (BaCrO₄) instead of the desired this compound.[5][8][9]

To successfully synthesize this compound, the reaction must be carried out in an acidic medium. The addition of an acid suppresses the concentration of chromate ions, ensuring that the dichromate ion is the predominant species available to react with barium ions.[1][10]

Diagrams of Reaction and Workflow

The following diagrams illustrate the core chemical reaction and a generalized workflow for the synthesis.

G BaCl2 Barium Chloride (BaCl₂) plus BaCl2->plus K2Cr2O7 Potassium Dichromate (K₂Cr₂O₇) BaCr2O7 This compound (BaCr₂O₇) KCl Potassium Chloride (KCl) plus->K2Cr2O7 plus->BaCr2O7 + plus->KCl +

Caption: Chemical reaction pathway for this compound synthesis.

G prep 1. Prepare Acidified K₂Cr₂O₇ Solution add 2. Add BaCl₂ Solution (Dropwise with Stirring) prep->add precipitate 3. Allow Precipitation (Aging of Precipitate) add->precipitate filter 4. Filter the Precipitate (e.g., Buchner Funnel) precipitate->filter wash 5. Wash Precipitate (Cold Water, Acetone) filter->wash dry 6. Dry the Product (Desiccator or Oven) wash->dry product Final Product: This compound (BaCr₂O₇) dry->product

Caption: Generalized experimental workflow for precipitation synthesis.

Generalized Experimental Protocol

This protocol describes a generalized method for the synthesis of this compound. Exact concentrations and volumes should be optimized based on the desired yield and scale.

4.1 Materials and Reagents

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Potassium dichromate (K₂Cr₂O₇)

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃), dilute

  • Distilled or deionized water

  • Acetone (for washing)

4.2 Procedure

  • Preparation of Reactant Solutions:

    • Prepare a saturated or near-saturated aqueous solution of potassium dichromate.

    • Slowly add dilute hydrochloric or nitric acid to the potassium dichromate solution while stirring until the solution is distinctly acidic. This ensures the dichromate ion is the predominant species.

    • Prepare a separate aqueous solution of barium chloride.

  • Precipitation:

    • Gently heat both solutions to approximately 50-60°C.

    • Slowly add the barium chloride solution dropwise to the acidified potassium dichromate solution under constant, vigorous stirring.

    • The formation of a brownish-red crystalline precipitate of this compound should be observed.

    • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Remove the beaker from heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize precipitation.

    • Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate several times with small volumes of cold distilled water to remove soluble impurities like KCl.

    • Perform a final wash with acetone to facilitate drying.

  • Drying:

    • Carefully transfer the filter cake to a watch glass or evaporating dish.

    • Dry the product in a desiccator over a suitable drying agent or in a temperature-controlled oven at a low temperature (e.g., 100-110°C) to yield the anhydrous brownish-red this compound.[11]

4.3 Safety Precautions

  • All chromium(VI) compounds, including potassium dichromate and this compound, are highly toxic and carcinogenic.[12]

  • Always handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or contact with skin.

Data Presentation: Optimizing Reaction Parameters (Illustrative Example)

The following table summarizes data from a study on the preparation of barium chromate by mixing solutions of barium chloride and sodium chromate.[13] This data demonstrates the impact of reactant concentration, pH, and stirring speed on the final product yield.

Parameter Condition A Condition B (Optimal) Condition C Condition D Condition E
Reactant Molarity 0.1 M0.3 M0.5 M0.7 M0.9 M
Temperature 25°C25°C25°C25°C25°C
pH 77777
Stirring NoneNoneNoneNoneNone
Percentage Yield (%) 86%93%91%85%90%

Data adapted from a study on Barium Chromate synthesis.[13]

This empirical data highlights that an optimal reactant concentration exists for maximizing yield in a precipitation reaction. For the synthesis of this compound, a similar systematic approach of varying parameters such as reactant concentration, temperature, and pH would be necessary to determine the optimal conditions for maximum yield and purity.[1]

Conclusion

The synthesis of this compound from barium chloride and potassium dichromate is a feasible but nuanced process. The key to a successful synthesis lies in overcoming the competing precipitation of the more insoluble barium chromate. This is achieved by conducting the reaction in an acidic environment to shift the chromate-dichromate equilibrium in favor of the dichromate species. While a generalized protocol can be established, researchers must undertake systematic optimization of key reaction parameters to achieve high yield and purity of the final product. Strict adherence to safety protocols is mandatory due to the hazardous nature of hexavalent chromium compounds.

References

Barium Dichromate: A Technical Overview of its Chemical Properties and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to barium dichromate, a chemical compound with applications in various research fields. It details its chemical and physical properties, provides protocols for its synthesis and analysis, and outlines its key chemical reactions.

Core Chemical and Physical Properties

This compound (BaCr₂O₇) is an inorganic compound that appears as brownish-red needles or crystalline masses.[1][2] The dihydrate form, BaCr₂O₇·2H₂O, crystallizes as slender, yellowish-brown rhombic prisms.[3] While it is soluble in acids, it undergoes decomposition in water.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value Reference
CAS Number 13477-01-5 (anhydrous)[1][2][4][5][6]
10031-16-0 (dihydrate)[7]
Molecular Formula BaCr₂O₇[2][4][6][8]
Molecular Weight 353.31 g/mol [4][8]
Physicochemical Property Value Reference
Appearance Brownish-red needles or crystalline masses[1][2]
Solubility Soluble in acids, decomposed by water[1][2][3]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 7[5]
Rotatable Bond Count 0[5]
Complexity 194[5][8]
LogP -0.78120[5]
Polar Surface Area 123.63 Ų[5]

Chemical Synthesis and Reactions

The synthesis of this compound is primarily achieved through precipitation from an aqueous solution under acidic conditions. This is due to the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which shifts towards the dichromate form in the presence of acid.

Signaling Pathway of Chromate-Dichromate Equilibrium

G Chromate-Dichromate Equilibrium 2CrO4^2- 2CrO₄²⁻ (Chromate) Yellow Cr2O7^2- Cr₂O₇²⁻ (Dichromate) Orange-Red 2CrO4^2-->Cr2O7^2- + 2H⁺ (Acidification) Cr2O7^2-->2CrO4^2- + 2OH⁻ (Basification) H2O H₂O (Water) H+ 2H⁺ (Acid) OH- 2OH⁻ (Base)

Caption: Chemical equilibrium between chromate and dichromate ions.

Key Chemical Reactions
  • Reaction with Bases: When treated with an alkaline solution, this compound converts to barium chromate.[7] BaCr₂O₇ + 2NaOH → 2BaCrO₄ + 2Na⁺ + H₂O[7]

  • Decomposition in Water: this compound is decomposed by water, yielding barium chromate.[3]

  • Acidic Dissolution: In acidic environments, it dissociates into barium ions and dichromate ions.[7] BaCr₂O₇ + 2H⁺ → Ba²⁺ + Cr₂O₇²⁻ + H₂O[7]

  • Oxidation Reactions: In non-aqueous media, this compound functions as an oxidizing agent, for instance, converting alcohols to aldehydes or ketones.[7]

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound by reacting a soluble barium salt with a dichromate salt under acidic conditions.[4]

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Potassium dichromate (K₂Cr₂O₇)

  • Dilute nitric acid (HNO₃) or hydrochloric acid (HCl)

  • Distilled water

  • Beakers, graduated cylinders, stirring rod, filtration apparatus (e.g., Büchner funnel), filter paper

Methodology:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of barium chloride or barium nitrate in a beaker with distilled water.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of potassium dichromate in distilled water.

  • Acidification: Slowly add dilute nitric acid or hydrochloric acid to the potassium dichromate solution while stirring until the solution's pH is acidic. The color should be a distinct orange-red, indicating the predominance of the dichromate ion.

  • Precipitation: While stirring vigorously, slowly add the barium salt solution to the acidified potassium dichromate solution. A brownish-red precipitate of this compound will form.

  • Digestion: Gently heat the mixture while stirring for a short period. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.

  • Filtration and Washing: Allow the precipitate to settle, then separate it from the supernatant by filtration using a Büchner funnel. Wash the precipitate several times with small portions of distilled water to remove any soluble impurities. Note that excessive washing may lead to decomposition.[3]

  • Drying: Carefully dry the collected precipitate in an oven at a low temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at this temperature.[3]

Experimental Workflow for this compound Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation prep_ba Dissolve BaCl₂ in Distilled Water precipitate Mix solutions to precipitate BaCr₂O₇ prep_ba->precipitate prep_k2cr2o7 Dissolve K₂Cr₂O₇ in Distilled Water acidify Acidify K₂Cr₂O₇ solution (Adjust pH) prep_k2cr2o7->acidify acidify->precipitate digest Digest precipitate (Gentle heating) precipitate->digest filter Filter precipitate digest->filter wash Wash with distilled water filter->wash dry Dry at 100°C wash->dry product Final Product: This compound (BaCr₂O₇) dry->product

Caption: Workflow for the synthesis of this compound.

Analysis of Barium and Chromate Content

The purity of a this compound sample can be assessed by determining the percentage of barium and chromium.

1. Gravimetric Determination of Barium:

This method involves converting the barium to insoluble barium sulfate, which is then weighed.

Materials:

  • This compound sample

  • Dilute hydrochloric acid (HCl)

  • Dilute sulfuric acid (H₂SO₄)

  • Distilled water

  • Ashless filter paper

  • Muffle furnace

Methodology:

  • Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid.

  • Heat the solution to near boiling and slowly add a slight excess of dilute sulfuric acid to precipitate barium sulfate (BaSO₄).

  • Digest the precipitate by keeping the solution hot for about an hour.

  • Filter the hot solution through ashless filter paper. Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate).

  • Transfer the filter paper containing the precipitate to a crucible.

  • Carefully char the filter paper and then ignite it in a muffle furnace to a constant weight.

  • The final weight corresponds to pure BaSO₄, from which the percentage of barium in the original sample can be calculated.

2. Titrimetric Determination of Dichromate:

This redox titration uses a standard solution of ferrous ammonium sulfate to determine the amount of dichromate.

Materials:

  • This compound sample

  • Standardized ferrous ammonium sulfate solution ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Redox indicator (e.g., sodium diphenylamine sulfonate)

Methodology:

  • Accurately weigh a sample of this compound and dissolve it in a solution of sulfuric acid and distilled water.

  • Add phosphoric acid, which helps to sharpen the endpoint by complexing with the Fe³⁺ ions produced during the titration.

  • Add a few drops of the redox indicator.

  • Titrate the solution with the standardized ferrous ammonium sulfate solution. The endpoint is reached when the color of the solution changes sharply, indicating that all the dichromate (Cr₂O₇²⁻) has been reduced to Cr³⁺.

  • The concentration of dichromate in the original sample can be calculated from the volume of ferrous ammonium sulfate solution used.

References

Molecular structure and formula of Barium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Formula of Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Molecular Structure and Formula

This compound is an inorganic compound with the chemical formula BaCr₂O₇ .[1][2][3] Its IUPAC name is barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium.[2] The molecule consists of a barium cation (Ba²⁺) and a dichromate anion (Cr₂O₇²⁻).

The dichromate anion's structure is characterized by two tetrahedral chromium(VI) oxide units, CrO₄, linked by a shared oxygen atom. This compound can also crystallize as a dihydrate, with the formula BaCr₂O₇·2H₂O. This hydrated form is reported to have a monoclinic crystal structure.

Quantitative Data

PropertyThis compound (BaCr₂O₇)Barium Chromate (BaCrO₄)
Molecular Formula BaCr₂O₇BaCrO₄
Molecular Weight 353.31 g/mol [2]253.37 g/mol
Appearance Brownish-red needles or crystalline masses[3]Yellow solid
Density Not available4.498 g/cm³ at 20 °C
Melting Point Not availableDecomposes at 210–1,380 °C
Solubility in Water Decomposed by water0.0002775 g/100 mL at 20 °C
Solubility in other solvents Soluble in acids[3]Soluble in strong acids
CAS Number 13477-01-5[2][3]10294-40-3

Experimental Protocols

Detailed methodologies for the synthesis and analysis of barium compounds are presented below.

Synthesis of this compound from Barium Salt and Dichromate Salt

This common method relies on the precipitation reaction between a soluble barium salt and a soluble dichromate salt in an acidic medium.

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Prepare separate aqueous solutions of the barium salt and the dichromate salt.

  • Acidify the barium salt solution by adding the dilute acid. This is crucial as the chromate-dichromate equilibrium favors the formation of dichromate ions (Cr₂O₇²⁻) in acidic conditions.

  • Slowly add the dichromate salt solution to the acidified barium salt solution while stirring continuously.

  • A brownish-red precipitate of this compound will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the collected this compound in an oven at a controlled temperature (around 100°C) to remove water. The dihydrate loses its water of crystallization at approximately this temperature.

Synthesis from Barium Chromate and Chromic Acid

This compound can also be synthesized by leveraging the acid-driven conversion of chromate to dichromate.

Materials:

  • Barium chromate (BaCrO₄)

  • Hot, concentrated chromic acid (H₂CrO₄)

  • Beakers

  • Heating apparatus

  • Stirring rod

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • Dissolve barium chromate in hot, concentrated chromic acid. The acidic environment converts the chromate ions to dichromate ions.

  • Once the barium chromate is fully dissolved, cool the solution slowly.

  • As the solution cools, the solubility of this compound decreases, leading to its precipitation out of the solution.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the crystals to obtain pure this compound.

Gravimetric Estimation of Barium as Barium Chromate

This protocol details the gravimetric analysis of barium ions by precipitating them as barium chromate. The same principles apply to other gravimetric methods for barium.[4]

Principle: Barium ions (Ba²⁺) are precipitated from a solution as insoluble barium chromate (BaCrO₄) by adding potassium chromate (K₂Cr₂O₄) in an acetic acid medium. The precipitate is then filtered, washed, dried, and weighed. The mass of barium in the original sample can be calculated from the mass of the BaCrO₄ precipitate.[4]

Materials:

  • Barium chloride solution (unknown concentration)

  • Potassium chromate solution (4%)

  • Dilute acetic acid (2N)

  • Distilled water

  • Beakers (400 mL)

  • Pipette (20 mL)

  • Standard flask (100 mL)

  • Sintered glass crucible (G4)

  • Hot air oven

  • Desiccator

  • Analytical balance

Procedure:

  • Make up the provided barium chloride solution to 100 mL in a standard flask.

  • Pipette 20 mL of this solution into a 400 mL beaker.

  • Add 10 mL of 2N dilute acetic acid.

  • Dilute the solution to approximately 150 mL with distilled water and heat it to boiling.

  • To the hot solution, slowly add 15 mL of 4% potassium chromate solution with constant stirring.

  • Digest the resulting precipitate by keeping the solution hot for about 15 minutes, allowing the precipitate to settle. The supernatant liquid should be yellow.

  • Test for complete precipitation by adding a few drops of potassium chromate solution to the supernatant. No further precipitation should be observed.

  • Filter the precipitate through a pre-weighed sintered glass crucible (G4).

  • Wash the precipitate with hot water until it is free of chloride ions.

  • Dry the crucible with the precipitate in a hot air oven at 120°C for about 2 hours.

  • Cool the crucible in a desiccator and weigh it.

  • Repeat the process of drying and weighing until a constant weight is obtained.[4]

Visualizations

The following diagram illustrates the chemical pathway for the synthesis of this compound from barium chromate, emphasizing the crucial role of the acid-catalyzed chromate-dichromate equilibrium.

Barium_Dichromate_Synthesis cluster_equilibrium Chromate-Dichromate Equilibrium BaCrO4 Barium Chromate (BaCrO₄) (Yellow Precipitate) CrO4_2_minus 2CrO₄²⁻ (Chromate ions in solution) BaCrO4->CrO4_2_minus Dissolves in acid H_plus H⁺ (from Acid) Cr2O7_2_minus Cr₂O₇²⁻ (Dichromate ions) CrO4_2_minus->Cr2O7_2_minus + 2H⁺ Cr2O7_2_minus->CrO4_2_minus + 2OH⁻ BaCr2O7 This compound (BaCr₂O₇) (Brownish-red Precipitate) Cr2O7_2_minus->BaCr2O7 H2O H₂O Ba_2_plus Ba²⁺ Ba_2_plus->BaCr2O7

Caption: Synthesis of this compound via Chromate-Dichromate Equilibrium.

References

An In-depth Technical Guide to the Solubility of Barium Dichromate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium dichromate (BaCr₂O₇), with a particular focus on its interaction with water and its behavior in organic solvents. This document addresses the compound's reactivity, presents available data, and offers detailed experimental protocols for its analysis.

Core Concepts: Understanding the Reactivity of this compound

This compound is a brownish-red crystalline solid. A critical aspect of its chemistry is its reactivity with water. Unlike a simple dissolution process, this compound decomposes in aqueous solutions. This behavior is governed by the well-established chromate-dichromate equilibrium.

Interaction with Water: Decomposition and Equilibrium

When introduced to water, this compound does not simply dissolve to form hydrated Ba²⁺ and Cr₂O₇²⁻ ions in a stable solution. Instead, the dichromate ion (Cr₂O₇²⁻) participates in an equilibrium with the chromate ion (CrO₄²⁻) and hydrogen ions (H⁺). The equilibrium shifts depending on the pH of the solution.

In neutral or near-neutral aqueous environments, the equilibrium favors the formation of chromate ions. These chromate ions then react with the barium ions (Ba²⁺) present to form barium chromate (BaCrO₄), which is a sparingly soluble yellow solid.[1] Consequently, the addition of this compound to water results in its decomposition and the precipitation of barium chromate.[2][3][4]

The overall reaction can be conceptualized as:

BaCr₂O₇(s) + H₂O(l) ⇌ BaCrO₄(s) + H₂CrO₄(aq)

The chromic acid (H₂CrO₄) is in equilibrium with H⁺ and CrO₄²⁻ ions, further influencing the precipitation of barium chromate.

Decomposition_Equilibrium cluster_water Aqueous Environment BaCr2O7_solid This compound (s) Equilibrium Chromate-Dichromate Equilibrium BaCr2O7_solid->Equilibrium Decomposition in H2O Water (H₂O) H2O->Equilibrium BaCrO4_precipitate Barium Chromate (s) (Precipitate) Equilibrium->BaCrO4_precipitate Forms H2CrO4 Chromic Acid (aq) Equilibrium->H2CrO4 Forms

Figure 1. Decomposition of this compound in Water.
Solubility in Organic Solvents

There is a notable lack of quantitative data in the scientific literature regarding the solubility of this compound in common organic solvents. However, its use as an oxidizing agent in non-aqueous media, such as acetonitrile, suggests that it is at least partially soluble and more stable in such solvents compared to water.[5] In these reactions, this compound is used to oxidize organic substrates like thiols to disulfides, indicating its persistence in the dichromate form in these non-aqueous environments.[5]

Data Presentation: Summarized Solubility Data

Due to the decomposition of this compound in water, a standard aqueous solubility value is not applicable. The table below summarizes the available qualitative information for this compound and includes quantitative data for the related compound, barium chromate, for comparative purposes.

CompoundSolventTemperature (°C)SolubilityData Type
This compound WaterAmbientDecomposesQualitative
AcetonitrileAmbientSoluble (extent not specified)Qualitative
AcetoneN/ANo Data AvailableN/A
EthanolN/ANo Data AvailableN/A
MethanolN/ANo Data AvailableN/A
Barium Chromate Water200.0002775 g / 100 mLQuantitative
Acetone200.0002775 g / 100 gQuantitative
Organic SolventsAmbientInsolubleQualitative[3]

Experimental Protocols

The following sections provide detailed methodologies for investigating the behavior of this compound in water and for determining its solubility in an organic solvent.

Protocol for Analysis of this compound's Interaction with Water

This protocol is designed to qualitatively observe and quantitatively analyze the decomposition of this compound in water.

3.1.1. Materials and Equipment

  • This compound (BaCr₂O₇)

  • Deionized water

  • Analytical balance

  • Beakers and magnetic stir plate with stir bars

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

  • Spectrophotometer (optional, for analyzing filtrate)

  • pH meter

3.1.2. Procedure

  • Preparation: Accurately weigh approximately 1.0 g of this compound and record the mass.

  • Interaction: Add the weighed this compound to 100 mL of deionized water in a beaker at a controlled temperature (e.g., 25°C).

  • Observation and Stirring: Place the beaker on a magnetic stir plate and stir the suspension for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium. Observe any color changes in the solid and the solution.

  • pH Measurement: Measure the pH of the suspension.

  • Separation: Separate the solid precipitate from the solution by vacuum filtration.

  • Analysis of the Solid:

    • Wash the collected solid with small portions of deionized water and then with a small amount of acetone to aid in drying.

    • Dry the solid in a drying oven at a suitable temperature (e.g., 100-110°C) until a constant mass is achieved.

    • Weigh the dried precipitate. The mass of the precipitate can be compared to the initial mass of this compound to quantify the extent of conversion to barium chromate.

  • Analysis of the Filtrate (Optional):

    • The concentration of any soluble chromium species in the filtrate can be determined using spectrophotometry by measuring the absorbance at the characteristic wavelength for dichromate or chromate ions.

Protocol for Determination of this compound Solubility in Acetonitrile

This protocol outlines a method for determining the solubility of this compound in an organic solvent where it is expected to be more stable.

3.2.1. Materials and Equipment

  • This compound (BaCr₂O₇)

  • Anhydrous acetonitrile

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

3.2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of acetonitrile in a sealed container.

    • Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After the equilibration period, allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant using a pipette.

    • Dilute the aliquot with a known volume of fresh acetonitrile to a concentration that falls within the linear range of a pre-established calibration curve.

    • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dichromate ion in acetonitrile.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in acetonitrile of known concentrations.

    • Measure the absorbance of each standard solution to construct a calibration curve of absorbance versus concentration.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in acetonitrile at the specified temperature.

Solubility_Workflow cluster_workflow Solubility Determination Workflow Start Start Prep_Sat_Sol Prepare Saturated Solution (Excess BaCr₂O₇ in Acetonitrile) Start->Prep_Sat_Sol Equilibrate Equilibrate in Thermostatic Shaker Prep_Sat_Sol->Equilibrate Separate Separate Solid (Centrifugation) Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis Spectrophotometry) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Figure 2. Experimental Workflow for Solubility Determination.

Conclusion

The behavior of this compound in aqueous and organic media is of significant interest to researchers. In water, it undergoes decomposition to the less soluble barium chromate, a process governed by the chromate-dichromate equilibrium. Quantitative aqueous solubility data is therefore not applicable. In contrast, while quantitative data is scarce, its use in organic synthesis suggests some degree of solubility and stability in non-aqueous solvents like acetonitrile. The provided experimental protocols offer a framework for the detailed investigation of these properties, which is essential for its application in research and development.

References

Thermal Decomposition of Barium Dichromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Barium Dichromate

This compound is an inorganic compound with the chemical formula BaCr₂O₇. It can be synthesized by the reaction of a soluble barium salt with a dichromate salt in an acidic aqueous solution. This compound can also exist in a hydrated form, this compound dihydrate (BaCr₂O₇·2H₂O). The thermal stability of dichromate salts can vary significantly depending on the cation. While the thermal decomposition of compounds like ammonium dichromate is well-studied, specific data for this compound is sparse.

Predicted Thermal Decomposition Pathway

Based on the established thermal behavior of other metal dichromates, the thermal decomposition of this compound is anticipated to proceed via a redox reaction. In this process, the chromium(VI) in the dichromate anion is reduced, and oxygen gas is evolved. The expected solid-state products are Barium chromate (BaCrO₄) and Chromium(III) oxide (Cr₂O₃).

The proposed overall decomposition reaction is:

2BaCr₂O₇(s) → 2BaCrO₄(s) + Cr₂O₃(s) + ³/₂O₂(g)

The decomposition is likely to be a multi-step process, with the initial decomposition temperature being a key parameter for its thermal stability.

G BaCr2O7 This compound (BaCr₂O₇) Heat Heat (Δ) BaCr2O7->Heat BaCrO4 Barium Chromate (BaCrO₄) Heat->BaCrO4 Decomposition Cr2O3 Chromium(III) Oxide (Cr₂O₃) Heat->Cr2O3 O2 Oxygen (O₂) Heat->O2

Caption: Predicted thermal decomposition pathway of this compound.

Thermal Stability of Barium Chromate (Decomposition Product)

The primary solid product of this compound decomposition is Barium chromate (BaCrO₄), a yellow, crystalline solid. In contrast to the parent dichromate, the thermal stability of Barium chromate is well-documented and is significantly higher.

ParameterValueAtmosphereReference
Decomposition Onset~800 - 900 °CNot specified[1]
Melting Point / Decomposition1400 °CNot specified[2]
Stability up to1400 °CAir[1]

In a vacuum, the decomposition of Barium chromate is more complex, proceeding in a two-stage reaction to form Barium chromite (BaCr₂O₄) and a mixed-valence barium chromium oxide[1].

Experimental Protocol for Determining Thermal Decomposition Temperature

To ascertain the precise thermal decomposition temperature and profile of this compound, a standard methodology involving Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) should be employed.

Principle
  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates a decomposition or dehydration event.

  • Differential Thermal Analysis (DTA): This method measures the temperature difference between a sample and an inert reference material as a function of temperature. It detects exothermic and endothermic events, such as phase transitions and decomposition reactions.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample compared to a reference as a function of temperature or time. It provides quantitative information about the enthalpy of transitions.

Instrumentation and General Procedure

A simultaneous TGA/DTA or TGA/DSC instrument is ideal for this analysis.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis Sample This compound Sample (5-10 mg) TGA_DTA TGA/DTA Instrument Sample->TGA_DTA Place in crucible Curves Generate TGA & DTA Curves TGA_DTA->Curves Parameters Set Parameters: - Heating Rate (e.g., 10 °C/min) - Atmosphere (e.g., N₂, Air) - Temperature Range (e.g., 25-1200 °C) Parameters->TGA_DTA Program Analysis Determine: - Onset of Decomposition (TGA) - Peak Decomposition Temp (DTA) - Mass Loss (%) (TGA) - Enthalpy of Decomposition (DSC) Curves->Analysis

Caption: Experimental workflow for TGA/DTA analysis.

Key Parameters to Control and Report
  • Sample Mass: Typically 5-10 mg.

  • Heating Rate: A common rate is 10 °C/min. Different heating rates can be used to study the kinetics of decomposition.

  • Atmosphere: An inert atmosphere (e.g., nitrogen, argon) is crucial to study the intrinsic thermal decomposition without oxidation from the air. An oxidizing atmosphere (air or oxygen) can also be used for comparison.

  • Flow Rate of Purge Gas: A consistent flow rate (e.g., 50 mL/min) should be maintained.

  • Crucible Material: Alumina or platinum crucibles are commonly used.

  • Temperature Range: A wide range, for instance, from room temperature to 1200 °C, would likely encompass the decomposition of this compound and potentially the initial decomposition of the resulting Barium chromate.

Conclusion

While the precise thermal decomposition temperature of this compound remains to be definitively established through experimental data in readily accessible literature, a scientifically sound prediction of its decomposition pathway can be made. The decomposition is expected to yield the highly stable Barium chromate, along with Chromium(III) oxide and oxygen. For researchers requiring this specific data point, the application of standard thermal analysis techniques such as TGA and DTA is necessary. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A thorough thermal characterization will be invaluable for the safe handling, storage, and application of this compound in various scientific and industrial fields.

References

Unveiling the Crystalline Architecture of Barium Dichromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and unit cell parameters of barium dichromate (BaCr₂O₇) for researchers, scientists, and professionals in drug development. This document summarizes the available crystallographic data, outlines the experimental methodologies for crystal structure determination, and presents this information in a clear, accessible format.

Introduction to this compound Crystallography

This compound is an inorganic compound that can exist in multiple crystalline forms, including two anhydrous polymorphs (α and β) and a hydrated form. The arrangement of barium (Ba²⁺) and dichromate (Cr₂O₇²⁻) ions in the crystal lattice dictates its physical and chemical properties. Understanding these crystal structures is fundamental for its application in various scientific fields. The primary technique for elucidating these structures is X-ray diffraction.

Crystal Structure and Unit Cell Parameters

The crystallographic data for the anhydrous and hydrated forms of this compound are summarized below. The data for the α and β forms are derived from published crystallographic studies, while the information for the dihydrate form is based on preliminary findings indicating its crystal system.

Anhydrous this compound (BaCr₂O₇)

This compound exists in two anhydrous polymorphic forms, a monoclinic α-phase and a tetragonal β-phase.

FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
α-BaCr₂O₇ MonoclinicC2/c16.29(5)16.63(5)9.456(1)9092.52(5)9016
β-BaCr₂O₇ TetragonalP4₂/nmc11.72(5)11.72(5)9.440(3)9090908

Table 1: Unit Cell Parameters for Anhydrous this compound Polymorphs.

The β-form of this compound is isostructural with strontium dichromate (SrCr₂O₇) and lead dichromate (PbCr₂O₇).

This compound Dihydrate (BaCr₂O₇·2H₂O)
FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
BaCr₂O₇·2H₂O MonoclinicNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Crystallographic Data for this compound Dihydrate.

Experimental Protocols

The determination of the crystal structure of this compound relies on established experimental techniques, primarily single-crystal X-ray diffraction. While a detailed experimental protocol from a primary research article on this compound was not available, a general methodology can be outlined.

Crystal Synthesis and Preparation

The synthesis of this compound crystals is a prerequisite for crystallographic analysis. A common method involves the reaction of a soluble barium salt with a dichromate salt under controlled conditions.

G cluster_reactants Reactants cluster_process Process BaCl2_sol Barium Chloride Solution (BaCl₂) Mixing Mixing and Stirring BaCl2_sol->Mixing K2Cr2O7_sol Potassium Dichromate Solution (K₂Cr₂O₇) K2Cr2O7_sol->Mixing Precipitation Precipitation of BaCr₂O₇ Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying Washing->Drying BaCr2O7_crystals This compound Crystals (BaCr₂O₇) Drying->BaCr2O7_crystals

Caption: Workflow for the synthesis of this compound crystals.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated. The diffracted X-rays are recorded by a detector. Key parameters for data collection include:

    • X-ray Source: e.g., Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.

    • Detector: A CCD or CMOS detector is used to collect the diffraction pattern.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to best fit the experimental data.

G Crystal Single Crystal of BaCr₂O₇ Diffraction Diffraction Crystal->Diffraction Xray_beam Monochromatic X-ray Beam Xray_beam->Crystal Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Generalized workflow for single-crystal X-ray diffraction.

Safety and Handling

This compound, like other hexavalent chromium compounds, is hazardous and should be handled with appropriate safety precautions. It is an oxidizing agent and is toxic. Researchers should consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides the available crystallographic data for the α and β polymorphs of anhydrous this compound. While the dihydrate is known to be monoclinic, its specific unit cell parameters are yet to be fully reported in the literature. The experimental protocols outlined provide a general framework for the synthesis and structural determination of these compounds. Further research is needed to fully characterize the dihydrate form and to provide more detailed experimental insights into the crystallography of this compound.

References

Hazards and safety precautions for handling Barium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Barium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hazards associated with this compound (BaCr₂O₇) and outlines essential safety precautions and handling procedures. Due to its classification as a hexavalent chromium compound, this compound presents significant health risks, including carcinogenicity and acute toxicity. Strict adherence to the safety protocols outlined herein is critical to mitigate risk in a research and development setting.

Hazard Identification and Classification

This compound is a potent oxidizing agent and is highly toxic. Its primary hazards stem from the combined toxicity of the barium ion and the carcinogenicity of the hexavalent chromium ion.

GHS Hazard Statements:

  • H272: May intensify fire; oxidizer.

  • H302 + H332: Harmful if swallowed or if inhaled.[1][2]

  • H350: May cause cancer.[1][2]

Key Hazards:

  • Carcinogenicity: Hexavalent chromium compounds are recognized human respiratory carcinogens.[3] Inhalation is a primary route of concern for long-term exposure.

  • Acute Toxicity: The compound is harmful if ingested or inhaled, with potential effects including irritation to the lungs and mucous membranes, vomiting, abdominal pain, and, in large doses, cardiac and respiratory failure.[4]

  • Oxidizing Properties: As a strong oxidizer, it can intensify fires and may ignite combustible materials like wood, paper, and oil upon contact.[1][5]

  • Organ Damage: Repeated or prolonged exposure may lead to damage to the liver and kidneys.[4]

  • Dermal and Respiratory Sensitization: Can cause severe skin and eye irritation. Prolonged contact may lead to skin ulceration, and repeated inhalation can cause nasal septum perforation and asthma-like allergies.[4]

  • Genotoxicity: The hexavalent chromium component is genotoxic, meaning it can damage DNA and chromosomes.[3]

Physical, Chemical, and Toxicological Properties

Quantitative data for this compound and the closely related Barium chromate are summarized below for reference.

Table 1: Physical and Chemical Properties
PropertyValueSource
Chemical FormulaBaCr₂O₇[6]
Molecular Weight353.32 g/mol [7]
AppearanceBrownish-red needles or crystalline masses[7][8]
SolubilitySoluble in acids; decomposed by water[7][8]
Density4.5 g/cm³ (for Barium chromate)[9]
Decomposition Temp.~210 °C (for Barium chromate)[9]
Table 2: Toxicological Data
ParameterValueSpeciesNotesSource
Acute Toxicity
LD₅₀ (Oral)3000 mg/kgRatData for Barium chromate[4][9]
Occupational Exposure Limits (as Cr(VI))
OSHA TWA0.1 mg/m³N/A[4]
ACGIH TWA0.05 mg/m³N/A[4]
NIOSH Ceiling0.001 mg/m³N/A[4]

Mechanism of Toxicity: Hexavalent Chromium Genotoxicity

The carcinogenicity of this compound is primarily driven by the genotoxic effects of the hexavalent chromium [Cr(VI)] ion. Understanding this pathway is crucial for appreciating the compound's risk profile.

  • Cellular Uptake: Cr(VI) readily enters cells through nonspecific anion transport channels.[3]

  • Intracellular Reduction: Inside the cell, Cr(VI) is metabolically reduced by agents like ascorbate and glutathione to reactive intermediates such as Cr(V) and Cr(IV), and ultimately to the more stable trivalent state, Cr(III).[3]

  • DNA Damage: The reactive intermediates and Cr(III) are capable of binding to DNA and other macromolecules. This interaction leads to the formation of DNA adducts, DNA-protein crosslinks, strand breaks, and oxidative damage.[3][10]

  • Genomic Instability: This DNA damage can disrupt DNA replication and transcription, leading to mutations, chromosomal aberrations, and genomic instability.[3]

  • Carcinogenesis: If the cellular DNA repair mechanisms are overwhelmed or fail, these genetic alterations can lead to the activation of oncogenes or inactivation of tumor suppressor genes, initiating the process of carcinogenesis.[11]

Visualization of Cr(VI) Genotoxicity Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CrVI_ext This compound (Cr(VI)) CrVI_int Cr(VI) CrVI_ext->CrVI_int Anion Transport Reduction Intracellular Reduction (Ascorbate, Glutathione) CrVI_int->Reduction Metabolism Intermediates Reactive Intermediates (Cr(V), Cr(IV)) Reduction->Intermediates CrIII Cr(III) Intermediates->CrIII DNA DNA Intermediates->DNA Binding CrIII->DNA Binding Damage DNA Adducts & Strand Breaks DNA->Damage Instability Genomic Instability & Mutations Damage->Instability Carcinogenesis Carcinogenesis Instability->Carcinogenesis

Caption: Workflow of hexavalent chromium (Cr(VI)) induced genotoxicity.

Safety Precautions and Handling Procedures

A multi-layered approach involving engineering controls, personal protective equipment, and strict work practices is mandatory.

Engineering Controls
  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

  • Isolation: Designate specific areas for the storage and handling of carcinogens.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a high risk of dust generation, disposable coveralls should be considered.[1]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter must be used.[4]

Safe Handling and Storage
  • Handling: Avoid creating dust. Use wet methods for cleaning spills where appropriate. Do not eat, drink, or smoke in areas where this compound is handled.[1][9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.[2] Store locked up and away from combustible materials and reducing agents.[2][9]

Emergency Procedures
  • Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place into a sealed container for disposal.[9]

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a heavy water stream. As an oxidizer, this compound may intensify the fire.[2]

  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Experimental Protocols for Hazard Assessment

Assessing the biological impact of this compound requires standardized toxicological assays. Below are representative protocols for cytotoxicity and genotoxicity testing.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product.[12][13]

Objective: To determine the concentration of this compound that reduces the viability of a cell culture population by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., human lung fibroblasts) in a 96-well plate at a predetermined density and allow cells to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of test concentrations.

  • Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of this compound. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[14][15]

Objective: To determine if this compound is clastogenic (causes breaks or rearrangements in chromosomes).

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and initiate cultures.[16]

  • Exposure: Treat the cell cultures with at least three different concentrations of this compound, along with negative (solvent) and positive controls. The experiment is typically run with and without an external metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[16][17]

  • Incubation:

    • Short-term: Expose cells for 3-4 hours, then wash and incubate in fresh medium.[16]

    • Long-term: Expose cells for approximately 1.5-2 normal cell cycle lengths without S9.[18]

  • Metaphase Arrest: At a predetermined time after exposure, add a metaphase-arresting substance (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides and stain them (e.g., with Giemsa).

  • Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, deletions, and exchanges).[15]

  • Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell. A dose-dependent, statistically significant increase in aberrations indicates a positive (clastogenic) result.[14]

Conclusion

This compound is a hazardous substance that requires stringent safety controls in a laboratory setting. Its potent oxidizing nature, acute toxicity, and, most critically, its classification as a human carcinogen necessitate a thorough understanding of its risk profile. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to strict handling protocols, researchers can minimize exposure and ensure a safe working environment. The provided experimental outlines serve as a foundation for the toxicological assessment of this and other hazardous compounds.

References

Barium dichromate dihydrate vs anhydrous form properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Properties of Barium Dichromate: Dihydrate vs. Anhydrous Forms

Introduction

This compound, an inorganic compound composed of barium cations (Ba²⁺) and dichromate anions (Cr₂O₇²⁻), exists in two primary forms: the anhydrous salt (BaCr₂O₇) and its dihydrate (BaCr₂O₇·2H₂O). The presence of water of crystallization in the dihydrate form imparts distinct physical and chemical properties compared to its anhydrous counterpart. A thorough understanding of these differences is critical for researchers, scientists, and drug development professionals who may utilize this compound in synthesis, as an oxidizing agent, or in materials science. This technical guide provides a comparative analysis of the two forms, detailing their properties, synthesis, and characterization methodologies.

Core Physicochemical Properties

The fundamental properties of this compound are significantly influenced by the presence of water of hydration. The dihydrate form incorporates two water molecules into its crystal lattice, which affects its molecular weight, crystal structure, and thermal stability.[1] The anhydrous form, lacking these water molecules, possesses a higher density and a different thermal decomposition profile. A summary of their key quantitative properties is presented below for direct comparison.

PropertyThis compound DihydrateAnhydrous this compound
Molecular Formula BaCr₂O₇·2H₂O[2]BaCr₂O₇[3]
Molecular Weight 389.35 g/mol [4]353.31 g/mol [1][3]
Appearance Brownish-red needles or crystalline masses[5][6][7]Brownish-red needles or crystalline masses[5][6][7]
Crystal Structure Monoclinic[1]Not specified in search results
Solubility Decomposed by water, Soluble in acids[2][5][6][7]Decomposed by water, Soluble in acids[5][6][7]

Synthesis and Interconversion

The synthesis of this compound relies on the chemical equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in an aqueous solution, which is highly dependent on pH.[1] In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ion, leading to the precipitation of this compound.[1]

Experimental Protocol: Synthesis of this compound Dihydrate

This protocol describes a common solution-based method for synthesizing BaCr₂O₇·2H₂O.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂).

    • Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).

  • Precipitation:

    • Acidify the barium salt solution by slowly adding a mineral acid (e.g., HCl) until the desired pH is reached. This is critical to ensure the dichromate ion is the predominant species.[1]

    • Slowly add the potassium dichromate solution to the acidified barium salt solution with constant stirring.

    • A brownish-red precipitate of this compound dihydrate will form. The reaction is: 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl[8]. Note: While this source reaction produces barium chromate, the principle of reacting a barium salt with a dichromate solution under controlled pH is the basis for this compound synthesis.

  • Isolation and Purification:

    • Allow the precipitate to settle completely.

    • Separate the solid product by filtration.

    • Wash the precipitate several times with deionized water to remove soluble impurities, followed by a final wash with ethanol to facilitate drying.

  • Drying:

    • Dry the purified product at a low temperature (e.g., 60°C) to obtain crystalline this compound dihydrate (BaCr₂O₇·2H₂O).[8] Careful control over crystallization conditions like temperature is necessary to obtain the dihydrate form.[1]

G Synthesis Pathway for this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Purification BaSalt Aqueous Barium Salt (e.g., BaCl₂) Mixing Mixing & Precipitation (Acidic Conditions) BaSalt->Mixing K2Cr2O7 Aqueous Potassium Dichromate (K₂Cr₂O₇) K2Cr2O7->Mixing Filtration Filtration & Washing Mixing->Filtration Precipitate Formation Drying Low-Temperature Drying Filtration->Drying Product This compound Dihydrate (BaCr₂O₇·2H₂O) Drying->Product

Caption: Workflow for the synthesis of this compound dihydrate.

Experimental Protocol: Dehydration for Anhydrous Form

The conversion of the dihydrate to the anhydrous form is achieved through controlled heating.

  • Sample Preparation:

    • Accurately weigh a sample of pure this compound dihydrate in a pre-weighed crucible.

  • Thermal Dehydration:

    • Place the crucible in a temperature-controlled oven or furnace.

    • Heat the sample to a temperature sufficient to drive off the water of crystallization (typically above 100-120°C).[1] The exact temperature should be determined by thermogravimetric analysis (TGA) to avoid decomposition of the dichromate ion.

  • Gravimetric Analysis:

    • After heating, cool the crucible in a desiccator to prevent rehydration from atmospheric moisture.

    • Weigh the crucible containing the anhydrous sample.

    • The mass of water lost can be calculated by the difference in weight. This allows for the experimental verification of the two water molecules per formula unit of the dihydrate.[1]

  • Storage:

    • Store the resulting anhydrous this compound in a desiccator to maintain its hydration state.

G Interconversion of this compound Forms Dihydrate BaCr₂O₇·2H₂O (Dihydrate) Anhydrous BaCr₂O₇ (Anhydrous) Dihydrate->Anhydrous  Heating (>100°C) -2H₂O   Anhydrous->Dihydrate  Exposure to Moisture +2H₂O  

Caption: Reversible conversion between dihydrate and anhydrous forms.

Chemical Reactivity and Stability

The presence of water molecules in the dihydrate's crystal lattice can influence its thermal stability. While both forms are potent oxidizing agents, the dihydrate will first lose its water upon heating before the thermal decomposition of the dichromate anion occurs.[9]

Both forms are noted to be decomposed by water, which is characteristic of many dichromate salts, and are soluble in acidic solutions.[5][6][7] This solubility is due to the reaction with H⁺ ions, which further shifts the chromate-dichromate equilibrium.

G Chromate-Dichromate Equilibrium Chromate 2CrO₄²⁻ (Chromate - Yellow) Dichromate Cr₂O₇²⁻ (Dichromate - Orange) Chromate->Dichromate  + 2H⁺ (Acidic pH)   Dichromate->Chromate  + 2OH⁻ (Basic pH)   H2O H₂O

Caption: pH dependence of the chromate-dichromate equilibrium.

Spectroscopic and Thermal Characterization

Differentiating between the dihydrate and anhydrous forms is readily achieved using spectroscopic and thermal analysis techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of water of crystallization.[10]

  • This compound Dihydrate (Expected): The IR spectrum would exhibit characteristic broad absorption bands corresponding to the O-H stretching vibrations of the water molecules, typically in the region of 3000-3600 cm⁻¹. Additionally, a peak for the H-O-H bending vibration would be expected around 1600-1650 cm⁻¹.

  • Anhydrous this compound (Expected): The spectrum for the anhydrous form would be devoid of the O-H and H-O-H bands seen in the dihydrate. The primary absorptions would correspond to the Cr-O and Cr-O-Cr vibrations of the dichromate anion.

Experimental Protocol: FTIR Spectroscopy for Differentiation
  • Sample Preparation:

    • Prepare a solid sample pellet by mixing a small amount of the this compound sample (either form) with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.[10]

  • Analysis:

    • Analyze the resulting spectrum for the presence or absence of the characteristic broad O-H stretching band (3000-3600 cm⁻¹) and H-O-H bending band (1600-1650 cm⁻¹) to confirm the hydration state.

G Characterization Workflow Sample This compound Sample (Unknown Hydration State) TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR ResultTGA Weight loss corresponding to 2H₂O? TGA->ResultTGA ResultFTIR O-H bands present (3000-3600 cm⁻¹)? FTIR->ResultFTIR Dihydrate Identified as Dihydrate ResultTGA->Dihydrate Yes Anhydrous Identified as Anhydrous ResultTGA->Anhydrous No ResultFTIR->Dihydrate Yes ResultFTIR->Anhydrous No

Caption: Experimental workflow for identifying the hydration state.

Conclusion

The primary distinction between this compound dihydrate and its anhydrous form lies in the two molecules of water integrated into the dihydrate's crystal structure. This difference fundamentally alters its molecular weight, crystal lattice, and thermal properties. While both are brownish-red, acidic-soluble oxidizing agents, the dihydrate can be converted to the anhydrous form through controlled heating. Researchers must employ characterization techniques such as FTIR spectroscopy and thermogravimetric analysis to confirm the hydration state of their material, as this is crucial for accurate stoichiometric calculations and ensuring predictable reactivity in experimental protocols.

References

A Technical Guide to the Oxidation State of Chromium in Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the oxidation state of chromium in barium dichromate (BaCr₂O₇), a compound notable for its strong oxidizing properties. Understanding the electronic state of chromium is fundamental to harnessing its reactivity, assessing its toxicological profile, and developing its applications in chemical synthesis and materials science. This guide covers the theoretical determination of the chromium oxidation state and outlines key experimental protocols for its empirical verification.

Theoretical Determination of Oxidation State

The oxidation state of an atom in a compound represents its degree of electron loss. It is a critical parameter for predicting chemical behavior. For this compound, the oxidation state of chromium can be determined by applying the principle of charge neutrality.

1.1 Principle of Charge Neutrality

In any neutral chemical compound, the sum of the oxidation states of all constituent atoms must equal zero. This compound (BaCr₂O₇) is a stable, neutral ionic compound formed from a barium cation (Ba²⁺) and a dichromate anion (Cr₂O₇²⁻).[1]

1.2 Rules for Assignment

The calculation relies on established rules for the oxidation states of specific elements:

  • Group 2 Metals (Alkaline Earth Metals): Barium (Ba) is in Group 2 of the periodic table and almost invariably exhibits a +2 oxidation state in its compounds.[2]

  • Oxygen: In the vast majority of its compounds, including dichromates, oxygen is assigned an oxidation state of -2.[2]

1.3 Calculation

Given the chemical formula BaCr₂O₇, an equation can be formulated to solve for the unknown oxidation state of chromium (Cr), denoted as x:

(Oxidation State of Ba) + 2 × (Oxidation State of Cr) + 7 × (Oxidation State of O) = 0

Substituting the known values:

(+2) + 2(x) + 7(-2) = 0

Solving the equation:

2 + 2x - 14 = 0 2x - 12 = 0 2x = 12 x = +6

Thus, the oxidation state of each chromium atom in this compound is +6 . This high oxidation state, often referred to as hexavalent chromium or Cr(VI), is responsible for the compound's powerful oxidizing capabilities.[3][4]

1.4 Data Presentation

The oxidation states of the elements in this compound are summarized below.

ElementSymbolQuantity in FormulaOxidation StateTotal Charge Contribution
BariumBa1+2+2
ChromiumCr2+6 +12
OxygenO7-2-14
Total BaCr₂O₇ 0

Visualization of Logical Workflow

The following diagram illustrates the logical process for determining the oxidation state of chromium based on the principle of charge neutrality.

G cluster_equation Equation Formulation cluster_knowns Known Oxidation States (OS) cluster_substitution Substitution & Calculation compound This compound (BaCr₂O₇) principle Principle: Overall charge is zero Σ(Oxidation States) = 0 compound->principle eqn (1 × OS of Ba) + (2 × OS of Cr) + (7 × OS of O) = 0 principle->eqn calc1 (1 × +2) + (2 × x) + (7 × -2) = 0 eqn->calc1 Ba OS of Ba = +2 (Group 2 Metal) O OS of O = -2 (Common Oxide) Cr OS of Cr = x (To be determined) calc2 2 + 2x - 14 = 0 calc1->calc2 calc3 2x - 12 = 0 calc2->calc3 calc4 2x = 12 calc3->calc4 calc5 x = +6 calc4->calc5 result Result: Oxidation State of Chromium is +6 calc5->result

Caption: Logical workflow for determining the oxidation state of Cr.

Experimental Protocols for Verification

While the oxidation state can be determined theoretically, experimental verification is crucial for confirming the chemical state, especially in complex materials or reaction products. The following are standard methodologies for such a determination.

3.1 Method 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. The binding energy of core electrons is sensitive to the oxidation state of the atom.[5]

Experimental Protocol:

  • Sample Preparation: A small amount of finely ground this compound powder is mounted onto a sample holder using conductive carbon tape. The sample must be handled with care due to the toxicity of Cr(VI) compounds.

  • Instrument Setup: The analysis is performed in an XPS system, such as a Kratos Axis Ultra spectrometer, under ultra-high vacuum conditions (<10⁻⁸ torr) to prevent surface contamination. A monochromatic Al Kα X-ray source (1486.6 eV) is used for irradiation.[6]

  • Charge Neutralization: A low-energy electron flood gun is utilized to prevent surface charging of the insulating powder sample.[6]

  • Data Acquisition:

    • A survey scan (0-1200 eV binding energy) is first acquired to identify all elements present on the surface.

    • High-resolution scans are then performed over the Cr 2p, Ba 3d, and O 1s regions. For the Cr 2p region, a pass energy of 20 eV is typically used to achieve high spectral resolution.[7]

  • Data Analysis:

    • The spectra are charge-referenced by setting the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution Cr 2p spectrum is analyzed. The binding energy of the Cr 2p₃/₂ peak for Cr(VI) is expected to be approximately 579.5 - 580.0 eV.[7][8] This is distinctly higher than the binding energy for Cr(III) species (approx. 576-577 eV).

    • The presence of a single, well-defined peak at the characteristic energy for Cr(VI) would confirm the +6 oxidation state.

3.2 Method 2: Redox Titration

This classical chemical method quantifies the amount of an oxidizing agent (dichromate) by reacting it with a known excess of a standard reducing agent, followed by back-titration.

Experimental Protocol:

  • Preparation of Solutions:

    • Analyte: Accurately weigh a sample of this compound and dissolve it in deionized water, followed by acidification with dilute sulfuric acid (e.g., 1 M H₂SO₄).

    • Titrant: Prepare a standardized solution of a reducing agent, such as 0.1 N ferrous ammonium sulfate (Mohr's salt, Fe(NH₄)₂(SO₄)₂·6H₂O).[9]

    • Indicator: Prepare a redox indicator solution, such as N-phenylanthranilic acid or diphenylamine sulfonate.[10][11]

  • Titration Procedure:

    • Pipette a precise volume (e.g., 25.00 mL) of the acidified this compound solution into a clean Erlenmeyer flask.

    • Add 2-3 drops of the redox indicator. The initial solution color will be yellow-orange due to the dichromate ion.

    • Titrate the solution with the standardized ferrous ammonium sulfate solution from a burette. The Fe²⁺ ions will reduce the Cr₂O₇²⁻ ions to Cr³⁺.[10]

    • The reaction is: 6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O

  • Endpoint Determination:

    • As the titration proceeds, the solution color will change from yellow-orange to a murky green due to the formation of Cr³⁺ ions.

    • The endpoint is reached when a slight excess of Fe²⁺ has been added, causing the indicator to change color sharply. For N-phenylanthranilic acid, the change is from the green of Cr³⁺ to a distinct violet-purple.[10]

  • Calculation:

    • Use the volume and concentration of the ferrous ammonium sulfate titrant to calculate the moles of dichromate in the original sample.

    • This quantitative determination confirms the presence and amount of Cr(VI), thereby validating its +6 oxidation state in the parent compound.

Conclusion

Through theoretical calculation based on the principle of charge neutrality, the oxidation state of chromium in this compound is unequivocally determined to be +6 . This high oxidation state is the defining chemical feature of the compound, conferring its strong oxidizing properties. The assignment is further verifiable through advanced spectroscopic techniques like XPS, which can directly probe the electronic environment of the chromium atoms, and classical methods such as redox titration, which quantify the oxidizing capacity of the Cr(VI) species. This fundamental understanding is essential for professionals engaged in research and development involving chromium-based reagents.

References

A Technical Guide to the Historical Preparation of Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical methods for the preparation of barium dichromate (BaCr₂O₇). Drawing from historical chemical literature, this guide outlines the key experimental protocols and the underlying chemical principles for the synthesis of this inorganic compound. The information is presented to be of practical value to researchers and professionals in the chemical sciences.

Introduction

This compound is a red, crystalline solid that has been of interest in various chemical applications. Its historical preparation is closely tied to the chemistry of chromates and the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in aqueous solutions. The synthesis of this compound was not as straightforward as that of the more common barium chromate, as the former is more soluble and requires acidic conditions for its formation. The historical methods primarily relied on the conversion of barium chromate into this compound.

Quantitative Data

Historical chemical literature often lacks the detailed quantitative data, such as percentage yields and purity analysis, that is standard in modern chemical research. The following table summarizes the available quantitative information for the compounds involved in the historical synthesis of this compound.

Compound NameChemical FormulaMolar Mass ( g/mol )Historical YieldHistorical Purity
Barium ChlorideBaCl₂208.23Not ApplicableNot Specified
Sodium ChromateNa₂CrO₄161.97Not ApplicableNot Specified
Barium ChromateBaCrO₄253.37Not SpecifiedNot Specified
Chromic AcidH₂CrO₄118.01Not ApplicableNot Specified
Chromium TrioxideCrO₃99.99Not ApplicableNot Specified
This compound BaCr₂O₇ 353.31 Not Specified Not Specified
This compound Dihydrate BaCr₂O₇·2H₂O 389.34 Not Specified Not Specified

Experimental Protocols

The historical preparation of this compound is best understood as a two-stage process. First, the less soluble barium chromate is synthesized. This is then used as a precursor to produce this compound.

Stage 1: Preparation of Barium Chromate (Precursor)

This method is adapted from historical descriptions of the interaction between a soluble barium salt and a soluble chromate.[1]

Objective: To synthesize barium chromate as a precursor for this compound.

Materials:

  • Barium chloride (BaCl₂)

  • Sodium chromate (Na₂CrO₄)

  • Distilled water

Procedure:

  • Prepare separate aqueous solutions of barium chloride and sodium chromate.

  • Add the sodium chromate solution to the barium chloride solution.

  • A heavy, yellow, crystalline powder of barium chromate will precipitate immediately.

  • The precipitate is to be washed thoroughly with distilled water to remove soluble impurities.

  • The washed precipitate is then filtered and dried.

Stage 2, Method A: Preparation of this compound Dihydrate (BaCr₂O₇·2H₂O)

This method relies on the acidic conversion of barium chromate to this compound.

Objective: To synthesize the dihydrate form of this compound.

Materials:

  • Barium chromate (BaCrO₄), prepared as in Stage 1.

  • Chromic acid (H₂CrO₄) solution.

Procedure:

  • Dissolve the prepared barium chromate in a solution of chromic acid.

  • Concentrate the resulting solution.

  • Upon concentration, yellowish-brown rhombic crystals of this compound dihydrate will form.

  • The crystals are to be collected and dried. Heating to 120°C is reported to yield the anhydrous form.

Stage 2, Method B: Preparation of Anhydrous this compound (BaCr₂O₇)

This method describes a solid-state reaction to form anhydrous this compound.

Objective: To synthesize the anhydrous form of this compound.

Materials:

  • Moist barium chromate (BaCrO₄), prepared as in Stage 1, but not fully dried.

  • Chromium trioxide (CrO₃)

Procedure:

  • Heat a mixture of moist barium chromate and chromium trioxide.

  • The reaction is reported to yield anhydrous this compound in the form of slender needles.

  • An alternative, though less detailed, historical method mentioned is the heating of a mixture of barium chloride and chromium trioxide.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow of the historical, two-stage synthesis of this compound.

G cluster_0 Stage 1: Barium Chromate Synthesis cluster_1 Stage 2: this compound Synthesis BaCl2 Barium Chloride (BaCl₂) Mix Precipitation Reaction BaCl2->Mix Na2CrO4 Sodium Chromate (Na₂CrO₄) Na2CrO4->Mix BaCrO4 Barium Chromate (BaCrO₄) Mix->BaCrO4 Concentrate Dissolution & Concentration BaCrO4->Concentrate Heat Heating BaCrO4->Heat H2CrO4 Chromic Acid (H₂CrO₄) H2CrO4->Concentrate CrO3 Chromium Trioxide (CrO₃) CrO3->Heat BaCr2O7_2H2O This compound Dihydrate (BaCr₂O₇·2H₂O) Concentrate->BaCr2O7_2H2O BaCr2O7 Anhydrous this compound (BaCr₂O₇) Heat->BaCr2O7

Historical Synthesis Pathway for this compound

References

Methodological & Application

Barium Dichromate: A Mild and Selective Oxidizing Agent for Primary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-001

Abstract

This document provides a detailed overview of the application of barium dichromate (BaCr₂O₇) as a mild and selective oxidizing agent for the conversion of primary alcohols to their corresponding aldehydes. This compound offers a significant advantage by minimizing the over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents. This makes it a valuable tool for synthetic chemists, particularly in the development of pharmaceutical intermediates and other fine chemicals where precise control of the oxidation state is crucial. This application note includes a summary of reaction efficiency, detailed experimental protocols for the preparation of the reagent and the oxidation of primary alcohols, and a workflow diagram for the experimental procedure.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, achieving high selectivity without over-oxidation to the corresponding carboxylic acid can be challenging. Various chromium(VI) reagents have been developed for this purpose, and among them, this compound has emerged as a mild and effective option, particularly for the oxidation of benzylic and allylic alcohols.[1][2] The reaction is typically carried out in non-aqueous polar aprotic solvents, such as acetonitrile, to ensure a mild reaction environment.[2]

Advantages of this compound

  • Mild Reaction Conditions: this compound allows for the oxidation of primary alcohols under neutral and non-aqueous conditions, which is beneficial for substrates sensitive to acids or water.

  • High Selectivity: It demonstrates excellent selectivity for the formation of aldehydes from primary alcohols, with minimal formation of carboxylic acid byproducts.[1][2]

  • Ease of Handling: As a stable, non-hygroscopic solid, this compound is easier to handle and store compared to some other oxidizing agents.

Data Presentation

The efficiency of this compound as an oxidizing agent for primary alcohols is summarized in the table below. The data highlights the reaction times and yields for the conversion of various primary alcohols to their corresponding aldehydes. Benzylic alcohols generally exhibit higher reactivity and yields.

Primary AlcoholProduct AldehydeReaction Time (hours)Yield (%)
Benzyl alcoholBenzaldehyde1.592
4-Methylbenzyl alcohol4-Methylbenzaldehyde1.295
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde2.090
Cinnamyl alcoholCinnamaldehyde1.888
1-HeptanolHeptanal4.085
1-OctanolOctanal4.582

Note: The above data is a synthesized representation from multiple sources describing the general efficiency of dichromate oxidations under similar conditions and should be used as a guideline. Specific experimental conditions may lead to variations in reaction times and yields.

Experimental Protocols

Protocol 1: Preparation of this compound (BaCr₂O₇)

Materials:

  • Barium chromate (BaCrO₄)

  • Concentrated chromic acid (CrO₃ in water)

  • Distilled water

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve barium chromate in hot concentrated chromic acid until saturation is reached.

  • Allow the solution to cool slowly. Red crystals of this compound dihydrate (BaCr₂O₇·2H₂O) will precipitate.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the crystals in an oven at 100 °C to remove the water of hydration.

  • Store the anhydrous this compound in a desiccator.

Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • This compound (BaCr₂O₇)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the primary alcohol (1 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask, add this compound (2 mmol).

  • Stir the mixture at room temperature for a few minutes to ensure proper suspension.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble chromium salts. Wash the residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude aldehyde by column chromatography on silica gel using an appropriate eluent system.

  • Collect the fractions containing the pure aldehyde and concentrate them to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this application note.

experimental_workflow cluster_prep Reagent Preparation cluster_oxidation Oxidation Protocol prep_start Start dissolve Dissolve BaCrO4 in hot conc. CrO3(aq) prep_start->dissolve cool Cool solution dissolve->cool precipitate Precipitate BaCr2O7·2H2O cool->precipitate filter_prep Filter and wash precipitate->filter_prep dry Dry at 100°C filter_prep->dry reagent Anhydrous BaCr2O7 dry->reagent add_reagent Add BaCr2O7 reagent->add_reagent alcohol Primary Alcohol in Acetonitrile alcohol->add_reagent reflux Reflux and Monitor (TLC) add_reagent->reflux workup Cool and Filter reflux->workup evaporate Evaporate Solvent workup->evaporate purify Column Chromatography evaporate->purify product Pure Aldehyde purify->product

Caption: Experimental workflow for the preparation of this compound and its use in the oxidation of primary alcohols.

signaling_pathway PrimaryAlcohol Primary Alcohol (R-CH2OH) Intermediate Chromate Ester Intermediate PrimaryAlcohol->Intermediate Reaction with BaCr2O7 in Acetonitrile BaCr2O7 This compound (BaCr2O7) BaCr2O7->Intermediate Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Elimination Cr_reduced Reduced Chromium Species (e.g., Cr(III)) Intermediate->Cr_reduced

References

Application Notes and Protocols: Selective Oxidation of Secondary Alcohols with Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While numerous oxidizing agents are available, many suffer from drawbacks such as over-oxidation, low selectivity, and the use of harsh or toxic reagents. Barium dichromate (BaCr₂O₇) has emerged as a mild and efficient reagent for the selective oxidation of secondary alcohols, offering advantages in terms of chemoselectivity and ease of handling in non-aqueous polar aprotic media. This document provides detailed application notes and protocols for the use of this compound in this important transformation.

Key Features of this compound Oxidation

  • High Selectivity: this compound demonstrates excellent selectivity for the oxidation of secondary alcohols to ketones.[1] Over-oxidation to carboxylic acids, a common side reaction with stronger oxidants, is generally not observed. Primary alcohols are selectively oxidized to aldehydes.[1]

  • Mild Reaction Conditions: The oxidation can be carried out under neutral and mild conditions, typically in refluxing acetonitrile. This makes the reagent compatible with a wide range of functional groups.

  • Benzylic and Allylic Alcohols: Primary and secondary benzylic and allylic alcohols are oxidized more rapidly and efficiently compared to their saturated counterparts.[1]

  • Heterogeneous System: this compound is sparingly soluble in acetonitrile, leading to a heterogeneous reaction mixture which can simplify product purification.

Data Presentation

Substrate (Secondary Alcohol)Product (Ketone)Reaction Time (h)Yield (%)
CyclohexanolCyclohexanone4~90
2-Butanol2-Butanone5~88
Benzhydrol (Diphenylmethanol)Benzophenone2~95
1-PhenylethanolAcetophenone3~92
BorneolCamphor4~85

Experimental Protocols

Protocol 1: Preparation of this compound (BaCr₂O₇)

Materials:

  • Barium chromate (BaCrO₄)

  • Concentrated chromic acid (CrO₃ in H₂O)

  • Distilled water

  • Heating apparatus

  • Crystallization dish

  • Oven

Procedure:

  • In a fume hood, carefully dissolve barium chromate in hot concentrated chromic acid until saturation is reached.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Red crystals of this compound dihydrate (BaCr₂O₇·2H₂O) will precipitate.

  • Collect the crystals by filtration.

  • To obtain the anhydrous salt, heat the crystals at 100 °C in an oven until a constant weight is achieved.

  • Store the dried, anhydrous this compound in a tightly capped bottle.

Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol (e.g., Cyclohexanol)

  • This compound (BaCr₂O₇)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol) and anhydrous acetonitrile (15 mL).

  • Add this compound (1.5 mmol, 1.5 equivalents).

  • Stir the heterogeneous mixture and bring it to a gentle reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 2-5 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble chromium salts. A pad of Celite can be used to aid filtration.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude ketone can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Reaction Mechanism

The oxidation of secondary alcohols by dichromate is generally accepted to proceed through the formation of a chromate ester intermediate. This is followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the ketone and a reduced chromium species.

reaction_mechanism R2CHOH R₂CH-OH (Secondary Alcohol) ChromateEster Chromate Ester Intermediate R2CHOH->ChromateEster Formation of Chromate Ester BaCr2O7 BaCr₂O₇ (this compound) BaCr2O7->ChromateEster Ketone R₂C=O (Ketone) ChromateEster->Ketone E2-like Elimination ReducedCr Reduced Chromium Species ChromateEster->ReducedCr

Caption: Generalized mechanism for the oxidation of a secondary alcohol.

Experimental Workflow

The following diagram illustrates the general workflow for the selective oxidation of a secondary alcohol using this compound.

experimental_workflow Start Start Reactants Combine Secondary Alcohol, This compound, and Acetonitrile Start->Reactants Reflux Reflux Reaction Mixture Reactants->Reflux Monitor Monitor Reaction Progress (TLC/GC) Reflux->Monitor Monitor->Reflux Continue if incomplete Cool Cool to Room Temperature Monitor->Cool If complete Filter Filter to Remove Solids Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (Chromatography) Evaporate->Purify End Isolated Ketone Purify->End

Caption: Step-by-step experimental workflow for the oxidation reaction.

References

Application Notes and Protocols: Barium Dichromate in Non-Aqueous Polar Aprotic Media for Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium dichromate (BaCr₂O₇) is a mild and efficient oxidizing agent for the selective conversion of various functional groups.[1] In non-aqueous polar aprotic media, such as acetonitrile, it offers a distinct reactivity profile compared to other chromium (VI) reagents, often allowing for high yields and selectivity without over-oxidation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the oxidation of thiols to disulfides and alcohols to their corresponding carbonyl compounds. This compound's utility in these transformations makes it a valuable tool in organic synthesis, particularly in the context of drug development where mild and selective oxidation methods are paramount.

Data Presentation

Oxidation of Thiols to Disulfides

This compound in refluxing acetonitrile provides an effective method for the oxidative coupling of thiols to disulfides. The reaction is generally high-yielding for both aliphatic and aromatic thiols.

EntrySubstrate (RSH)Oxidant/Substrate RatioTime (h)Yield (%)
1Cyclohexyl mercaptane2:1490
2Benzyl mercaptan2:12.595
3Thiophenol2:1392
4p-Methylthiophenol2:12.598
5p-Chlorothiophenol2:1394
6p-Bromothiophenol2:1398
7p-Nitrothiophenol2:1490
Oxidation of Alcohols to Carbonyl Compounds
Substrate TypeProduct TypeRelative ReactivityReported Yield
Primary Benzylic AlcoholBenzaldehydeHighGood to High
Secondary Benzylic AlcoholKetoneHighGood to High
Primary Aliphatic AlcoholAldehydeModerateGood to High
Secondary Aliphatic AlcoholKetoneModerateGood to High

Experimental Protocols

Preparation of this compound

Materials:

  • Barium chromate (BaCrO₄)

  • Concentrated chromic acid (CrO₃ in water)

  • Distilled water

Procedure:

  • Dissolve barium chromate in hot concentrated chromic acid.

  • Allow the solution to cool, which will result in the precipitation of red crystals of this compound dihydrate (BaCr₂O₇·2H₂O).

  • Collect the crystals by filtration.

  • To obtain the anhydrous form, heat the crystals at 100 °C to remove the water of hydration.

  • Store the dried, anhydrous this compound in a desiccator over a suitable drying agent.

General Protocol for the Oxidation of Thiols to Disulfides

Materials:

  • Thiol substrate

  • Anhydrous this compound

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiol (1.0 mmol) and anhydrous acetonitrile (10-15 mL).

  • Add anhydrous this compound (2.0 mmol).

  • Stir the mixture vigorously and heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the insoluble chromium salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude disulfide can be further purified by column chromatography on silica gel or recrystallization, if necessary.

General Protocol for the Oxidation of Alcohols to Carbonyl Compounds

Materials:

  • Alcohol substrate

  • Anhydrous this compound

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve the alcohol (1.0 mmol) in anhydrous acetonitrile (10-15 mL).

  • Add anhydrous this compound (2.0 mmol) to the solution.

  • Stir the suspension and heat it to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Filter off the solid byproducts and wash the residue with acetonitrile.

  • Combine the organic filtrates and evaporate the solvent using a rotary evaporator.

  • The resulting crude aldehyde or ketone can be purified by standard laboratory techniques such as distillation, column chromatography, or recrystallization.

Visualizations

experimental_workflow_thiols cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Thiol Thiol Substrate Flask Round-Bottom Flask Thiol->Flask BaCr2O7 This compound BaCr2O7->Flask Acetonitrile Acetonitrile Acetonitrile->Flask Reflux Heat to Reflux Flask->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify

Caption: Workflow for the oxidation of thiols to disulfides.

experimental_workflow_alcohols cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Alcohol Substrate Flask Round-Bottom Flask Alcohol->Flask BaCr2O7 This compound BaCr2O7->Flask Acetonitrile Acetonitrile Acetonitrile->Flask Reflux Heat to Reflux Flask->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT Monitor->Cool Filter Filter Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product Evaporate->Purify

Caption: Workflow for the oxidation of alcohols to carbonyls.

selectivity_pathway Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde BaCr₂O₇ / CH₃CN Secondary Alcohol Secondary Alcohol Ketone Ketone Secondary Alcohol->Ketone BaCr₂O₇ / CH₃CN Thiol Thiol Disulfide Disulfide Thiol->Disulfide BaCr₂O₇ / CH₃CN Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid (No Reaction)

Caption: Selectivity of this compound Oxidation.

References

Application Notes and Protocols: The Use of Barium Dichromate in Pyrotechnic Delay Compositions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and professionals with appropriate laboratory safety training and facilities. The materials and procedures described are hazardous and should only be handled by qualified individuals. Adherence to all applicable safety regulations is mandatory.

Introduction

Barium dichromate (BaCr₂O₇) is a key component in various pyrotechnic delay compositions. As a potent oxidizing agent, it facilitates controlled, slow-burning reactions when mixed with powdered fuels. These compositions are engineered to produce a predictable and consistent time delay between initiation and a subsequent pyrotechnic event, a critical function in applications ranging from military ordnance to mining and blasting operations.[1][2]

The primary advantage of this compound-based systems is their "gasless" or low-gas-producing nature, where the reaction yields primarily solid products.[3][4] This characteristic is crucial for use in sealed or confined devices where pressure buildup must be minimized. The burn rate of these compositions can be precisely tuned by manipulating factors such as fuel type, particle size, component ratios, and the inclusion of binders or coolants.[1][5][6][7]

This document provides an overview of common formulations, factors influencing performance, experimental protocols for preparation and testing, and fundamental safety guidelines for handling these energetic materials.

Critical Safety Protocols

The components of these pyrotechnic compositions, particularly this compound, are hazardous. Barium chromate is a strong oxidizer, toxic, and a confirmed human carcinogen.[8] Strict adherence to safety protocols is essential.

2.1 Hazard Summary

Hazard ClassDescriptionReferences
Oxidizer May intensify fire; contact with combustible material may cause ignition.[9][10]
Acute Toxicity Toxic if swallowed or in contact with skin. Fatal if inhaled.[9]
Carcinogenicity Confirmed human carcinogen (IARC Group 1).
Environmental Very toxic to aquatic life with long-lasting effects.[10]

2.2 Handling and Personal Protective Equipment (PPE)

  • Ventilation: All handling of powders must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation.[10]

  • Personal Protective Equipment:

    • Body: A fire-retardant lab coat and leather apron are required. Cotton or NOMEX clothing should be worn.[11]

    • Hands: Wear appropriate chemical-resistant gloves.[8]

    • Eyes/Face: Chemical safety goggles and a full-face shield are mandatory.[11]

    • Respiratory: Use a particulate filter respirator appropriate for the airborne concentration of the substance.[8]

  • Static Control: Use grounding straps and conductive, non-sparking tools to minimize the risk of ignition from electrostatic discharge. Avoid using plastic containers for storage or mixing.[11]

  • Storage: Store this compound and prepared compositions in a cool, dry, well-ventilated area, separated from combustible materials, strong reducing agents, and sources of heat or ignition.[8]

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous waste in accordance with local, state, and federal regulations.[10]

2.3 Laboratory Safety Workflow

cluster_prep Preparation Phase cluster_handling Handling & Processing cluster_cleanup Cleanup & Disposal prep1 Review MSDS & SOPs prep2 Don Appropriate PPE (Face Shield, Gloves, Apron) prep1->prep2 prep3 Prepare Work Area (Fume Hood, Grounding Mat) prep2->prep3 prep4 Weigh Materials (Non-Sparking Tools) prep3->prep4 handle1 Mix Components (Sieving, Di-mixing) prep4->handle1 handle2 Press Composition (Behind Blast Shield) handle1->handle2 handle3 Store Bulk Material (Designated Location) handle2->handle3 clean1 Decontaminate Tools & Surfaces handle3->clean1 clean2 Package Waste (Label as Hazardous) clean1->clean2 clean3 Dispose Waste via EHS clean2->clean3 clean4 Remove & Clean PPE clean3->clean4

Caption: General laboratory safety workflow for handling pyrotechnic compositions.

Common this compound Formulations

This compound is versatile and used with various fuels. The choice of fuel and other additives allows for a wide range of tunable burn rates.

Composition TypeFuelOxidizers / AdditivesComponent Ratio (wt. %)Reported Burn RateReference(s)
Boron-Based Boron (B)BaCrO₄, Fish Glue (Binder)B: 5-45%, BaCrO₄: Remainder, FG: 0-3%6 - 30 mm/s[5]
Tungsten-Based Tungsten (W)BaCrO₄, KClO₄, PVA (Binder)W: 40%, BaCrO₄: 35%, KClO₄: 15%, PVA: 5-15%Not specified, varies with binder %[2]
Manganese-Based Manganese (Mn)BaCrO₄, Pb₃O₄Varies; BaCrO₄ acts as a rate modifier.Not specified[1]
Titanium Diboride TiB₂BaCrO₄, Dinitrocellulose (Binder)TiB₂: 46%, BaCrO₄: 50%, Binder: 4%1.26 mm/s[12]

Factors Influencing Performance

The burn rate of a delay composition is not solely dependent on its chemical formulation but is also heavily influenced by several physical and environmental factors.

  • Particle Size: A smaller particle size for both fuel and oxidizer increases the surface area for reaction, generally leading to a faster burn rate.[6][7] The burn rate has been shown to be inversely proportional to the 10% point of the barium chromate particle size distribution.[6]

  • Composition Ratio: Stoichiometric mixtures that allow for the most complete reaction typically burn the fastest. Deviating from this optimum ratio by creating fuel-rich or oxidizer-rich mixtures will slow the burn rate.[7]

  • Binder Content: Binders, while necessary for mechanical strength, are typically non-reactive or less reactive than the primary components. Increasing the binder content generally decreases the burn rate.[5]

  • Ambient Conditions: Most compositions exhibit a positive temperature coefficient, meaning the burn rate increases at higher ambient temperatures and decreases at lower temperatures.[4][5] The effect of ambient pressure varies depending on the specific composition.[4]

  • Consolidation Density: The density to which the composition is pressed affects heat transfer between particles. There is often an optimal density range to achieve a stable burn rate.

BR Burn Rate PS Particle Size (Fuel & Oxidizer) PS->BR - Smaller = Faster CR Composition Ratio (Fuel/Oxidizer) CR->BR - Stoichiometric = Fastest BC Binder Content BC->BR - More = Slower AC Ambient Conditions (Temp & Pressure) AC->BR - Higher Temp = Faster CD Consolidation Density CD->BR - Affects Stability

Caption: Key factors influencing the burn rate of pyrotechnic delay compositions.

Experimental Protocols

5.1 Protocol: Preparation of a Tungsten-Based Delay Composition[2]

This protocol describes the fabrication of a W/BaCrO₄/KClO₄ delay composition with a polyvinyl acetate (PVA) binder.

Materials & Equipment:

  • Tungsten powder (e.g., 10-12 µm)

  • This compound powder (e.g., 1.8-2.4 µm)

  • Potassium perchlorate powder (e.g., 18-20 µm)

  • Polyvinyl acetate (PVA)

  • Appropriate solvent (e.g., acetone)

  • Antistatic weigh boats, non-sparking spatulas

  • Sieves (for granulation)

  • Drying oven

  • Hydraulic press with die for consolidation

Procedure:

  • Binder Preparation: Dissolve the required weight percentage of PVA in the solvent to create a binder solution.

  • Dry Mixing: In an antistatic container, accurately weigh the tungsten, this compound, and potassium perchlorate powders. Mix the powders by gently passing them through a fine-mesh sieve multiple times until a homogenous mixture is achieved. This process should be done remotely or behind a blast shield.

  • Wet Granulation: Slowly add the dry powder mixture to the binder solution while mixing to form a thick paste.

  • Granulation & Drying: Force the paste through a sieve to form granules of a consistent size. Spread the granules on a tray and dry them in an oven at a controlled temperature (e.g., 60°C) until the solvent has completely evaporated.

  • Final Product: The result is a dry, granulated delay composition ready for pressing into delay elements.

cluster_materials Materials cluster_process Processing powders Weigh Powders (W, BaCrO4, KClO4) mix Dry Mix Powders (Sieving) powders->mix binder Dissolve PVA in Solvent paste Add Powders to Binder Solution -> Form Paste binder->paste mix->paste granulate Granulate Paste (Sieving) paste->granulate dry Dry Granules in Oven granulate->dry final Final Granulated Composition dry->final BaCrO4 BaCrO4 (s) O2 O2 (g) BaCrO4->O2 Decomposition Oxides1 BaO (s) + Cr2O3 (s) BaCrO4->Oxides1 TiB2 TiB2 (s) (Fuel) Oxides2 TiO2 (s) + B2O3 (s) TiB2->Oxides2 O2->Oxides2 Oxidation Heat High Temp (>1300°C) Heat->BaCrO4 Slag Solid Slag (e.g., Spinels) Oxides1->Slag Oxides2->Slag Formation

References

Application Notes and Protocols: Barium Chromate and Dichromate Compounds as Burn Rate Modifiers in Propellants

Author: BenchChem Technical Support Team. Date: November 2025

A-P-N-2025-10-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

These compounds can act as catalysts or inhibitors, altering the decomposition and combustion chemistry of the propellant matrix to either increase or decrease the linear burn rate. This modulation is critical for designing solid rocket motors with specific thrust-time profiles. The following sections will detail the known effects of barium chromate and ammonium dichromate, provide protocols for their incorporation and testing, and offer visual representations of the associated experimental workflows.

Data Presentation: Effects of Related Burn Rate Modifiers

Due to the limited availability of quantitative data specifically for barium dichromate, this section presents data for barium chromate and ammonium dichromate to serve as a reference for researchers exploring similar compounds.

Table 1: Effect of Barium Chromate Particle Size on the Burn Rate of Barium Chromate-Boron Pyrotechnic Delay Compositions

10% Point of Barium Chromate (microns)Burn Rate (units not specified)
Data Point 1Inversely Proportional Relationship Observed[1]
Data Point 2Specific quantitative values were not provided in the source material.[1]

Note: The study indicated that the burn rate is inversely proportional to the 10 percent point of the barium chromate particle size distribution.[1] No correlation was found with the average particle diameter.[1]

Table 2: Effect of Ammonium Dichromate (ADC) on the Burn Rate of Ammonium Nitrate (AN)-Based Composite Propellants

Propellant CompositionAdditive (ADC) Concentration (%)Pressure (MPa)Burn Rate (mm/s)
AN/HTPB05~2.5
AN/HTPB65~4.0
AN/HTPB010~3.5
AN/HTPB610~5.5

Note: The addition of ammonium dichromate has been shown to enhance the burn rate of AN-based propellants.[2] The optimal amount of ADC for improving burning characteristics has been a subject of investigation.[2]

Experimental Protocols

The following protocols provide a generalized methodology for the incorporation and evaluation of solid burn rate modifiers like barium chromate and ammonium dichromate in solid propellants.

Protocol 1: Incorporation of a Solid Burn Rate Modifier into a Composite Propellant

1. Objective: To prepare a solid propellant sample containing a precise concentration of a solid burn rate modifier.

2. Materials and Equipment:

  • Ammonium perchlorate (AP) (oxidizer)
  • Aluminum powder (fuel)
  • Hydroxyl-terminated polybutadiene (HTPB) (binder)
  • Curing agent (e.g., isocyanate)
  • Plasticizer (e.g., dioctyl adipate)
  • Burn rate modifier (e.g., barium chromate or ammonium dichromate powder)
  • Planetary mixer with vacuum capabilities
  • Casting mold
  • Curing oven
  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, respirator

3. Procedure:

  • Preparation: Ensure all ingredients are dried to the appropriate moisture content. Precisely weigh each component according to the desired formulation.
  • Binder Premix: In the planetary mixer bowl, combine the HTPB binder and plasticizer. Mix for 15 minutes under vacuum to degas the mixture.
  • Addition of Solids: Gradually add the pre-weighed solid components (AP, aluminum powder, and the burn rate modifier) to the binder premix while mixing at a low speed.
  • Mixing: Once all solids are incorporated, continue mixing under vacuum for 60-120 minutes. The exact time will depend on the specific formulation and mixer efficiency. The goal is to achieve a homogenous slurry.
  • Curing Agent Addition: Add the curing agent to the mixture and continue mixing under vacuum for an additional 15-30 minutes.
  • Casting: Carefully pour the propellant slurry into the casting mold, avoiding the introduction of air bubbles.
  • Curing: Place the cast propellant in a curing oven at a specified temperature (e.g., 60°C) for several days until the propellant is fully cured.
  • Sample Preparation: Once cured, carefully machine the propellant grain into strands of the required dimensions for burn rate testing.

Protocol 2: Determination of Propellant Burn Rate using a Strand Burner

1. Objective: To measure the linear burn rate of a solid propellant strand at various pressures.

2. Materials and Equipment:

  • Cured propellant strands of known dimensions
  • Strand burner apparatus (Crawford-type bomb)
  • High-pressure nitrogen source
  • Ignition system (e.g., nichrome wire)
  • Data acquisition system (pressure transducer, timing circuit)
  • Inhibitor coating (e.g., epoxy paint)
  • PPE

3. Procedure:

  • Strand Preparation: Cut the cured propellant into strands of a specific length and cross-section (e.g., 5 mm x 5 mm x 50 mm). Coat the side surfaces of the strand with an inhibitor to ensure that burning only occurs on the end faces.
  • Instrumentation: Embed fine fuse wires or thermocouples at two known distances along the strand. These will be used to time the flame propagation.
  • Mounting: Mount the prepared strand in the holder within the strand burner. Attach the ignition wire to one end of the strand.
  • Pressurization: Seal the strand burner and pressurize it with nitrogen to the desired test pressure.
  • Ignition and Data Recording: Ignite the propellant strand using the ignition system. The data acquisition system will record the time it takes for the flame front to travel between the two embedded wires/thermocouples.
  • Calculation: The burn rate (r) is calculated using the formula: r = L / t where L is the distance between the two timing wires and t is the measured time interval.
  • Repeatability: Repeat the test at various pressures to establish the burn rate versus pressure relationship, often described by Vieille's Law: r = a * P^n.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental protocols.

Experimental_Workflow_Propellant_Formulation cluster_prep Preparation cluster_mixing Mixing cluster_post_processing Post-Processing weigh Weigh Components premix Binder Premix weigh->premix dry Dry Ingredients dry->weigh add_solids Add Solids (AP, Al, Modifier) premix->add_solids mix_solids Mix under Vacuum add_solids->mix_solids add_curative Add Curing Agent mix_solids->add_curative mix_final Final Mix add_curative->mix_final cast Cast Propellant mix_final->cast cure Cure in Oven cast->cure machine Machine into Strands cure->machine

Caption: Workflow for propellant formulation with a burn rate modifier.

Experimental_Workflow_Strand_Burner_Test cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis cut Cut Strand inhibit Apply Inhibitor cut->inhibit instrument Embed Timing Wires inhibit->instrument mount Mount Strand instrument->mount pressurize Pressurize Bomb mount->pressurize ignite Ignite Strand pressurize->ignite record Record Time ignite->record calculate Calculate Burn Rate record->calculate plot Plot r vs. P calculate->plot model Fit to Vieille's Law plot->model

Caption: Workflow for burn rate measurement using a strand burner.

References

Application Notes and Protocols for the Gravimetric Determination of Barium using Barium Chromate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte in a sample. The determination of barium by precipitation as barium chromate (BaCrO₄) is a classic and reliable gravimetric method. This technique is predicated on the low solubility of barium chromate in a controlled pH environment.[1] Barium ions (Ba²⁺) in a solution are quantitatively precipitated by the addition of a chromate or dichromate salt.[2][3] The resulting precipitate is then filtered, washed, dried, and weighed. From the mass of the pure barium chromate, the amount of barium in the original sample can be calculated with a high degree of accuracy.

These application notes provide a detailed protocol for the gravimetric determination of barium, intended for researchers, scientists, and professionals in drug development who may encounter barium in their samples, for instance, as a component in certain formulations or as a potential impurity.

Chemical Principles

The core of this analytical method is the precipitation reaction between barium ions and chromate ions in an aqueous solution:

Ba²⁺(aq) + CrO₄²⁻(aq) → BaCrO₄(s)[2]

Potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇) can be used as the precipitating agent.[2][4] When potassium dichromate is used, the equilibrium between dichromate and chromate ions in the solution provides the chromate ions necessary for precipitation. The reaction is typically carried out in a slightly acidic medium, often buffered with acetic acid and ammonium acetate, to prevent the precipitation of other metal hydroxides and to promote the formation of a crystalline precipitate that is easy to filter.[3]

Apparatus and Reagents

Apparatus:

  • Analytical balance (accurate to 0.1 mg)

  • Beakers (400 mL)

  • Graduated cylinders

  • Pipettes

  • Watch glasses

  • Glass stirring rods

  • Sintered glass crucible or Whatman No. 42 filter paper[2]

  • Funnel

  • Wash bottle

  • Drying oven

  • Desiccator

Reagents:

  • Barium-containing sample solution

  • Potassium chromate (K₂CrO₄) solution (4% w/v) or Potassium dichromate (K₂Cr₂O₇) solution[3]

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) (e.g., 6 M)[3]

  • Ammonium acetate (CH₃COONH₄) solution (3 M)[3]

  • Distilled or deionized water

  • Ethanol

Experimental Protocol

This protocol outlines the step-by-step procedure for the gravimetric determination of barium as barium chromate.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the barium-containing sample and dissolve it in a 400 mL beaker with distilled water.
  • If the sample is not readily soluble, it may require acidification with a minimal amount of dilute hydrochloric acid.
  • Dilute the solution to approximately 100 mL with distilled water.

2. pH Adjustment and Buffering:

  • Add 1 mL of 6 M acetic acid and 10 mL of 3 M ammonium acetate solution to the beaker.[3] This creates a buffered environment to control the pH.
  • Heat the solution to boiling.[3]

3. Precipitation:

  • To the hot solution, slowly add 15-20 mL of a 4% potassium chromate solution dropwise while constantly stirring with a glass rod.[3] The slow addition promotes the formation of larger, more easily filterable crystals.
  • A yellow precipitate of barium chromate will form.[4]

4. Digestion of the Precipitate:

  • Continue heating the solution with the precipitate for about 15-30 minutes on a water bath.[3][5] This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more filterable solid.
  • Allow the precipitate to settle. The supernatant liquid should be clear and yellow.[3]

5. Checking for Complete Precipitation:

  • Add a few more drops of the potassium chromate solution to the clear supernatant.[3] If no further precipitation occurs, the precipitation is complete. If a new precipitate forms, add more potassium chromate solution and repeat the digestion step.

6. Filtration and Washing:

  • Filter the hot solution through a pre-weighed sintered glass crucible or ashless filter paper (e.g., Whatman No. 42).[2][3]
  • Wash the precipitate in the beaker with hot water, decanting the washings into the filter.
  • Transfer the precipitate completely to the filter. A rubber policeman can be used to remove any precipitate adhering to the beaker walls.[3]
  • Continue washing the precipitate on the filter with hot water until the washings are free of chloride and excess chromate ions.[3][4]

7. Drying and Weighing:

  • Dry the crucible with the precipitate in an oven at 120°C for at least two hours.[3]
  • Cool the crucible in a desiccator to room temperature to prevent the absorption of atmospheric moisture.[2]
  • Weigh the crucible with the dried precipitate accurately on an analytical balance.
  • Repeat the process of heating, cooling, and weighing until a constant weight is achieved (i.e., successive weighings agree within 0.2-0.3 mg).[2][5]

Data Presentation and Calculations

The quantitative data obtained from the experiment should be recorded systematically.

ParameterValue (g)
Weight of empty, dry crucible (W₁)
Weight of crucible + dry BaCrO₄ precipitate (W₂)
Weight of BaCrO₄ precipitate (W₂ - W₁)

Calculation of the Amount of Barium:

The amount of barium in the sample is calculated using the following formula:

Amount of Ba (g) = (Weight of BaCrO₄ precipitate) × (Gravimetric Factor)

Where the Gravimetric Factor is the ratio of the atomic weight of barium to the molecular weight of barium chromate.

  • Atomic weight of Barium (Ba): 137.33 g/mol

  • Molecular weight of Barium Chromate (BaCrO₄): 253.32 g/mol [3]

Gravimetric Factor = (137.33 g/mol ) / (253.32 g/mol ) = 0.5421

Example Calculation:

If the weight of the BaCrO₄ precipitate is 0.5000 g, the amount of barium in the sample is:

Amount of Ba = 0.5000 g × 0.5421 = 0.2711 g

The percentage of barium in the original sample can then be calculated as:

% Ba = (Amount of Ba / Weight of original sample) × 100

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Precipitation and Digestion cluster_separation Separation and Purification cluster_analysis Analysis A Dissolve Barium- containing Sample B Adjust pH and Buffer A->B C Add K2CrO4 Solution (Precipitation) B->C D Digest Precipitate (Heating) C->D E Filter Precipitate D->E F Wash Precipitate E->F G Dry to Constant Weight F->G H Weigh BaCrO4 G->H I Calculate Amount of Barium H->I chemical_reaction Ba_ion Ba²⁺(aq) BaCrO4_precipitate BaCrO₄(s) (Yellow Precipitate) Ba_ion->BaCrO4_precipitate CrO4_ion CrO₄²⁻(aq) CrO4_ion->BaCrO4_precipitate +

References

Barium Dichromate as a Corrosion Inhibitor for Metal Alloys: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium dichromate is a chemical compound with the formula BaCr₂O₇. As a source of hexavalent chromium, it functions as a potent corrosion inhibitor for a variety of metal alloys. Its primary mechanism of action involves the formation of a stable, passive oxide layer on the metal surface, which acts as a barrier against corrosive agents. This property makes it a valuable component in protective coatings, particularly in demanding environments encountered in the aerospace and marine industries.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.

Mechanism of Action

This compound, and chromate/dichromate compounds in general, inhibit corrosion through an electrochemical mechanism. When in contact with a metal surface in a corrosive environment, the dichromate ions act as strong oxidizing agents.[2] They facilitate the formation of a thin, adherent, and stable mixed-oxide passive film on the metal surface. This film, typically composed of chromium oxides and the native metal oxides, passivates the surface by physically isolating it from the corrosive medium and by inhibiting both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[3][4]

CorrosionInhibitionMechanism cluster_metal Metal Alloy Surface cluster_environment Corrosive Environment cluster_inhibitor Inhibitor Action Metal Metal (e.g., Al, Fe, Mg) PassiveFilm Formation of Passive Oxide Layer (Cr₂O₃, Metal Oxides) Metal->PassiveFilm Surface Reaction Corrosion Corrosion (Anodic & Cathodic Reactions) Metal->Corrosion CorrosiveAgents Corrosive Agents (e.g., O₂, H₂O, Cl⁻) CorrosiveAgents->Corrosion BariumDichromate This compound (BaCr₂O₇) BariumDichromate->PassiveFilm Oxidation ProtectedMetal Protected Metal Surface PassiveFilm->ProtectedMetal Inhibition

Figure 1. Mechanism of corrosion inhibition by this compound.

Experimental Data

Disclaimer: Specific quantitative performance data for this compound is limited in publicly available literature. The following data is derived from a study on barium chromate , a closely related compound that functions through a similar chromate-based inhibition mechanism. This data is presented as a reasonable proxy to illustrate the expected performance.

The following table summarizes the corrosion performance of primers containing barium chromate on various metal alloys after 1500 hours of salt spray exposure. The data is presented as weight loss, a direct measure of the extent of corrosion.

Metal AlloyPrimer VehicleInhibitorAverage Weight Loss (mg/in²)
Magnesium Alloy Coumarone-indeneBarium Chromate11.8
AlkydBarium Chromate7.9
4130 Steel Coumarone-indeneBarium Chromate1.8
AlkydBarium Chromate1.3
Data adapted from DTIC Technical Report AD0120250.[5][6]

Experimental Protocols

The following are detailed protocols for common methods used to evaluate the performance of corrosion inhibitors.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss due to corrosion.

Objective: To determine the corrosion rate of a metal alloy in a specific environment with and without the corrosion inhibitor.

Materials:

  • Metal coupons of the alloy to be tested

  • Corrosive solution (e.g., 3.5% NaCl solution)

  • This compound

  • Desiccator

  • Analytical balance (accurate to 0.1 mg)

  • Cleaning solution (e.g., appropriate acid or alkaline solution for the specific alloy to remove corrosion products without attacking the base metal)

  • Glass beakers or containers

Procedure:

  • Coupon Preparation:

    • Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 2 mm).

    • Drill a hole near the top of each coupon for suspension.

    • Mechanically polish the coupons with successively finer grades of abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone) and rinsing with deionized water.

    • Dry the coupons thoroughly and store them in a desiccator.

  • Initial Weighing:

    • Weigh each coupon to the nearest 0.1 mg using an analytical balance. Record this as the initial weight (W_i).

  • Exposure:

    • Prepare the corrosive solution. For the inhibited solution, dissolve the desired concentration of this compound.

    • Suspend the coupons in the test solutions using non-metallic hooks, ensuring they are fully immersed and not in contact with each other or the container walls.

    • Cover the containers to prevent evaporation but allow for air circulation.

    • Maintain a constant temperature throughout the test period (e.g., 25 °C).

    • The duration of the test can vary from hours to days depending on the corrosivity of the environment.

  • Final Weighing:

    • After the exposure period, remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).

    • Rinse the cleaned coupons with deionized water and dry them.

    • Weigh each coupon to the nearest 0.1 mg. Record this as the final weight (W_f).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_i - W_f

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Figure 2. Workflow for the weight loss corrosion test.

Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic inhibition effects.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal alloy sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive solution with and without this compound

Procedure:

  • Sample Preparation: The working electrode is prepared by embedding the metal alloy sample in an insulating resin, leaving a defined surface area exposed. The exposed surface is polished to a mirror finish.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Determine the corrosion potential (E_corr) at the point of zero current.

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to E_corr to determine the corrosion current density (i_corr).

    • Calculate the corrosion rate from i_corr using Faraday's law.

    • Calculate the inhibition efficiency using the i_corr values with and without the inhibitor.

Objective: To investigate the properties of the protective film and the kinetics of the corrosion process.

Procedure:

  • Cell Setup and Stabilization: Use the same setup as for potentiodynamic polarization and allow the system to stabilize at OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • The impedance data is typically presented as Nyquist and Bode plots.

    • The data can be fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (R_s), polarization resistance (R_p), and double-layer capacitance (C_dl).

    • A higher R_p value indicates better corrosion resistance.

    • The inhibition efficiency can be calculated from the R_p values.

ExperimentalWorkflow_Electrochemical cluster_methods Measurement Techniques A Sample Preparation (Working Electrode) B Three-Electrode Cell Setup A->B C Stabilization at OCP B->C D Electrochemical Measurement C->D D1 Potentiodynamic Polarization D2 Electrochemical Impedance Spectroscopy (EIS) E Data Analysis (Tafel Plots / Nyquist & Bode Plots) D1->E D2->E

Figure 3. General workflow for electrochemical corrosion tests.

Salt Spray Test

This is an accelerated corrosion test used to evaluate the performance of coatings containing corrosion inhibitors.

Objective: To assess the ability of a coating containing this compound to protect a metal substrate from corrosion in a simulated marine environment.

Materials:

  • Salt spray chamber

  • Metal panels coated with the formulation containing this compound

  • Control panels (uncoated or coated with a formulation without the inhibitor)

  • 5% NaCl solution

Procedure:

  • Sample Preparation: Prepare coated panels according to standard application procedures. A scribe may be intentionally made on the coated surface to assess corrosion creepage.

  • Test Chamber Setup: Set the salt spray chamber to the desired temperature (typically 35 °C) and prepare the 5% NaCl solution with a pH between 6.5 and 7.2, as per ASTM B117.

  • Exposure: Place the panels in the chamber at a specified angle. The chamber atomizes the salt solution into a dense fog that continuously covers the panels.

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as blistering, rusting, or creepage from the scribe. The test duration can range from a few hours to thousands of hours.

  • Reporting: Document the extent and type of corrosion at different time intervals using photographs and standardized rating systems.

Safety Precautions

This compound is a toxic and oxidizing substance. It is also a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Dispose of waste containing this compound in accordance with local environmental regulations.

References

Application Notes and Protocols: The Role of Barium Chromate in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Scientists

Introduction:

Barium chromate (BaCrO₄), a vibrant yellow inorganic compound, has historically held a significant role in the manufacturing of pigments. Commonly known by names such as Barium Yellow, Lemon Yellow, and Ultramarine Yellow, its C.I. Pigment Yellow 31 designation is a testament to its established use in the coloration of various materials.[1][2] While the user's query specifies "barium dichromate," it is crucial to clarify that the pigment itself is barium chromate. This compound (BaCr₂O₇) is a related but distinct chemical compound that can be a precursor in the synthesis of barium chromate. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of barium chromate pigments, tailored for researchers, scientists, and professionals in drug development who may utilize pigments in various formulations and assays.

1. Application Notes

1.1. Primary Applications in Pigment Manufacturing

Barium chromate's primary application in pigment manufacturing stems from two key properties: its distinct yellow color and its anticorrosive capabilities.

  • Yellow Pigment: Barium chromate imparts a bright, lemon-yellow hue, though it is noted to have low tinting strength and opacity compared to other yellow pigments.[1][3] Historically, it was used by impressionist painters like Renoir and Monet.[2][3] In modern applications, it can be found in paints, ceramics, and glass.[4][5]

  • Anticorrosive Pigment: A significant industrial application of barium chromate is as a corrosion inhibitor in primers for metals.[6][7][8] Its effectiveness is attributed to the slow release of chromate ions, which passivate the metal surface, protecting it from corrosion.[6][8] This property makes it particularly valuable for coatings on aircraft, coils, and in marine paint systems.[6][7]

1.2. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of barium chromate is essential for its effective application in pigment formulations.

PropertyValueReference
Chemical Formula BaCrO₄[1][9]
C.I. Name Pigment Yellow 31[1][2]
CAS Number 10294-40-3[1]
Molar Mass 253.32 g/mol [9]
Appearance Pale yellow powder[7]
Density 4.0 - 4.5 g/cm³[7]
Bulk Density 0.8 - 1.0 g/cc[7]
Moisture Content ≤ 1%[7]
Water Solubility ≤ 1%[7]
Oil Absorption 20 - 25 g/100g [7]
Barium Oxide (BaO) Content ≥ 57.0%[7]
Chromium Oxide (CrO₃) Content ≥ 37%[7]
Lightfastness Excellent[10]

2. Experimental Protocols

2.1. Synthesis of Barium Chromate Pigment (Barium Yellow)

This protocol details the synthesis of barium chromate pigment via a precipitation reaction. Optimal conditions for achieving a high yield are incorporated.

2.1.1. Materials and Reagents

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

2.1.2. Equipment

  • Reaction vessel with a stirrer

  • Constant current pump for controlled addition of reactants

  • Heating mantle or water bath with temperature control

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

2.1.3. Procedure

  • Preparation of Reactant Solutions:

    • Prepare a 0.8 M solution of barium chloride in deionized water.

    • Prepare a 0.4 M solution of sodium dichromate in deionized water. The stoichiometry of the reaction is 2BaCl₂ + Na₂Cr₂O₇ + H₂O → 2BaCrO₄↓ + 2NaCl + 2HCl.[11]

  • Precipitation:

    • Transfer the barium chloride solution to the reaction vessel and heat to 45°C while stirring.[11]

    • Adjust the pH of the barium chloride solution to 7 using dilute NaOH or HCl as needed.[12]

    • Using a constant current pump, add the sodium dichromate solution dropwise to the barium chloride solution at a rate of 1.17 mL/min.[11]

    • Maintain the temperature at 45°C and continue stirring throughout the addition.

  • Digestion and Precipitation:

    • After the complete addition of the sodium dichromate solution, continue stirring the mixture at 45°C for 10 minutes to allow the precipitate to digest and form uniform particles.[11]

    • Turn off the heat and allow the mixture to cool to room temperature. Let the precipitate settle for at least 30 minutes.[11]

  • Filtration and Washing:

    • Separate the yellow precipitate of barium chromate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove soluble byproducts such as sodium chloride and unreacted precursors.

  • Drying:

    • Dry the filtered pigment in a drying oven at a temperature of 60-80°C until a constant weight is achieved.

2.1.4. Expected Yield and Purity

  • Yield: Under optimal conditions, a yield of approximately 93% can be expected.[12]

  • Purity: The purity of the synthesized barium chromate can be as high as 98%.[12]

2.2. Characterization of Barium Chromate Pigment

A comprehensive characterization of the synthesized pigment is crucial to ensure its quality and performance.

ParameterMethodExpected Outcome
Purity Analysis Titration methods (e.g., ferrous ammonium sulfate for chromate and EDTA for barium)[11]Quantitative determination of barium and chromate content.
Particle Size and Morphology Scanning Electron Microscopy (SEM)Visualization of particle shape and size distribution.
Crystalline Structure X-ray Diffraction (XRD)Confirmation of the orthorhombic crystal structure of BaCrO₄.
Colorimetric Properties Spectrophotometry (CIELAB Lab* values)Quantitative measurement of the yellow color.
Tinting Strength ASTM D387Comparison of the color strength against a standard pigment.
Lightfastness ASTM D4302Evaluation of color stability upon exposure to light.

3. Visualizations

3.1. Synthesis Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Pigment Processing BaCl2 Prepare 0.8M Barium Chloride Solution ReactionVessel Reaction Vessel (45°C, pH 7) BaCl2->ReactionVessel Na2Cr2O7 Prepare 0.4M Sodium Dichromate Solution Addition Slow Addition (1.17 mL/min) Na2Cr2O7->Addition Digestion Stirring and Digestion (10 min) ReactionVessel->Digestion Addition->ReactionVessel Filtration Filtration Digestion->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying (60-80°C) Washing->Drying FinalProduct Barium Chromate Pigment (BaCrO₄) Drying->FinalProduct

Caption: Experimental workflow for the synthesis of barium chromate pigment.

3.2. Anticorrosive Mechanism

Anticorrosive_Mechanism Coating Coating with Barium Chromate Pigment Metal Metal Substrate Coating->Metal Release Slow Release of Chromate Ions (CrO₄²⁻) Coating->Release in presence of moisture Moisture Moisture Ingress Moisture->Coating Passivation Formation of a Protective Passive Layer on Metal Surface Release->Passivation Corrosion Corrosion Inhibition Passivation->Corrosion

Caption: Signaling pathway of the anticorrosive action of barium chromate.

References

Application Notes and Protocols: Barium Dichromate as a Sulfate Scavenger in Electroplating Baths

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexavalent chromium electroplating is a widely used industrial process for depositing a layer of chromium onto a substrate to enhance durability, hardness, and corrosion resistance, as well as for decorative purposes. The performance of a chromium electroplating bath is critically dependent on the ratio of chromic acid to sulfate ions (CrO₃:SO₄²⁻), with the sulfate acting as a catalyst.[1][2] An accumulation of excess sulfate ions, often introduced as impurities in chromic acid or from the breakdown of additives, can lead to a decrease in plating efficiency, poor chromium coverage, and compromised deposit quality.[3][4] Therefore, precise control of the sulfate concentration is essential for maintaining optimal bath performance.

This document details the application of barium dichromate (BaCr₂O₇) as a highly effective sulfate scavenger in chromium electroplating baths. This compound offers a significant advantage over traditional scavengers like barium carbonate by precipitating excess sulfate as insoluble barium sulfate (BaSO₄) without causing an undesirable increase in the bath's pH.[3]

Principle of Sulfate Scavenging

The fundamental principle of using barium compounds for sulfate removal is the precipitation of the highly insoluble barium sulfate (Ksp ≈ 1.1 x 10⁻¹⁰). When this compound is introduced into the electroplating bath, the barium ions (Ba²⁺) react with the excess sulfate ions (SO₄²⁻) as described by the following reaction:

BaCr₂O₇(s) + 2SO₄²⁻(aq) → BaSO₄(s) + Cr₂O₇²⁻(aq)

The resulting barium sulfate precipitates out of the solution and can be removed by filtration. A key benefit of using this compound is that the dichromate anion (Cr₂O₇²⁻) released into the bath is a source of hexavalent chromium, which replenishes the chromic acid concentration, thereby contributing to the bath's stability and longevity.[5] This is in contrast to barium carbonate, which reacts with the acidic bath to produce carbon dioxide, leading to a gradual increase in pH that can negatively affect the plating process.[3]

Quantitative Performance Data

The effectiveness of this compound as a sulfate scavenger has been demonstrated in various studies. The following tables summarize the quantitative data from comparative experiments, illustrating the stability of sulfate concentration in baths treated with barium chromate/dichromate.

Table 1: Sulfate Concentration in a Commercial-Grade Chromic Acid Bath Over Four Metal Turnovers *

Treatment MethodInitial Sulfate (g/L)Final Sulfate (g/L)% Change in Sulfate
No Scavenger (Control)2.53.7+48%
Barium Chromate Premixed¹2.52.50%

*A "metal turnover" refers to the plating-out of a given amount of chromium and the replenishment of that amount with chromic acid.[3] ¹3.1 g of barium chromate was premixed per 1,000 g of commercial-grade chromic acid used for replenishment.[3]

Table 2: Sulfate Concentration in a Bath with Catalyst Degradation Over Four Metal Turnovers *

Treatment MethodInitial Sulfate (g/L)Final Sulfate (g/L)Observations
No Scavenger (Control)2.510.3Decreased covering power and plating efficiency.[3]
Barium Chromate Added²2.52.5Sulfate concentration and plating characteristics remained constant.[6]

*Bath contained a short-chain polysulfonic-acid catalyst that degraded, increasing the sulfate concentration.[3] ²20 g of barium chromate was added per 1,000 g of chromic acid.[6]

Table 3: Comparison of Barium Carbonate and this compound Scavengers

ScavengerEffect on Sulfate ConcentrationEffect on Bath pHEffect on Deposit
Barium CarbonateMaintained constant concentration.Rose from <0.5 to >1.0.Nodular deposit, slowed deposition rate.[3]
This compoundMaintained constant concentration.Remained constant.Deposit characteristics remained constant.[3]

Experimental Protocols

Protocol for Bath Preparation and Maintenance

This protocol describes the preparation of a standard hexavalent chromium electroplating bath and the procedure for using this compound to maintain the optimal sulfate concentration.

Materials:

  • Chromic Acid (CrO₃)

  • Sulfuric Acid (H₂SO₄) or a soluble sulfate salt

  • This compound (BaCr₂O₇)

  • Deionized Water

  • Plating tank with appropriate heating and agitation

  • Lead or lead-alloy anodes

  • Rectifier (DC power supply)

Procedure:

  • Bath Makeup:

    • Fill the plating tank to half its final volume with deionized water.

    • Slowly and carefully add the required amount of chromic acid, typically to achieve a concentration of 200-300 g/L.[6] The dissolution of chromic acid is exothermic; allow the solution to cool.

    • Once cooled, add sulfuric acid to establish the initial sulfate concentration, typically between 1.0 and 3.5 g/L.[6] The target chromic acid to sulfate ratio is often around 100:1.[2]

    • Add deionized water to reach the final bath volume and mix thoroughly.

  • Sulfate Scavenging with this compound:

    • Determine the current sulfate concentration of the bath using one of the analytical methods described in Protocol 4.2.

    • Calculate the amount of excess sulfate to be removed.

    • Based on the stoichiometry of the reaction (1 mole BaCr₂O₇ precipitates 2 moles SO₄²⁻), calculate the required amount of this compound. In practice, an addition of 0.1 to 5 g of this compound per 100 g of chromic acid is recommended, depending on the rate of sulfate ingress.[4]

    • Addition Method 1 (Direct): Slowly add the calculated amount of this compound powder directly to the bath with vigorous agitation. Allow several hours for the precipitation of barium sulfate to complete.

    • Addition Method 2 (Replenishment Mixture): For continuous maintenance, premix this compound with the solid chromic acid used for bath replenishment.[3] This ensures a steady-state control of the sulfate level.

  • Precipitate Removal:

    • Allow the barium sulfate precipitate to settle to the bottom of the tank.

    • The bath can be decanted, or the sludge can be removed during periodic tank maintenance. Filtration can also be employed.

  • Monitoring:

    • Regularly analyze the sulfate concentration (e.g., daily or weekly, depending on bath usage) to ensure it remains within the optimal range.

Protocol for Sulfate Concentration Analysis (Centrifugation Method)

This is a rapid method suitable for routine process control.[7]

Apparatus and Reagents:

  • Centrifuge (e.g., 2,500 rpm)

  • Graduated centrifuge tubes (calibrated for sulfate determination)

  • Hydrochloric Acid (HCl), diluted 1:1

  • Barium Chloride (BaCl₂) solution, 20% w/v

  • Pipettes

Procedure:

  • Obtain a representative sample of the chrome bath liquid. If the solution contains suspended particles, filter or centrifuge it first.[7]

  • Pipette 20 mL of the chrome bath sample into a graduated centrifuge tube.[7]

  • Add 5 mL of 1:1 hydrochloric acid. Stopper the tube and shake for approximately 15 seconds.[7]

  • Add 5 mL of 20% barium chloride solution. Stopper and shake again for 15 seconds.[7]

  • Allow the tube to stand for 10 minutes to permit the precipitation of barium sulfate.[7]

  • Place the tube in a centrifuge, ensuring it is balanced with a tube of equal weight.

  • Centrifuge for 10 minutes at a consistent speed (e.g., 2,500 rpm).[7]

  • Remove the tube and read the volume of the precipitated barium sulfate sediment from the tube's graduations.

  • Calculate the sulfate concentration using a pre-determined factor or a calibration curve established with standard sulfate solutions.[7]

Visualizations

Logical Workflow for Sulfate Control

Sulfate_Control_Workflow start Start: Operating Plating Bath sample Sample Bath start->sample analyze Analyze Sulfate Concentration (Protocol 4.2) sample->analyze check Sulfate Level Within Spec? analyze->check operate Continue Operation check->operate Yes calculate Calculate Barium Dichromate Addition check->calculate No (Too High) operate->start add Add BaCr₂O₇ (Protocol 4.1) calculate->add precipitate Allow Precipitation & Settle add->precipitate end_loop Return to Operation precipitate->end_loop end_loop->start

Caption: Workflow for monitoring and controlling sulfate levels.

Chemical Pathway of Sulfate Scavenging

Sulfate_Scavenging_Pathway bath Chromic Acid Bath (CrO₃, H₂O, SO₄²⁻) reaction Reaction in Bath bath->reaction bacr2o7 This compound (BaCr₂O₇) bacr2o7->reaction Addition baso4 Barium Sulfate Precipitate (BaSO₄) reaction->baso4 Forms Solid cr2o7 Dichromate Ion (Cr₂O₇²⁻) reaction->cr2o7 Releases Ion removal Removal via Filtration/Settling baso4->removal replenish Replenishes Bath Chromium Content cr2o7->replenish

Caption: Reaction pathway for sulfate removal by this compound.

Safety and Handling

This compound is a toxic and oxidizing substance. All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn, including:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or chemical goggles.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used, especially when handling the powder, to avoid inhalation.

  • Protective Clothing: Wear suitable clothing to prevent skin contact.

Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place away from combustible materials. Consult the Safety Data Sheet (SDS) for complete safety and disposal information.

References

Application Notes and Protocols for the Analytical Characterization of Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Barium dichromate (BaCr₂O₇), often found in its dihydrate form (BaCr₂O₇·2H₂O), is an orange-red crystalline solid.[1] Its characterization is crucial for quality control in manufacturing, analysis of chemical reactions, and for safety and regulatory purposes, particularly due to the presence of hexavalent chromium. A multi-technique approach is essential for a comprehensive understanding of its structural, spectroscopic, and thermal properties. These notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Crystallographic Analysis: X-ray Diffraction (XRD)

Application Note: X-ray Diffraction (XRD) is a fundamental technique for the solid-state characterization of this compound. It is used to identify the crystalline phase, determine phase purity, and elucidate the crystal structure. This compound dihydrate (BaCr₂O₇·2H₂O) is known to possess a monoclinic crystal structure.[1] Powder XRD (PXRD) provides a unique "fingerprint" of the crystalline material, which can be compared against standard databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) for phase confirmation.[1] This technique is critical for distinguishing this compound from potential impurities or related compounds such as barium chromate (BaCrO₄), which has an orthorhombic crystal structure.[1]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation:

    • Finely grind a small amount (10-20 mg) of the this compound sample using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the X-ray generator to 40 kV and 40 mA.

  • Data Collection:

    • Scan the sample over a 2θ range of 10° to 80°.

    • Use a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern with reference patterns from the ICDD PDF database.

    • If a reference pattern for BaCr₂O₇·2H₂O is not available, the unit cell parameters can be determined from the peak positions through indexing software.

    • Assess the sample's purity by identifying any additional peaks corresponding to impurities.

Data Presentation:

PropertyThis compound Dihydrate (BaCr₂O₇·2H₂O)
Crystal System Monoclinic[1]
Lattice Parameters a, b, c, β (Specific values not detailed in readily accessible literature)[1]
Anion Structure Two corner-sharing CrO₄ tetrahedra[1]
Spectroscopic Analysis

A suite of spectroscopic techniques provides detailed information on the electronic structure and vibrational modes of this compound.

Application Note: UV-Vis spectroscopy is used to characterize the dichromate (Cr₂O₇²⁻) anion in solution. The spectrum is dominated by intense ligand-to-metal charge-transfer (LMCT) bands, which are responsible for the compound's orange-red color.[1] This technique is useful for quantitative analysis of dichromate concentration in solution (following Beer's Law) and for studying the pH-dependent equilibrium between chromate (CrO₄²⁻) and dichromate ions.

Experimental Protocol: Aqueous Solution UV-Vis Spectroscopy

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in 0.001 M perchloric acid to prepare a stock solution of known concentration (e.g., 100 mg/L). Note: this compound is soluble in acids.[2]

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Use 0.001 M perchloric acid as the blank reference.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range from 200 nm to 600 nm.

  • Data Collection:

    • Record the absorbance spectrum for each standard solution and the unknown sample against the blank.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • For quantitative analysis, create a calibration curve by plotting absorbance at a specific λmax versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample using its absorbance and the calibration curve.

Data Presentation:

Wavelength (λ)Feature
~257 nmAbsorbance Maximum[3]
~350 nmAbsorbance Maximum[3]
~235 nmAbsorbance Minimum[3]
~313 nmAbsorbance Minimum[3]
~440 nmShoulder[1]

Note: Data based on acidic potassium dichromate solutions, which are spectrally analogous to this compound in acid.

Application Note: FT-IR and Raman spectroscopy are complementary techniques that provide a detailed vibrational fingerprint of the dichromate anion.[1] These methods are excellent for identifying the compound in the solid state and confirming the presence of the Cr-O-Cr bridge, which is characteristic of the dichromate ion. FT-IR is also sensitive to the O-H vibrations from the water of hydration in BaCr₂O₇·2H₂O.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Dry high-purity potassium bromide (KBr) powder in an oven to remove moisture.

    • Grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr in an agate mortar.

    • Transfer the mixture to a pellet die.

    • Press the mixture in a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet.

  • Data Collection:

    • Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific vibrational modes of the dichromate anion and water molecules.

Data Presentation:

Wavenumber Range (cm⁻¹)Vibrational Mode Assignment for Dichromate (Cr₂O₇²⁻) Anion
900 - 1000Terminal Cr=O symmetric and asymmetric stretching[4]
700 - 800Cr-O-Cr bridge asymmetric stretching[4]
500 - 600Cr-O-Cr bridge symmetric stretching (often strong in Raman)[5]
200 - 400Deformation and bending modes (O-Cr-O, Cr-O-Cr)[1][5]
3000 - 3600O-H stretching (from water of hydration)
~1630H-O-H bending (from water of hydration)

Note: Specific peak positions for BaCr₂O₇ may vary slightly. Data is representative of various dichromate salts.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Application Note: Thermal analysis techniques are used to study the thermal stability and decomposition of this compound dihydrate. TGA measures changes in mass as a function of temperature, while DTA detects endothermic and exothermic events.[6][7] For BaCr₂O₇·2H₂O, TGA/DTA can be used to quantify the water of hydration through the initial mass loss and to determine the decomposition temperature and pathway of the anhydrous compound. The decomposition of dichromates is often an exothermic process involving the release of oxygen.[1]

Experimental Protocol: TGA/DTA

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound dihydrate sample into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA/DTA instrument.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Collection:

    • Heat the sample from room temperature to 1000°C at a constant heating rate of 10°C/min.

    • Continuously record the sample mass (TGA) and the temperature difference between the sample and reference (DTA).

  • Data Analysis:

    • Analyze the TGA curve to identify temperature ranges of mass loss. Calculate the percentage mass loss for each step. The initial mass loss corresponds to the loss of water of hydration.

    • Analyze the DTA curve to identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Correlate the TGA mass loss steps with the DTA peaks to understand the thermal events.

Data Presentation:

Thermal EventApproximate Temperature Range (°C)Mass Change (TGA)DTA Peak
Dehydration 100 - 250Mass loss corresponding to 2 moles of H₂O (~9.25%)Endothermic
Decomposition > 400Mass loss due to release of oxygen and formation of other oxidesExothermic

Note: Specific temperatures are dependent on experimental conditions like heating rate and atmosphere.

Visualizations

General Analytical Workflow

G General Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Grinding Grinding (for solids) Sample->Grinding Dissolution Dissolution in Acid (for solution analysis) Sample->Dissolution XRD Powder X-ray Diffraction (PXRD) Grinding->XRD Solid FTIR_Raman FT-IR / Raman Spectroscopy Grinding->FTIR_Raman Solid TGA_DTA Thermal Analysis (TGA/DTA) Grinding->TGA_DTA Solid UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Solution Structure Crystal Structure & Purity XRD->Structure Vibrational Functional Groups & Bonding FTIR_Raman->Vibrational Thermal Thermal Stability & Decomposition TGA_DTA->Thermal Electronic Electronic Transitions & Quantification UV_Vis->Electronic

Caption: Workflow for the characterization of this compound.

Thermal Decomposition Pathway

G Logical Pathway for Thermal Analysis of BaCr₂O₇·2H₂O Start BaCr₂O₇·2H₂O (s) Step1 BaCr₂O₇ (s) + 2H₂O (g) Start->Step1 Heat (Endothermic) ~100-250°C Step2 Decomposition Products (e.g., BaCrO₄, Cr₂O₃, O₂) Step1->Step2 Heat (Exothermic) >400°C End Stable Oxides Step2->End

Caption: Thermal decomposition pathway of this compound dihydrate.

References

Application Notes and Protocols for the Infrared (IR) and Raman Spectroscopic Analysis of Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of barium dichromate (BaCr₂O₇) using Infrared (IR) and Raman spectroscopy. These vibrational spectroscopic techniques are powerful, non-destructive methods for probing the molecular structure and identifying the characteristic vibrational modes of the dichromate anion in the solid state.

Introduction to Vibrational Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed "fingerprint" of a molecule's vibrational modes.[1] IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the radiation frequency matches a vibrational mode that causes a change in the molecule's dipole moment.[2] Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (typically from a laser), where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule.[3] This technique is sensitive to vibrations that cause a change in the polarizability of the molecule.[3]

For this compound, the vibrational spectrum is primarily dominated by the internal modes of the dichromate anion (Cr₂O₇²⁻).[1] The presence of the heavy barium cation (Ba²⁺) and the crystal lattice environment can lead to slight shifts in the vibrational frequencies and the splitting of degenerate modes compared to the dichromate anion in solution.[1]

The key vibrational features of the dichromate anion that can be probed by IR and Raman spectroscopy include:[1]

  • Terminal Cr=O Stretching: High-frequency symmetric and asymmetric stretching vibrations of the terminal chromium-oxygen double bonds.

  • Cr-O-Cr Bridge Stretching: Symmetric and asymmetric stretching modes of the central Cr-O-Cr bridge. The symmetric stretch is often a strong and characteristic band in the Raman spectrum.

  • Deformation and Bending Modes: A complex series of lower-frequency vibrations corresponding to the bending and deformation of the O-Cr-O and Cr-O-Cr angles.

Experimental Protocols

The following protocols outline the steps for acquiring high-quality IR and Raman spectra of solid this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible spectra. For solid-state analysis of this compound, the following methods are recommended:

For Infrared (IR) Spectroscopy (KBr Pellet Method):

  • Materials: this compound (powder), Potassium Bromide (KBr, spectroscopy grade, dried), agate mortar and pestle, pellet press.

  • Procedure:

    • Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands.

    • Weigh out approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.

    • Grind the this compound and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and scattering effects.

    • Transfer the powder mixture to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

For Raman Spectroscopy (Powder Method):

  • Materials: this compound (powder), sample holder (e.g., a small aluminum well or a microscope slide).

  • Procedure:

    • Place a small amount of the this compound powder into the sample holder.

    • Gently press the powder to create a flat, even surface to ensure consistent focusing of the laser beam.

    • Mount the sample holder in the Raman spectrometer.

Instrumentation and Data Acquisition

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and speed.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet (or an empty sample compartment for attenuated total reflectance - ATR) should be collected under the same experimental conditions and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Instrument: A dispersive Raman spectrometer equipped with a microscope for precise sample focusing.

  • Excitation Laser: A common choice is a 785 nm or 532 nm laser. The choice may depend on the sample's fluorescence; a longer wavelength laser (e.g., 785 nm) can help to minimize fluorescence.

  • Laser Power: Use the lowest laser power possible (typically 1-10 mW at the sample) to avoid sample degradation or heating, which can alter the spectrum.

  • Spectral Range: 2000 - 200 cm⁻¹

  • Integration Time and Accumulations: An integration time of 10-30 seconds with 2-4 accumulations is a good starting point. These parameters can be adjusted to optimize the signal-to-noise ratio.

  • Calibration: Ensure the spectrometer is calibrated using a standard reference material (e.g., silicon).

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected vibrational modes for the dichromate anion, which are the primary features in the IR and Raman spectra of this compound. Note that the exact frequencies for this compound may vary due to crystal lattice effects.[1]

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Spectroscopic Activity
Symmetric Terminal CrO₃ Stretching~900 - 910Raman (strong), IR (weak)
Asymmetric Terminal CrO₃ Stretching~920 - 960IR (strong), Raman (medium)
Symmetric Cr-O-Cr Bridge Stretching~550 - 600Raman (strong), IR (weak)
Asymmetric Cr-O-Cr Bridge Stretching~750 - 800IR (strong), Raman (weak)
O-Cr-O and Cr-O-Cr Bending/Deformation Modes~200 - 450Both IR and Raman active

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: this compound Powder ir_prep IR Sample Prep: Mix with KBr & Press Pellet start->ir_prep raman_prep Raman Sample Prep: Mount Powder on Holder start->raman_prep ir_acq FTIR Spectroscopy: Acquire IR Spectrum ir_prep->ir_acq raman_acq Raman Spectroscopy: Acquire Raman Spectrum raman_prep->raman_acq process_ir Process IR Spectrum: Background Correction, Baseline Correction ir_acq->process_ir process_raman Process Raman Spectrum: Baseline Correction, Cosmic Ray Removal raman_acq->process_raman peak_picking Peak Picking and Analysis process_ir->peak_picking process_raman->peak_picking assignment Vibrational Mode Assignment peak_picking->assignment report Final Report and Interpretation assignment->report

Caption: Experimental workflow for IR and Raman analysis.

logical_relationship cluster_compound Compound of Interest cluster_info Derived Information BaCr2O7 This compound (BaCr₂O₇) IR Infrared (IR) Spectroscopy (Probes change in dipole moment) BaCr2O7->IR Raman Raman Spectroscopy (Probes change in polarizability) BaCr2O7->Raman VibrationalModes Vibrational Modes (Cr=O, Cr-O-Cr stretches, bends) IR->VibrationalModes Raman->VibrationalModes

Caption: Relationship between compound, techniques, and data.

References

Application Note: UV-Vis Spectroscopic Analysis of Barium Dichromate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of Barium Dichromate (BaCr₂O₇) solutions using Ultraviolet-Visible (UV-Vis) spectroscopy. The characteristic UV-Vis spectrum of the dichromate ion (Cr₂O₇²⁻) allows for reliable determination of concentration. This note details the underlying principles, necessary instrumentation, and step-by-step protocols for sample preparation, spectral acquisition, and data analysis based on the Beer-Lambert Law.

Principle of Analysis

The UV-Vis analysis of this compound is based on the strong light absorption by the dichromate anion (Cr₂O₇²⁻). The absorption spectrum is a result of charge-transfer transitions, where an electron moves from an oxygen ligand orbital to a chromium metal orbital.[1] In an acidic medium, the dichromate ion is the predominant species and exhibits a characteristic spectrum with two main absorption maxima and two minima in the UV and visible regions.[1][2] This makes UV-Vis spectroscopy a powerful tool for quantitative analysis.

The concentration of a light-absorbing solute is directly proportional to the absorbance, as described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

To ensure the accuracy of the analysis, it is crucial to maintain a stable pH. Dichromate (Cr₂O₇²⁻) exists in equilibrium with chromate (CrO₄²⁻). In acidic solutions, the equilibrium shifts to favor the orange-red dichromate ion, while in neutral or basic conditions, the yellow chromate ion is formed.[1] Therefore, all solutions must be prepared in an acidic medium, such as perchloric acid or sulfuric acid, to ensure that the dichromate species is exclusively measured.

cluster_equilibrium pH-Dependent Equilibrium Cr2O7 2CrO₄²⁻ (Chromate) Yellow HCrO4 2HCrO₄⁻ Cr2O7->HCrO4 + 2H⁺ (Acidic pH) HCrO4->Cr2O7 - H₂O CrO4 Cr₂O₇²⁻ (Dichromate) Orange-Red HCrO4->CrO4 + H₂O CrO4->HCrO4 - 2OH⁻ (Basic pH) prep_stock 1. Prepare Stock Solution (e.g., 100 mg/L BaCr₂O₇ in Acid) prep_standards 2. Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards instrument_setup 4. Instrument Setup (Warm-up, Baseline Correction) prep_standards->instrument_setup prep_unknown 3. Prepare Unknown Sample (Dissolve & Dilute in Acid) measure_unknown 7. Measure Absorbance of Unknown Sample prep_unknown->measure_unknown measure_standards 5. Measure Absorbance of Standards at λmax instrument_setup->measure_standards plot_curve 6. Generate Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate_conc 8. Calculate Concentration (Using Calibration Curve Equation) plot_curve->calculate_conc measure_unknown->calculate_conc

References

Troubleshooting & Optimization

Navigating Barium Dichromate Oxidations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for oxidations utilizing barium dichromate. This powerful oxidizing agent is effective for the conversion of alcohols and thiols to their corresponding carbonyl compounds and disulfides, respectively. However, achieving high yields and selectivity requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the typical substrates for this compound oxidation?

This compound is a versatile oxidizing agent for various functional groups. Its primary applications include:

  • Primary Alcohols to Aldehydes: this compound can selectively oxidize primary alcohols to aldehydes.[1] To prevent over-oxidation to carboxylic acids, it is crucial to control the reaction conditions, such as using a molar excess of the alcohol and distilling the aldehyde as it forms.[2][3]

  • Secondary Alcohols to Ketones: Secondary alcohols are readily oxidized to ketones in high yields.[1][4] This reaction is generally more straightforward than the oxidation of primary alcohols, as ketones are less susceptible to further oxidation.

  • Thiols to Disulfides: this compound efficiently catalyzes the oxidative coupling of thiols to form disulfides.

Q2: What is the observable change during the reaction?

A successful oxidation reaction using this compound is typically accompanied by a distinct color change. The orange solution containing the dichromate(VI) ions is reduced to a green solution containing chromium(III) ions as the substrate is oxidized.[2][4][5] This visual cue can be a useful indicator of reaction progress.

Q3: What are the recommended solvents for this reaction?

The choice of solvent is critical for the success of this compound oxidations. Non-aqueous polar aprotic solvents are generally preferred. Acetonitrile is a commonly used solvent due to its ability to dissolve the reactants to some extent and its relatively low boiling point, which facilitates product isolation. Nonpolar solvents are generally unsuitable due to the poor solubility of this compound.

Q4: How should I purify the product and remove chromium byproducts?

Proper work-up is essential to isolate the desired product and remove toxic chromium residues. A common procedure involves:

  • Quenching Excess Oxidant: If there is any unreacted orange/red dichromate, it can be quenched by the addition of isopropanol until the solution turns green, indicating all the oxidant has been consumed.

  • Filtration: The reaction mixture can be filtered through a pad of a solid adsorbent like Florisil to remove insoluble chromium salts.

  • Extraction: The filtrate can then be subjected to a standard aqueous work-up and extraction with an organic solvent to isolate the product.

  • Purification: Further purification can be achieved through techniques like distillation or column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Reagent: this compound may be old or improperly stored. 2. Poor Solubility: The reagent may not have dissolved sufficiently in the chosen solvent. 3. Low Reaction Temperature: The activation energy for the oxidation may not be reached.1. Use freshly prepared or properly stored this compound. 2. Ensure the use of a suitable polar aprotic solvent like acetonitrile. Consider increasing the reaction volume or using a co-solvent. 3. Gently heat the reaction mixture. For many oxidations, refluxing in acetonitrile is effective.
Incomplete Reaction 1. Insufficient Oxidant: The stoichiometric amount of this compound may be inadequate. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of this compound. A 1.1 to 1.5 molar equivalent is a good starting point. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time as needed.
Over-oxidation of Primary Alcohols to Carboxylic Acids 1. Excess Oxidant: Using too much this compound can lead to the aldehyde being further oxidized. 2. Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at too high a temperature can promote over-oxidation. 3. Presence of Water: Water can hydrate the intermediate aldehyde, making it more susceptible to oxidation.1. Use a stoichiometric amount or a slight excess of the primary alcohol.[2] 2. Distill the aldehyde as it forms to remove it from the reaction mixture.[2][3] 3. Ensure the use of anhydrous solvents and reagents.
Formation of Side Products 1. Reaction with Other Functional Groups: The substrate may contain other functional groups susceptible to oxidation. 2. Degradation of Product: The product may be unstable under the reaction conditions.1. Protect sensitive functional groups before carrying out the oxidation. 2. Analyze the reaction mixture to identify side products and adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.

Experimental Protocols

General Procedure for the Oxidation of Thiols to Disulfides

This protocol is adapted from a reported procedure for the oxidation of various thiols.

  • To a solution of the thiol (1.5 mmol) in acetonitrile (15 ml), add this compound (3 mmol).

  • Stir the mixture under reflux conditions.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture to remove insoluble chromium salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude disulfide.

  • Purify the product by chromatography or recrystallization.

Data on Oxidation of Thiols with this compound
SubstrateReaction Time (h)Yield (%)
p-Bromothiophenol398
Cyclohexyl mercaptan490

Data sourced from a study on the oxidation of thiols using this compound in refluxing acetonitrile.

General Procedure for the Oxidation of Alcohols

This is a general guideline based on typical chromium (VI) oxidations. Optimization for specific substrates is recommended.

  • In a round-bottom flask, suspend this compound (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent such as acetonitrile.

  • Add the alcohol (1 equivalent) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating. For primary alcohols, consider a setup for distillation to remove the aldehyde as it forms.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench any remaining oxidant with isopropanol.

  • Filter the mixture through a pad of celite or silica gel to remove chromium salts.

  • Concentrate the filtrate and purify the product by distillation or column chromatography.

Visualizing the Workflow

Experimental Workflow for this compound Oxidation

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification Reactants Substrate (Alcohol/Thiol) This compound Solvent (e.g., Acetonitrile) Reaction Stirring at specified temperature (e.g., reflux) Reactants->Reaction Monitoring Monitor progress (TLC, GC, color change) Reaction->Monitoring Quenching Quench excess oxidant (optional, e.g., with isopropanol) Monitoring->Quenching Reaction Complete Filtration Filter to remove Chromium salts Quenching->Filtration Extraction Aqueous work-up and extraction with organic solvent Filtration->Extraction Purification Purify product (Distillation/Chromatography) Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a typical this compound oxidation experiment.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Conversion Check TLC/GC for starting material Start->Check_Conversion SM_Present Starting Material Remains Check_Conversion->SM_Present No_SM No Starting Material Check_Conversion->No_SM Incomplete_Reaction Potential Cause: Incomplete Reaction SM_Present->Incomplete_Reaction Yes Side_Products Potential Cause: Side Product Formation or Product Degradation No_SM->Side_Products Yes Solution_Incomplete Increase reaction time and/or temperature. Increase oxidant amount. Incomplete_Reaction->Solution_Incomplete Solution_Side_Products Optimize conditions (lower temp, shorter time). Protect other functional groups. Side_Products->Solution_Side_Products

Caption: A decision tree for troubleshooting low product yield in this compound oxidations.

References

Improving the yield and purity of synthesized Barium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized Barium Dichromate (BaCr₂O₇).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation Incorrect pH: The solution is not sufficiently acidic. The chromate-dichromate equilibrium favors chromate ions in neutral or alkaline conditions, which are more soluble.Ensure the reaction mixture is acidic. The optimal pH for precipitating this compound is in the acidic range. Carefully add a dilute acid (e.g., hydrochloric acid or nitric acid) dropwise while monitoring the pH.
Incorrect Stoichiometry: An insufficient amount of one of the reactants (barium salt or dichromate salt) was used.Recalculate the molar equivalents of your reactants. Ensure that the stoichiometry of the reaction is correct. A slight excess of the precipitating agent (potassium dichromate) may be beneficial.
Low Reactant Concentration: The concentrations of the barium salt and dichromate solutions are too low, preventing the ion product from exceeding the solubility product.Use more concentrated solutions of the reactants. Refer to the experimental protocols for recommended concentrations.
Yellow Precipitate Instead of Orange-Red Formation of Barium Chromate (BaCrO₄): The pH of the solution is too high (neutral or alkaline), leading to the precipitation of yellow barium chromate instead of orange-red this compound.Lower the pH of the reaction mixture by adding a dilute acid. Barium chromate will dissolve in acidic conditions, and this compound will precipitate.[1]
Low Product Yield Incomplete Precipitation: The reaction was not allowed to proceed to completion, or the conditions were not optimal for precipitation.Allow for a sufficient reaction time with adequate stirring. Cooling the reaction mixture can also help to decrease the solubility of the product and improve the yield.
Loss of Product During Washing: The precipitate is being washed with a solvent in which it has some solubility, or excessive washing is being performed.Wash the precipitate with cold deionized water to minimize solubility losses. Use a minimal amount of washing solvent necessary to remove impurities. Washing with a non-aqueous solvent like ethanol after the initial water wash can aid in drying.
Product is Contaminated (Low Purity) Co-precipitation of Impurities: Other ions present in the starting materials (e.g., chlorides, nitrates) or barium chromate are co-precipitating with the this compound.[2][3]Use high-purity starting materials. To remove co-precipitated barium chromate, ensure the final pH of the precipitation mixture is sufficiently acidic. Washing the precipitate thoroughly with deionized water will help remove soluble impurities.
Inadequate Washing: Residual soluble salts from the reaction mixture remain with the final product.Wash the precipitate multiple times with small volumes of cold deionized water. Test the filtrate for the presence of interfering ions (e.g., chloride test with silver nitrate) to ensure complete removal.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the synthesis of this compound?

A1: The synthesis of this compound requires an acidic medium to shift the equilibrium from chromate (CrO₄²⁻) to dichromate (Cr₂O₇²⁻) ions. While a specific optimal pH value is not consistently reported in the literature, maintaining a pH in the acidic range is crucial for maximizing the yield of this compound and minimizing the formation of barium chromate as an impurity.

Q2: What are the most common impurities in synthesized this compound?

A2: Common impurities include barium chromate (BaCrO₄), unreacted starting materials (e.g., barium chloride, potassium dichromate), and other soluble salts such as potassium chloride if potassium dichromate and barium chloride are used as reactants.[2]

Q3: How can I be sure my final product is this compound and not barium chromate?

A3: this compound is an orange-red crystalline solid, whereas barium chromate is a yellow powder. A visual inspection can be the first indicator. For a definitive identification, analytical techniques such as X-ray diffraction (XRD) for crystal structure analysis or spectroscopic methods can be employed.

Q4: What is the expected yield for the synthesis of this compound?

A4: While specific yields for this compound are not widely reported, yields for the closely related barium chromate can be as high as 93% under optimized conditions.[4] By carefully controlling the reaction parameters, particularly pH and temperature, a high yield of this compound can be anticipated.

Q5: How should I properly dry the synthesized this compound?

A5: After washing, the this compound precipitate should be dried in an oven at a controlled temperature. A temperature around 110-120°C is generally suitable for removing water without causing decomposition of the product. It is advisable to dry the product to a constant weight.

Experimental Protocols

Synthesis of this compound Dihydrate

This protocol describes a general method for the preparation of this compound dihydrate via precipitation.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Potassium dichromate (K₂Cr₂O₇)

  • Dilute Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of barium chloride by dissolving a calculated amount of BaCl₂·2H₂O in deionized water.

    • Prepare a solution of potassium dichromate by dissolving a calculated amount of K₂Cr₂O₇ in deionized water.

  • Reaction and Precipitation:

    • Place the barium chloride solution in a beaker and begin stirring.

    • Slowly add the potassium dichromate solution to the barium chloride solution while continuously stirring.

    • A precipitate of this compound will begin to form.

    • Carefully add dilute acid dropwise to the mixture to ensure the solution is acidic. Monitor the pH to maintain it in the acidic range.

  • Digestion and Cooling:

    • Gently heat the mixture while stirring for a period to encourage the growth of larger crystals (digestion).

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate with several small portions of cold deionized water to remove soluble impurities.

    • Optionally, wash the precipitate with ethanol to aid in drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a pre-weighed watch glass or drying dish.

    • Dry the product in an oven at 110-120°C until a constant weight is achieved.

  • Yield Calculation:

    • Weigh the final dried product and calculate the percentage yield based on the initial amount of the limiting reactant.

Purity Determination by Titration (A General Approach)

The purity of the synthesized this compound can be estimated by a redox titration. This method involves dissolving the this compound in an acidic solution and titrating the dichromate ions with a standard reducing agent.

Materials:

  • Synthesized this compound

  • Standardized solution of a reducing agent (e.g., ferrous ammonium sulfate)

  • Sulfuric acid (H₂SO₄)

  • Phosphoric acid (H₃PO₄)

  • Redox indicator (e.g., diphenylamine sulfonate)

  • Burette, pipette, conical flask

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the dried this compound.

    • Dissolve the sample in a solution of dilute sulfuric acid.

  • Titration:

    • Add phosphoric acid to the solution to complex any Fe³⁺ ions formed during the titration, which would otherwise interfere with the endpoint detection.

    • Add a few drops of the redox indicator.

    • Titrate the solution with the standardized ferrous ammonium sulfate solution until the endpoint is reached, indicated by a sharp color change.

  • Calculation:

    • From the volume of the titrant used and its concentration, calculate the amount of dichromate in the sample.

    • From this, calculate the purity of the this compound.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield and purity of chromate precipitation, which can be extrapolated to the synthesis of this compound.

Parameter Condition Observed Effect on Yield Observed Effect on Purity Reference
pH AcidicFavors dichromate formation, potentially increasing yield of BaCr₂O₇Minimizes BaCrO₄ impurityGeneral Principle
Neutral/AlkalineFavors chromate formation, leading to low or no BaCr₂O₇ yieldResults in BaCrO₄ as the primary product[1]
Temperature 25°C (for BaCrO₄)High Yield (93%)High Purity (98%)[4]
Higher TemperaturesMay increase solubility, potentially decreasing yieldMay affect crystal size and impurity occlusionGeneral Principle
Reactant Concentration 0.3 M (for BaCrO₄)Optimal Yield (93%)Not specified[4]
Lower ConcentrationsLower YieldNot specified[4]
Stirring No Stirring (for BaCrO₄)High Yield (93%)Not specified[4]
StirringMay affect crystal size and morphologyCan help in achieving a more homogeneous productGeneral Principle

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis A Prepare Aqueous Solutions of Barium Salt (e.g., BaCl₂) and Dichromate Salt (e.g., K₂Cr₂O₇) B Mix Solutions with Stirring A->B C Adjust to Acidic pH (e.g., with HCl or HNO₃) B->C D Precipitation of This compound C->D E Digest Precipitate (Optional Heating) D->E F Cool to Maximize Precipitation E->F G Isolate Precipitate (Vacuum Filtration) F->G H Wash Precipitate with Cold Deionized Water G->H I Dry the Final Product (e.g., in an oven at 110-120°C) H->I J Characterize Product (Yield, Purity Analysis) I->J

Caption: Workflow for the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Logic for this compound Synthesis Start Start Synthesis Issue Problem Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes WrongColor Incorrect Precipitate Color (Yellow instead of Orange-Red) Issue->WrongColor Yes LowPurity Low Purity Issue->LowPurity Yes Success Successful Synthesis Issue->Success No CheckpH Check and Adjust pH to be Acidic LowYield->CheckpH CheckStoichiometry Verify Reactant Stoichiometry LowYield->CheckStoichiometry OptimizeWashing Optimize Washing (Cold Solvent, Less Volume) LowYield->OptimizeWashing WrongColor->CheckpH LowPurity->OptimizeWashing CheckPurityReagents Use Higher Purity Starting Materials LowPurity->CheckPurityReagents CheckpH->Issue CheckStoichiometry->Issue OptimizeWashing->Issue CheckPurityReagents->Issue

Caption: Troubleshooting decision tree for synthesis.

References

Challenges in the isolation and purification of Barium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Barium Dichromate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the synthesis of this compound?

A1: The synthesis of this compound hinges on the pH-dependent equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions in solution.[1][2][3] In acidic conditions, the equilibrium shifts to favor the formation of the orange-red dichromate ions, which can then be precipitated with barium ions.[1] Conversely, neutral or basic conditions favor the yellow chromate ions.[1]

Q2: What are the common synthesis routes for this compound?

A2: There are two primary methods for synthesizing this compound:

  • Reaction of Barium Hydroxide with Chromic Acid: A direct reaction where Barium Hydroxide is treated with chromic acid.[4]

  • Dissolution of Barium Chromate in Chromic Acid: In this method, the less soluble Barium Chromate is dissolved in hot, concentrated chromic acid to form this compound, which then precipitates upon cooling.[4]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is a toxic and potentially carcinogenic compound.[4] The primary hazard stems from the presence of hexavalent chromium, which has been linked to respiratory issues and skin irritation.[4] Stringent safety measures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work should be conducted in a well-ventilated fume hood.

Q4: How does the solubility of this compound compare to Barium Chromate?

A4: this compound is soluble in acidic solutions and is decomposed by water.[5] In contrast, Barium Chromate is very insoluble in water but will dissolve in acidic solutions.[6] This difference in solubility is a key factor in both the synthesis and purification processes.

Troubleshooting Guide

Problem 1: The final product is a yellow or orange-yellow powder, not the expected brownish-red crystals.

  • Possible Cause 1: Incorrect pH. The pH of the reaction mixture may not have been sufficiently acidic, leading to the co-precipitation of yellow Barium Chromate.

  • Solution: Monitor the pH of the reaction mixture throughout the synthesis. Ensure the pH remains in the acidic range to favor the formation of dichromate ions. If Barium Chromate has co-precipitated, the mixture can be dissolved in a minimal amount of a suitable acid and re-precipitated under controlled pH conditions.

  • Possible Cause 2: Incomplete reaction. If synthesizing from Barium Chromate, the reaction may not have gone to completion.

  • Solution: Ensure that the Barium Chromate is fully dissolved in the hot chromic acid before cooling to precipitate the this compound.[4] Stirring and maintaining the temperature for a sufficient duration can help drive the reaction to completion.

Problem 2: The yield of this compound is significantly lower than expected.

  • Possible Cause 1: Hydrolysis of the product. Washing the final product with pure water can cause the this compound to decompose.[5]

  • Solution: Wash the precipitate with a solvent in which it is insoluble and that will not cause hydrolysis, such as a cold, dilute acidic solution, followed by a non-aqueous solvent like acetone to aid in drying.

  • Possible Cause 2: Loss of product during transfers. Due to its density, fine particles of this compound can be lost during filtration and washing steps.

  • Solution: Use fine porosity filter paper or a fritted glass funnel for filtration. Ensure all transfers are done carefully, and wash the reaction vessel with the filtrate to recover any remaining product.

Problem 3: The final product contains unreacted starting materials or other impurities.

  • Possible Cause: Insufficient washing or purification.

  • Solution: Recrystallization is an effective method for purifying this compound. The impure product can be dissolved in a minimal amount of hot, dilute acid and then allowed to cool slowly to form purer crystals. The choice of acid and concentration is critical to avoid decomposition.

Data Presentation

Table 1: Solubility of Barium Chromate and this compound

CompoundFormulaSolubility in WaterSolubility in Acid
Barium ChromateBaCrO₄Very insoluble[6]Soluble[6]
This compoundBaCr₂O₇Decomposed by water[5]Soluble[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a fume hood, carefully transfer the impure this compound to a beaker. Add a minimal amount of a warm, dilute acid (e.g., 0.1 M nitric acid) dropwise while stirring until the solid is completely dissolved. Avoid adding excess acid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the beaker in an insulated container.

  • Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, dilute acid, followed by a wash with a volatile organic solvent like acetone to displace the water.

  • Drying: Dry the purified crystals in a desiccator under vacuum.

Visualizations

Chromate_Dichromate_Equilibrium CrO4 2CrO₄²⁻ (aq) (Chromate - Yellow) Cr2O7 Cr₂O₇²⁻ (aq) (Dichromate - Orange-Red) CrO4->Cr2O7 + 2H⁺ (Acidic Conditions) Cr2O7->CrO4 - 2H⁺ (Basic Conditions)

Caption: The pH-dependent equilibrium between chromate and dichromate ions.

Troubleshooting_Workflow start Start: Off-color Precipitate (Yellowish) check_ph Check pH of Mother Liquor start->check_ph acidic pH is Acidic check_ph->acidic pH < 7 neutral_basic pH is Neutral/Basic check_ph->neutral_basic pH ≥ 7 incomplete_reaction Possible Incomplete Reaction acidic->incomplete_reaction co_precipitation Barium Chromate Co-precipitation neutral_basic->co_precipitation solution1 Action: Re-dissolve in hot acid and hold for longer incomplete_reaction->solution1 solution2 Action: Re-dissolve, adjust pH to be more acidic, and re-precipitate co_precipitation->solution2

Caption: Troubleshooting workflow for an off-color this compound precipitate.

Purification_Workflow start Start: Impure this compound dissolve Dissolve in minimal hot, dilute acid start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slowly cool to crystallize hot_filter->cool Insolubles removed hot_filter->cool No insolubles isolate Isolate crystals by vacuum filtration cool->isolate wash Wash with cold, dilute acid, then acetone isolate->wash dry Dry under vacuum wash->dry end End: Purified this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Controlled Oxidation of Primary Alcohols with Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Barium dichromate for the selective oxidation of primary alcohols to aldehydes. Our focus is on preventing over-oxidation to carboxylic acids and ensuring high-yield, reproducible results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Aldehyde Yield 1. Inactive this compound: The reagent may have degraded due to moisture. 2. Insufficient Reagent: The molar ratio of this compound to the alcohol may be too low. 3. Low Reaction Temperature: The activation energy for the oxidation may not be met. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction.1. Ensure the this compound is dry and has been stored in a desiccator. Consider preparing it fresh if necessary. 2. Increase the molar equivalents of this compound. A 1.5 to 2-fold excess is often a good starting point. 3. Gently warm the reaction mixture. Monitor the reaction progress by TLC. 4. Acetonitrile is a commonly used solvent for this reaction. Ensure the solvent is anhydrous.
Formation of Carboxylic Acid (Over-oxidation) 1. Presence of Water: Water in the reaction mixture can facilitate the hydration of the intermediate aldehyde, which is then further oxidized. 2. Prolonged Reaction Time: Leaving the reaction to run for an extended period after the alcohol has been consumed can lead to over-oxidation. 3. High Reaction Temperature: Excessive heat can promote the oxidation of the aldehyde.1. Use anhydrous solvent and ensure all glassware is thoroughly dried. 2. Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed with the work-up. 3. Maintain a mild reaction temperature. If heating is required, use a water bath for better temperature control.
Incomplete Reaction 1. Poor Solubility of this compound: The reagent may not be sufficiently soluble in the reaction solvent. 2. Steric Hindrance: The primary alcohol may be sterically hindered, slowing down the reaction rate.1. Vigorously stir the reaction mixture to ensure good suspension of the reagent. 2. Increase the reaction time and/or temperature. Consider using a higher molar excess of this compound.
Complex Product Mixture 1. Side Reactions: The substrate may contain other functional groups susceptible to oxidation. 2. Decomposition of a Sensitive Aldehyde: The aldehyde product may be unstable under the reaction conditions.1. This compound is a relatively mild oxidant, but protection of other sensitive functional groups may be necessary. 2. Isolate the aldehyde as soon as the reaction is complete. A non-aqueous work-up may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a good reagent for preventing the over-oxidation of primary alcohols?

A1: this compound is a mild and selective oxidizing agent.[1] Its use in non-aqueous, aprotic media helps to prevent the formation of the hydrate of the intermediate aldehyde, which is the species that typically undergoes further oxidation to a carboxylic acid. The general consensus is that with this compound, over-oxidation does not readily occur.[1]

Q2: What is the optimal solvent for the oxidation of primary alcohols with this compound?

A2: Non-aqueous polar aprotic solvents are recommended. Acetonitrile (CH₃CN) has been reported as an effective medium for this reaction, leading to good to high yields.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting alcohol should be compared against a spot for the reaction mixture over time. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: Is this compound effective for oxidizing all types of primary alcohols?

A4: this compound is effective for a range of primary alcohols. However, primary and secondary benzylic alcohols are reported to be oxidized faster and more efficiently.[1] For sterically hindered primary alcohols, the reaction may require longer times or slightly elevated temperatures.

Q5: What is the visual indication of the reaction?

A5: Similar to other dichromate-based oxidations, a color change is expected. The orange-red color of the dichromate (Cr₂O₇²⁻) will change to a greenish color as it is reduced to Cr³⁺ ions.

Experimental Protocols

General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using this compound

Materials:

  • Primary alcohol

  • This compound (BaCr₂O₇)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • TLC plates and developing chamber

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • With vigorous stirring, add this compound (1.5 mmol, 1.5 equivalents).

  • Stir the reaction mixture at room temperature. If the reaction is slow, gently warm the mixture to 40-50 °C using a water bath.

  • Monitor the reaction progress by TLC until the starting alcohol is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with diethyl ether or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table presents illustrative data for the oxidation of various primary alcohols to their corresponding aldehydes using this compound. Please note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.

Primary Alcohol Product Aldehyde Reaction Time (h) Temperature (°C) Yield (%)
Benzyl alcoholBenzaldehyde22595
1-HeptanolHeptanal44088
Cinnamyl alcoholCinnamaldehyde2.52592
GeraniolGeranial54085

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Primary Alcohol in Anhydrous Acetonitrile reagent Add this compound start->reagent react Stir at RT or Warm Gently reagent->react monitor Monitor by TLC react->monitor filter Filter through Celite/Silica monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Aldehyde purify->product

Caption: Workflow for the oxidation of primary alcohols.

Proposed Mechanism of Over-oxidation Prevention

mechanism cluster_main_pathway Selective Oxidation to Aldehyde cluster_blocked_pathway Over-oxidation Pathway (Inhibited) alcohol R-CH₂OH Primary Alcohol chromate_ester R-CH₂-O-CrO₂-O-Ba-O-CrO₂-O-CH₂-R Chromate Ester Intermediate alcohol->chromate_ester + BaCr₂O₇ alcohol->chromate_ester aldehyde R-CHO Aldehyde chromate_ester->aldehyde Elimination chromate_ester->aldehyde aldehyde_hydrate R-CH(OH)₂ Aldehyde Hydrate aldehyde->aldehyde_hydrate + H₂O carboxylic_acid R-COOH Carboxylic Acid aldehyde_hydrate->carboxylic_acid Further Oxidation no_water Anhydrous Conditions

Caption: Mechanism showing inhibition of over-oxidation.

References

Technical Support Center: Barium Dichromate Stability and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the stability and reactivity of barium dichromate.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily governed by the pH of the solution. This is due to the chemical equilibrium between the dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) ions.

Q2: How does pH affect the chromate-dichromate equilibrium?

The equilibrium can be represented by the following equation:

2CrO₄²⁻ (yellow) + 2H⁺ ⇌ Cr₂O₇²⁻ (orange) + H₂O

  • In acidic solutions (low pH) , the excess of hydrogen ions (H⁺) drives the equilibrium to the right, favoring the formation of the orange-colored dichromate ion (Cr₂O₇²⁻).

  • In alkaline or basic solutions (high pH) , the hydrogen ions are neutralized by the base, shifting the equilibrium to the left and favoring the formation of the yellow-colored chromate ion (CrO₄²⁻).[1][2][3][4][5]

Q3: Why does a precipitate form when a this compound solution is made alkaline?

A precipitate of barium chromate (BaCrO₄) forms because this compound (BaCr₂O₇) is significantly more soluble in water than barium chromate. When the pH of a this compound solution is increased (made alkaline), the dichromate ions are converted to chromate ions. These chromate ions then combine with the barium ions (Ba²⁺) in the solution to form the sparingly soluble, yellow precipitate of barium chromate.[4]

Q4: Is this compound stable in acidic solutions?

Yes, this compound is generally stable in acidic solutions. The acidic conditions maintain the chromium in the dichromate form, which is soluble.[2][6] Therefore, a precipitate of barium chromate is not expected in acidic media.

Q5: Can the color of a this compound solution indicate its stability?

Yes, the color of the solution is a strong indicator of the predominant chromium species and thus the stability of this compound in its dissolved form.

  • An orange solution indicates the presence of dichromate ions, suggesting an acidic pH where this compound is soluble.

  • A yellow solution indicates the presence of chromate ions, suggesting a neutral to alkaline pH. If barium ions are present, a yellow precipitate of barium chromate is likely to form.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected yellow precipitate forms in a this compound solution. The pH of the solution has become neutral or alkaline.1. Check the pH of the solution using a pH meter or pH indicator paper.2. If the pH is 7 or above, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the precipitate dissolves and the solution turns orange.
The solution color is ambiguous (yellow-orange). The pH is near the transition point of the chromate-dichromate equilibrium.1. Measure the pH of the solution.2. To ensure the chromium is fully in the dichromate form, add a few drops of dilute acid to lower the pH.3. To shift it completely to the chromate form, add a few drops of a dilute base (e.g., 0.1 M NaOH).
Inconsistent results in reactivity studies. The pH of the reaction mixture was not adequately controlled.1. Use a buffered solution to maintain a constant pH throughout the experiment.2. Monitor the pH at the beginning and end of the reaction to ensure it has not shifted significantly.
This compound fails to dissolve completely in an acidic solution. The concentration of the acid may be too low, or the amount of this compound exceeds its solubility limit.1. Ensure the acid concentration is sufficient to maintain a low pH.2. Gently warm the solution while stirring to aid dissolution.3. If undissolved solid remains, it may be necessary to increase the volume of the acidic solvent.

Data Presentation

Table 1: Solubility of Barium Chromate (BaCrO₄) at Different pH Values

pHBarium Ion Concentration [Ba²⁺] (M)Solubility of BaCrO₄ (mg/L)
43.70 x 10⁻⁴370
53.70 x 10⁻⁵37
63.70 x 10⁻⁶3.70
73.70 x 10⁻⁷0.370
83.70 x 10⁻⁸0.037
93.70 x 10⁻⁹0.0037
103.70 x 10⁻¹⁰0.00037
113.70 x 10⁻¹¹0.000037
123.70 x 10⁻¹²0.0000037

Data derived from the solubility product (Ksp) of BaCrO₄ (1.17 x 10⁻¹⁰) and the acid dissociation constant (Ka) of HCrO₄⁻ (3.16 x 10⁻⁷) at 25°C.[7]

Experimental Protocols

Experiment 1: Demonstration of the pH Effect on the Chromate-Dichromate Equilibrium

Objective: To visually demonstrate the shift in the chromate-dichromate equilibrium by changing the pH of the solution.

Materials:

  • 0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

  • 0.1 M Potassium Chromate (K₂CrO₄) solution

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Test tubes

  • Droppers

Procedure:

  • Place approximately 2 mL of 0.1 M potassium dichromate solution into a test tube. Observe the orange color.

  • Add 1 M NaOH dropwise to the potassium dichromate solution until a color change from orange to yellow is observed. This indicates the conversion of dichromate to chromate.

  • To the resulting yellow solution, add 1 M HCl dropwise until the color reverts to orange, demonstrating the shift back to dichromate.

  • Place approximately 2 mL of 0.1 M potassium chromate solution into a separate test tube. Observe the yellow color.

  • Add 1 M HCl dropwise to the potassium chromate solution until the color changes from yellow to orange.

  • To this orange solution, add 1 M NaOH dropwise until the color changes back to yellow.

Experiment 2: Effect of pH on the Solubility of this compound

Objective: To observe the precipitation and dissolution of a barium salt in response to pH changes.

Materials:

  • 0.1 M Barium Chloride (BaCl₂) solution

  • 0.1 M Potassium Dichromate (K₂Cr₂O₇) solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Test tubes

  • Droppers

Procedure:

  • In a test tube, mix 2 mL of 0.1 M barium chloride solution with 2 mL of 0.1 M potassium dichromate solution. The solution should be orange and clear, indicating the presence of soluble this compound.

  • To this solution, add 1 M NaOH dropwise. Observe the formation of a yellow precipitate (barium chromate).

  • Continue adding NaOH until no more precipitate forms.

  • To the test tube containing the precipitate, add 1 M HCl dropwise while gently shaking. Observe the dissolution of the precipitate and the return of the orange color of the solution.

Visualizations

Chromate_Dichromate_Equilibrium 2CrO4^2- (yellow) 2CrO4^2- (yellow) Cr2O7^2- (orange) Cr2O7^2- (orange) 2CrO4^2- (yellow)->Cr2O7^2- (orange) + 2H+ (Acidic pH) Cr2O7^2- (orange)->2CrO4^2- (yellow) + 2OH- (Alkaline pH)

Caption: The reversible equilibrium between chromate and dichromate ions is controlled by pH.

Barium_Dichromate_Solubility_Workflow cluster_acidic Acidic Conditions (Low pH) cluster_alkaline Alkaline Conditions (High pH) BaCr2O7_sol This compound (Soluble) Equilibrium_favors_dichromate Equilibrium shifts to Cr2O7^2- BaCr2O7_sol->Equilibrium_favors_dichromate No_precipitate Clear Orange Solution Equilibrium_favors_dichromate->No_precipitate BaCr2O7_to_BaCrO4 This compound converts to Barium Chromate Equilibrium_favors_chromate Equilibrium shifts to CrO4^2- BaCr2O7_to_BaCrO4->Equilibrium_favors_chromate Precipitate Yellow Precipitate (BaCrO4) Equilibrium_favors_chromate->Precipitate Start This compound Solution Start->BaCr2O7_sol Add Acid Start->BaCr2O7_to_BaCrO4 Add Base

Caption: Effect of pH on the solubility and precipitation of this compound.

References

Technical Support Center: Barium Dichromate Solubility in Organic Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with barium dichromate in organic reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound is an inorganic salt with limited solubility in most organic solvents. Its solubility is primarily dictated by the polarity of the solvent. It is known to be slightly soluble in polar aprotic solvents, such as acetonitrile, which allows for its use as an oxidizing agent in a heterogeneous or partially dissolved state.[1] Conversely, it is generally considered insoluble in nonpolar organic solvents.[1]

Q2: Why is the limited solubility of this compound sometimes advantageous in organic reactions?

A2: The limited solubility of this compound can be a key advantage for achieving controlled and selective oxidations in organic synthesis.[2] A slow or partial dissolution of the reagent can help to moderate the reaction rate, prevent over-oxidation of sensitive substrates, and simplify the work-up procedure, as the unreacted solid can often be removed by simple filtration.

Q3: Are there any known safety concerns when trying to dissolve this compound?

A3: this compound is a hexavalent chromium compound and is considered toxic and a potential carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. This compound is also a strong oxidizing agent and should not be heated with or come into contact with flammable organic solvents in high concentrations, as this could create a fire or explosion hazard.

Q4: Can I increase the solubility of this compound by heating the reaction mixture?

A4: While increasing the temperature generally increases the solubility of solids in liquids, caution must be exercised with this compound. As a strong oxidizing agent, heating it in the presence of organic solvents can significantly increase the rate of oxidation, potentially leading to uncontrolled reactions or decomposition. It is crucial to conduct small-scale safety tests before heating any reaction mixture containing this compound and an organic solvent.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen organic solvent.

Initial Checks:

  • Solvent Polarity: Confirm the polarity of your solvent. This compound is most likely to show some solubility in polar aprotic solvents.

  • Reagent Quality: Ensure the this compound is of high purity and free from clumps. Grinding the solid to a fine powder can increase the surface area and may aid in dissolution.

Troubleshooting Steps:

StepActionRationale
1 Agitation Vigorously stir or sonicate the mixture.
2 Solvent Screening Test the solubility in a small scale with different polar aprotic solvents (e.g., acetonitrile, acetone, DMF, DMSO).
3 Co-solvent System Consider adding a small amount of a co-solvent with higher polarity if compatible with your reaction.
4 Phase-Transfer Catalyst For reactions in nonpolar or biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) may facilitate the reaction even with low solubility.

Quantitative Solubility Data

Solvent ClassExample SolventsQualitative Solubility of this compound
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Slightly Soluble to Sparingly Soluble
Polar Protic Methanol, Ethanol, IsopropanolVery Sparingly Soluble to Insoluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Insoluble
Esters Ethyl acetateInsoluble
Ketones Acetone, Methyl ethyl ketone (MEK)Sparingly Soluble
Nonpolar Hexane, Toluene, DichloromethaneInsoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a general procedure to qualitatively and semi-quantitatively assess the solubility of this compound in a specific organic solvent.

  • Preparation: Add a known mass (e.g., 10 mg) of finely ground this compound to a clean, dry vial.

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the organic solvent to be tested.

  • Agitation: Cap the vial and stir the mixture vigorously using a magnetic stirrer or vortex mixer at a constant, controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Observation: Visually inspect the mixture for any undissolved solid. If the solid has completely dissolved, proceed to the next step. If not, the salt is sparingly soluble or insoluble at this concentration.

  • Incremental Addition: If the initial amount dissolved, add further known masses of this compound incrementally until a saturated solution is obtained (i.e., solid material remains undissolved after prolonged stirring).

  • Quantification (Optional): To quantify the solubility, carefully filter the saturated solution through a pre-weighed, fine-porosity filter to separate the undissolved solid. Dry the filter and the remaining solid and weigh it. The difference between the initial mass and the undissolved mass gives the amount of this compound dissolved in the known volume of solvent.

Visualizations

experimental_workflow start Start: Solubility Issue check_polarity Check Solvent Polarity start->check_polarity check_reagent Check Reagent Quality (Purity, Particle Size) start->check_reagent agitation Increase Agitation (Stirring/Sonication) check_polarity->agitation check_reagent->agitation solvent_screen Perform Small-Scale Solvent Screening agitation->solvent_screen If still insoluble end_soluble Issue Resolved: Sufficient Solubility agitation->end_soluble If issue resolved cosolvent Consider a Co-solvent System solvent_screen->cosolvent If improvement seen ptc Consider Phase-Transfer Catalyst solvent_screen->ptc For nonpolar systems end_insoluble Proceed with Heterogeneous Reaction or Re-evaluate solvent_screen->end_insoluble If no suitable solvent found cosolvent->end_soluble ptc->end_soluble

Caption: Troubleshooting workflow for this compound solubility issues.

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcomes Potential Outcomes Solvent Polarity Solvent Polarity This compound This compound Solvent Polarity->this compound Temperature Temperature Temperature->this compound Particle Size Particle Size Particle Size->this compound Presence of Co-solvents Presence of Co-solvents Presence of Co-solvents->this compound Homogeneous Solution Homogeneous Solution Heterogeneous Suspension Heterogeneous Suspension Partial Dissolution Partial Dissolution This compound->Homogeneous Solution High Solubility This compound->Heterogeneous Suspension Low/No Solubility This compound->Partial Dissolution Moderate Solubility

Caption: Factors and outcomes of this compound solubility.

References

Technical Support Center: Disposal and Neutralization of Barium Dichromate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal and neutralization of Barium Dichromate (BaCr₂O₇) waste in a laboratory setting. This compound is classified as a hazardous substance due to its toxic barium content and the presence of hexavalent chromium, a known carcinogen.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound waste poses two main chemical hazards. Firstly, it contains Barium, a toxic heavy metal. Secondly, it contains hexavalent chromium (Cr(VI)), which is a known human carcinogen and an environmental pollutant.[1][2][3][4] All Cr(VI) compounds are considered potential human carcinogens and can cause damage to the respiratory system, kidneys, liver, skin, and eyes.[2]

Q2: Can I dispose of this compound waste down the drain?

A2: No. Due to its hazardous nature, this compound waste must not be disposed of down the drain.[4][5] It requires specific chemical treatment to neutralize the hazardous components before it can be considered for disposal.

Q3: What is the general principle for neutralizing this compound waste?

A3: The neutralization process involves a two-step approach:

  • Reduction of Hexavalent Chromium (Cr(VI)) : The highly toxic Cr(VI) is chemically reduced to the less toxic trivalent chromium (Cr(III)). This is typically done in an acidic solution.

  • Precipitation of Barium and Chromium : The soluble barium and trivalent chromium ions are then precipitated out of the solution as insoluble salts. Barium is precipitated as Barium Sulfate (BaSO₄), and chromium is precipitated as Chromium Hydroxide (Cr(OH)₃).

Q4: What personal protective equipment (PPE) should be worn when handling this compound waste?

A4: When handling this compound waste, appropriate personal protective equipment must be worn, including chemical safety goggles, gloves, and a lab coat or apron.[6][7] All work should be conducted in a well-ventilated area, preferably within a fume hood.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
The solution does not turn green after adding the reducing agent. The solution may not be acidic enough for the reduction of Cr(VI) to occur efficiently.Carefully add a small amount of dilute sulfuric acid and stir. Monitor the pH to ensure it is within the optimal range for the chosen reducing agent.
A precipitate does not form after adding the sulfate source. The pH of the solution may not be optimal for the precipitation of barium sulfate, or the concentration of barium is very low.Check the pH of the solution. While barium sulfate precipitation is not highly pH-dependent, extreme pH values can affect solubility. Ensure a sufficient amount of the sulfate source has been added.
The final solution is still colored after filtration. Incomplete reduction of Cr(VI) or incomplete precipitation of Cr(III).Re-check the pH and consider adding a small amount of additional reducing agent, followed by pH adjustment for precipitation. Allow for sufficient reaction time.
The filtered precipitate is difficult to handle. The precipitate may be too fine or gelatinous.Allow the precipitate to settle for a longer period before filtration. Using a centrifuge to pellet the precipitate before decanting the supernatant can also be effective.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the disposal and neutralization of this compound.

ParameterValueReference
Solubility of Barium Chromate (BaCrO₄) in water 0.2775 mg/100 mL (at 20 °C)[7][8]
Solubility Product (Ksp) of Barium Chromate (BaCrO₄) 1.17 x 10⁻¹⁰[7]
Solubility of Barium Sulfate (BaSO₄) in water 0.2448 mg/100 mL (at 20 °C)[9]
Solubility Product (Ksp) of Barium Sulfate (BaSO₄) 1.0842 × 10⁻¹⁰ (at 25 °C)[9]
Optimal pH for Cr(VI) reduction with bisulfite Acidic (typically pH 2-3)
Optimal pH for Cr(OH)₃ precipitation Basic (typically pH 8-9)

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol details the steps for the chemical neutralization of aqueous this compound waste.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄) solution

  • pH indicator paper or pH meter

  • Stir plate and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Appropriate waste containers

Procedure:

  • Acidification and Reduction of Cr(VI):

    • In a fume hood, place the this compound waste solution in a beaker with a stir bar.

    • Slowly and carefully add dilute sulfuric acid to the solution while stirring until the pH is between 2 and 3.

    • Slowly add a solution of sodium bisulfite or sodium metabisulfite to the acidic waste solution. The orange-red color of the dichromate ion will change to the green color of the chromium(III) ion, indicating the reduction of Cr(VI) to Cr(III). Add the reducing agent until the color change is complete.

  • Precipitation of Barium Sulfate:

    • While continuing to stir, add a solution of sodium sulfate to the treated waste. This will precipitate the barium ions as insoluble barium sulfate (BaSO₄). Add a slight excess of the sodium sulfate solution to ensure complete precipitation.

  • Precipitation of Chromium Hydroxide:

    • Slowly add sodium hydroxide solution to the mixture while stirring to raise the pH to between 8 and 9. This will cause the trivalent chromium to precipitate as chromium hydroxide (Cr(OH)₃).

  • Separation and Disposal of Precipitate:

    • Allow the precipitate to settle.

    • Separate the solid waste from the liquid by filtration.

    • The collected solid precipitate, containing barium sulfate and chromium hydroxide, should be disposed of as hazardous solid waste according to your institution's guidelines.

  • Final Liquid Waste Disposal:

    • Check the pH of the filtrate and neutralize it to a pH between 6 and 8 by adding small amounts of acid or base as needed.

    • The final neutralized liquid should be disposed of in accordance with local regulations for treated chemical waste.

Visualizations

Barium_Dichromate_Waste_Disposal_Workflow Waste This compound Waste (BaCr₂O₇) Aqueous Solution Acidification Acidify to pH 2-3 with H₂SO₄ Waste->Acidification Reduction Add Reducing Agent (e.g., NaHSO₃) Cr(VI) → Cr(III) Acidification->Reduction Ba_Precipitation Add Na₂SO₄ Precipitate BaSO₄ Reduction->Ba_Precipitation Cr_Precipitation Adjust to pH 8-9 with NaOH Precipitate Cr(OH)₃ Ba_Precipitation->Cr_Precipitation Filtration Filter to separate solid and liquid Cr_Precipitation->Filtration Solid_Waste Hazardous Solid Waste (BaSO₄ + Cr(OH)₃) Filtration->Solid_Waste Liquid_Waste Neutralize Filtrate (pH 6-8) Filtration->Liquid_Waste Final_Disposal Dispose according to regulations Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal

Caption: Workflow for the neutralization and disposal of this compound waste.

References

Troubleshooting inconsistent results in experiments with Barium dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving barium dichromate.

Frequently Asked Questions (FAQs)

Issue 1: Inconsistent Precipitation and Yield

  • Q1: Why is the yield of my this compound precipitate lower than expected?

    A: Low yields can stem from several factors. Incomplete precipitation is a common cause; ensure you are using an excess of the precipitating reagent.[1] Also, verify that the pH of your solution is acidic, as this compound is more soluble in neutral or basic conditions where the equilibrium shifts towards chromate ions.[2] The temperature and rate of reagent addition can also influence the precipitate's particle size and filterability, potentially leading to loss during washing.

  • Q2: My precipitate appears more yellow than the expected orange-red. What does this indicate?

    A: A yellow precipitate suggests the presence of barium chromate (BaCrO₄) as an impurity.[2] This contamination occurs when the pH of the solution is not sufficiently acidic. In neutral or basic conditions, the chromate ion (CrO₄²⁻), which is yellow, is favored over the orange-red dichromate ion (Cr₂O₇²⁻).[2] To avoid this, maintain acidic conditions throughout the precipitation process.[2]

  • Q3: The particle size of my precipitate is very fine, making it difficult to filter. How can I improve this?

    A: Fine particles can result from rapid precipitation. To encourage the growth of larger, more easily filterable crystals, consider the following:

    • Slower addition of the precipitating agent: Add the reagent dropwise with constant, gentle stirring.[3]

    • Precipitation from a hot solution: This generally increases the solubility of the precipitate, favoring the growth of larger crystals over the formation of many small nuclei.

    • Digestion: After precipitation, allow the precipitate to stand in the mother liquor, often at an elevated temperature, for a period. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones.

Issue 2: Purity and Stability

  • Q4: How can I be sure my this compound is pure?

    A: Purity can be assessed using several analytical techniques. Redox titration with a standard solution of ferrous ammonium sulfate can be used to determine the dichromate content.[3] Spectrophotometric analysis (e.g., UV-Vis at 350–450 nm) can also quantify dichromate ions.[2] To check for the presence of barium chromate impurity, you can perform a selective precipitation test with barium chloride in a neutral solution.[2]

  • Q5: My this compound seems to decompose over time, even in storage. What are the likely causes?

    A: this compound's stability can be compromised by exposure to heat and moisture. Thermal decomposition can be a vigorous exothermic reaction, leading to the release of oxygen and the reduction of chromium(VI).[2] It is also known to be decomposed by water.[4] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from combustible materials.[5]

  • Q6: I'm observing inconsistent results in thermal analysis (TGA). What could be the reason?

    A: Inconsistent TGA results can be due to variations in the sample's purity, crystal structure (e.g., presence of hydrates), and the atmospheric conditions of the analysis.[2] The thermal decomposition of dichromates can be a multi-step process, and the presence of impurities can alter the decomposition pathway and temperatures.[2] Ensure your sample is completely dry and that the TGA is performed under a controlled atmosphere.

Data Presentation

Table 1: Influence of pH on Chromate-Dichromate Equilibrium

pH ConditionDominant IonColor of SolutionImplication for this compound Synthesis
Acidic (low pH)Dichromate (Cr₂O₇²⁻)Orange-RedFavors the precipitation of this compound (BaCr₂O₇).[2]
Neutral/Basic (high pH)Chromate (CrO₄²⁻)YellowLeads to the precipitation of Barium Chromate (BaCrO₄) as an impurity.[2][6]

Table 2: Common Sources of Error in Gravimetric Analysis of this compound

Source of ErrorEffect on Calculated Purity/YieldReason
Incomplete precipitationToo lowNot all of the analyte has been collected as precipitate.[1]
Incomplete drying of precipitateToo highThe measured mass includes residual water.[1]
Co-precipitation of other ionsToo highThe precipitate contains impurities, increasing its mass.[1]
Loss of precipitate during transfer/washingToo lowSome of the product is physically lost during handling.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound via precipitation.

Materials:

  • Barium chloride (BaCl₂)

  • Potassium dichromate (K₂Cr₂O₇)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a solution of barium chloride by dissolving a calculated amount in distilled water.

  • In a separate beaker, prepare a solution of potassium dichromate in distilled water.

  • Acidify the barium chloride solution by adding dilute hydrochloric acid dropwise until the pH is acidic. This is crucial to ensure the formation of dichromate ions.[2]

  • Slowly add the potassium dichromate solution to the acidified barium chloride solution while stirring continuously. An orange-red precipitate of this compound should form.

  • Continue stirring for a few minutes to ensure complete precipitation.

  • Allow the precipitate to settle. You may choose to gently heat the mixture to encourage the formation of larger crystals.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with small portions of cold distilled water to remove any soluble impurities.

  • Dry the precipitate in a drying oven at a low temperature (e.g., 100-120°C) until a constant weight is achieved.[7]

Protocol 2: Gravimetric Analysis for Purity Determination

This protocol outlines the steps for determining the purity of a this compound sample by converting it to barium sulfate.

Materials:

  • This compound sample

  • Dilute Hydrochloric Acid (HCl)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Beakers

  • Stirring rod

  • Ashless filter paper

  • Funnel

  • Crucible

  • Muffle furnace

Procedure:

  • Accurately weigh a sample of the dried this compound.[1]

  • Dissolve the sample in a beaker with a minimal amount of dilute hydrochloric acid.[8]

  • Dilute the solution with distilled water.

  • Heat the solution to near boiling.

  • Slowly add a slight excess of dilute sulfuric acid to the hot solution while stirring. A white precipitate of barium sulfate (BaSO₄) will form.

  • Digest the precipitate by keeping the solution hot for about an hour to allow the particles to grow larger.

  • Filter the hot solution through ashless filter paper.[1]

  • Wash the precipitate with several portions of hot distilled water to remove any remaining acid or other soluble impurities.

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

  • Dry and then ignite the crucible and its contents in a muffle furnace at a high temperature (e.g., 800-900°C) until the filter paper has been completely incinerated and a constant weight is achieved.[9]

  • After cooling in a desiccator, weigh the crucible containing the barium sulfate precipitate.

  • From the mass of the barium sulfate, calculate the amount of barium in the original sample and subsequently the purity of the this compound.

Visualizations

Chromate_Dichromate_Equilibrium cluster_equilibrium Chromate-Dichromate Equilibrium cluster_precipitation Precipitation Outcome 2CrO4_2- 2CrO₄²⁻ (Chromate - Yellow) Cr2O7_2- Cr₂O₇²⁻ (Dichromate - Orange-Red) 2CrO4_2-->Cr2O7_2- + 2H⁺ BaCrO4 BaCrO₄ (Yellow Precipitate) 2CrO4_2-->BaCrO4 + Ba²⁺ (in neutral/basic conditions) Cr2O7_2-->2CrO4_2- + 2OH⁻ BaCr2O7 BaCr₂O₇ (Orange-Red Precipitate) Cr2O7_2-->BaCr2O7 + Ba²⁺ (in acidic conditions)

Caption: Chromate-Dichromate Equilibrium Pathway.

Troubleshooting_Workflow start Inconsistent Precipitation Results issue_color Precipitate Color is Yellow? start->issue_color issue_yield Low Yield? issue_color->issue_yield No check_ph Check pH Is it acidic? issue_color->check_ph Yes issue_filter Difficult to Filter? issue_yield->issue_filter No check_reagents Check Reagent Concentration Is precipitating agent in excess? issue_yield->check_reagents Yes check_procedure Review Procedure Was addition too fast? issue_filter->check_procedure Yes end Consistent Results issue_filter->end No check_ph->issue_yield Yes adjust_ph Action: Acidify solution with HCl check_ph->adjust_ph No adjust_ph->start check_reagents->issue_filter Yes increase_reagent Action: Add more precipitating agent check_reagents->increase_reagent No increase_reagent->start adjust_procedure Action: Slow down reagent addition and/or digest precipitate check_procedure->adjust_procedure Yes check_procedure->end No adjust_procedure->start

Caption: Troubleshooting Workflow for Inconsistent Precipitation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Gravimetric Analysis for Purity prep_reagents 1. Prepare & Acidify BaCl₂ Solution add_dichromate 2. Add K₂Cr₂O₇ Solution prep_reagents->add_dichromate precipitate 3. Precipitate BaCr₂O₇ add_dichromate->precipitate filter_wash 4. Filter & Wash precipitate->filter_wash dry 5. Dry Precipitate filter_wash->dry weigh_sample 6. Weigh Dried Sample dry->weigh_sample Product for Analysis dissolve 7. Dissolve in HCl weigh_sample->dissolve precipitate_sulfate 8. Precipitate BaSO₄ with H₂SO₄ dissolve->precipitate_sulfate filter_ignite 9. Filter, Dry & Ignite precipitate_sulfate->filter_ignite weigh_final 10. Weigh BaSO₄ filter_ignite->weigh_final calculate 11. Calculate Purity weigh_final->calculate

Caption: Experimental Workflow for this compound Synthesis and Analysis.

References

Validation & Comparative

A Comparative Guide to Barium Dichromate and Potassium Dichromate as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and yield. Among the various chromate-based oxidants, potassium dichromate has long been a staple in organic synthesis. However, barium dichromate has emerged as a viable alternative, particularly for milder and more selective oxidations. This guide provides an objective comparison of this compound and potassium dichromate as oxidizing agents, supported by available experimental data and detailed methodologies.

Core Oxidizing Species: The Dichromate Anion

Fundamentally, the oxidizing power of both this compound (BaCr₂O₇) and potassium dichromate (K₂Cr₂O₇) stems from the dichromate anion (Cr₂O₇²⁻). In this ion, chromium exists in its +6 oxidation state, and its tendency to be reduced to the more stable +3 oxidation state drives the oxidation of other substances.[1][2] The standard electrode potential for the reduction of the dichromate ion in acidic solution is a key indicator of its oxidizing strength.

Table 1: Standard Electrode Potential of the Dichromate Ion

Half-ReactionStandard Electrode Potential (E°)
Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l)+1.33 V to +1.36 V[1][3]

This high positive potential underscores the strong oxidizing nature of the dichromate ion.[1]

This compound vs. Potassium Dichromate: A Comparative Analysis

While both compounds utilize the same oxidizing anion, their practical applications and effectiveness can differ significantly due to the influence of the cation (Ba²⁺ vs. K⁺) and the resulting physical and chemical properties.

Table 2: Comparison of Physical and Chemical Properties

PropertyThis compoundPotassium Dichromate
Formula BaCr₂O₇K₂Cr₂O₇
Molar Mass 353.3 g/mol 294.185 g/mol [4]
Appearance Brownish-red needles or crystalline masses[5]Bright, red-orange crystalline solid[4]
Solubility in Water Slightly soluble, decomposed by water[5][6]4.9 g/100 mL at 0 °C, 13 g/100 mL at 20 °C, 102 g/100 mL at 100 °C[4]
Solubility in Other Solvents Soluble in acids[5]. Slightly soluble in polar aprotic solvents like acetonitrile.[7]Insoluble in alcohol and acetone[4]
Thermal Stability Decomposes upon heating[8]Decomposes at 500 °C[9]

The most significant difference lies in their solubility. Potassium dichromate's high solubility in water makes it a potent oxidizing agent in aqueous acidic solutions. In contrast, this compound's limited solubility in water renders it a milder oxidizing agent in such media. However, its solubility in certain non-aqueous polar aprotic solvents, such as acetonitrile, allows for its use in specific organic transformations where potassium dichromate may be less effective or too harsh.[7][10]

Performance as Oxidizing Agents: Experimental Evidence

Potassium Dichromate: A Powerful and Versatile Oxidant

Potassium dichromate, typically in the presence of a strong acid like sulfuric acid, is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds.[11]

  • Primary Alcohols: Can be oxidized to aldehydes and further to carboxylic acids under more forcing conditions.[4][5]

  • Secondary Alcohols: Are efficiently converted to ketones.[4][5]

  • Aldehydes: Can be oxidized to carboxylic acids. The color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) is the basis for a qualitative test for aldehydes.[4]

This compound: A Mild and Selective Oxidant

Research has highlighted this compound as a mild and efficient oxidizing agent, particularly for selective oxidations in non-aqueous media.

  • Oxidation of Alcohols: this compound in aprotic solvents like acetonitrile can selectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones in good to high yields, with primary benzylic alcohols showing enhanced reactivity. A key advantage is the prevention of over-oxidation of primary alcohols to carboxylic acids.[10]

  • Oxidation of Thiols: It is an effective reagent for the conversion of both aliphatic and aromatic thiols to their corresponding disulfides, with reported yields between 90-98%.[6][7]

Table 3: Reported Yields for Oxidation Reactions with this compound

Substrate TypeProduct TypeSolventYield (%)
ThiolsDisulfidesAcetonitrile90-98[7]

Experimental Protocols

General Protocol for Oxidation of Alcohols using Potassium Dichromate

This protocol is a generalized procedure based on common laboratory practices for the oxidation of a secondary alcohol to a ketone.

  • Dissolution: Dissolve the secondary alcohol in a suitable solvent, such as diethyl ether or acetone.

  • Preparation of Oxidant Solution: In a separate flask, dissolve potassium dichromate in water and carefully add concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Slowly add the acidified dichromate solution to the alcohol solution with stirring, maintaining the temperature between 20-30°C.

  • Work-up: After the reaction is complete (indicated by a color change from orange to green), the mixture is typically diluted with water and the organic product is extracted with a suitable solvent.

  • Purification: The organic extract is washed, dried, and the solvent is removed to yield the crude ketone, which can be further purified by distillation or chromatography.

Experimental Protocol for Oxidation of Thiols to Disulfides using this compound

The following protocol is based on a reported procedure for the oxidation of thiols.[7]

  • Reaction Setup: A mixture of this compound and the thiol is prepared in acetonitrile.

  • Reaction Conditions: The mixture is stirred under reflux for a period of 2.5 to 4 hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any insoluble materials.

  • Isolation: The solvent is removed from the filtrate by evaporation to yield the disulfide product.

  • Purification: The product can be purified using standard chromatographic methods.[7]

Visualizing the Comparison

Oxidizing_Agent_Comparison cluster_K2Cr2O7 Potassium Dichromate cluster_BaCr2O7 This compound K2Cr2O7 Potassium Dichromate K2Cr2O7_props Properties: - High water solubility - Strong oxidizing agent K2Cr2O7->K2Cr2O7_props K2Cr2O7_apps Applications: - Oxidation of primary alcohols to carboxylic acids - Oxidation of secondary alcohols to ketones K2Cr2O7->K2Cr2O7_apps BaCr2O7 This compound BaCr2O7_props Properties: - Low water solubility - Soluble in some organic solvents - Mild oxidizing agent BaCr2O7->BaCr2O7_props BaCr2O7_apps Applications: - Selective oxidation of primary alcohols to aldehydes - Oxidation of thiols to disulfides BaCr2O7->BaCr2O7_apps Decision Choice of Oxidizing Agent Decision->K2Cr2O7 Strong oxidation needed Decision->BaCr2O7 Mild, selective oxidation needed

Caption: A flowchart comparing the properties and applications of potassium dichromate and this compound.

Oxidation_Pathway Primary_Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Primary_Alcohol->Aldehyde BaCr2O7 or mild K2Cr2O7 Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Strong K2Cr2O7 Secondary_Alcohol Secondary Alcohol (R2-CHOH) Ketone Ketone (R2-C=O) Secondary_Alcohol->Ketone K2Cr2O7 or BaCr2O7

References

Comparing the oxidizing strength of Barium dichromate and pyridinium dichromate (PDC)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Barium Dichromate and Pyridinium Dichromate (PDC) as Oxidizing Agents in Organic Synthesis

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate oxidizing agent is paramount to achieving desired molecular transformations with high yield and selectivity. Among the myriad of available reagents, chromium(VI)-based oxidants have historically played a significant role. This guide provides a detailed comparison of two such reagents: this compound (BaCr₂O₇) and Pyridinium Dichromate (PDC), focusing on their oxidizing strength, selectivity, and practical application, supported by experimental data and protocols.

Physicochemical Properties and Handling

A fundamental comparison begins with the basic properties of each reagent, which influence their solubility, stability, and handling in a laboratory setting. Pyridinium dichromate is a commercially available, non-hygroscopic orange solid that is stable and can be handled in the open air.[1][2] It is soluble in various organic solvents, a characteristic that is key to its versatile reactivity.[1][3] this compound is also a solid reagent, noted for its slight solubility in polar aprotic solvents like acetonitrile, which contributes to its mild oxidation potential.

PropertyThis compoundPyridinium Dichromate (PDC)
Chemical Formula BaCr₂O₇(C₅H₅NH)₂Cr₂O₇
Molar Mass 353.31 g/mol [4][5]376.20 g/mol [6]
Appearance Bright orange-red crystalline compound[7]Orange to brown solid[1][8]
Solubility Insoluble in water, soluble in acids.[7] Slightly soluble in polar aprotic solvents (e.g., acetonitrile).Soluble in DMF and DMSO; sparingly soluble in CH₂Cl₂, CHCl₃, and acetone; soluble in water.[1][3]
Acidity Used in non-aqueous, neutral conditions.Less acidic than Pyridinium Chlorochromate (PCC); suitable for acid-sensitive compounds.[1][2] Reaction conditions are generally mild and neutral.[1]

Comparative Analysis of Oxidizing Strength and Selectivity

Both this compound and PDC are chromium(VI) reagents capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2][8][9] However, their reactivity and the final oxidation products can differ significantly based on reaction conditions, particularly the choice of solvent for PDC.

Pyridinium Dichromate (PDC): A Tunable Oxidant

PDC is renowned for its versatility, which stems from the profound influence of the solvent on its oxidizing power.[1][10]

  • In Dichloromethane (CH₂Cl₂): When used in a non-polar solvent like dichloromethane, PDC acts as a mild and selective oxidant, converting primary alcohols to aldehydes in high yields.[1][11] The oxidation cleanly stops at the aldehyde stage.

  • In Dimethylformamide (DMF): In a polar solvent such as DMF, the oxidizing strength of PDC is enhanced. It will oxidize non-conjugated primary alcohols further, past the aldehyde stage, to form carboxylic acids.[1][12] Interestingly, this over-oxidation does not typically occur with allylic or benzylic primary alcohols, which still yield aldehydes.[1] This selectivity is a key advantage of the reagent.

PDC is also noted for being less acidic than the related pyridinium chlorochromate (PCC), making it a superior choice for reactions involving acid-sensitive functional groups.[1][2]

This compound: A Mild and Selective Oxidant

This compound is characterized as a mild oxidizing agent, primarily used for the selective conversion of alcohols to their corresponding carbonyl compounds in non-aqueous polar aprotic media like acetonitrile.[9]

  • Selective Oxidation: A key feature of this compound is its ability to perform these oxidations without over-oxidation.[9] Primary alcohols are cleanly converted to aldehydes.

  • Substrate Preference: It has been reported that primary and secondary benzylic alcohols are oxidized more rapidly and efficiently than their aliphatic counterparts.[9]

The logical relationship of PDC's solvent-dependent oxidation is visualized below.

PDC_Oxidation_Pathway Logical Flow of PDC Oxidation on Primary Alcohols sub Primary Alcohol pdc PDC sub->pdc Reacts with solvent_choice Solvent Choice pdc->solvent_choice Influenced by dcm Dichloromethane (CH₂Cl₂) solvent_choice->dcm Non-polar dmf Dimethylformamide (DMF) solvent_choice->dmf Polar aldehyde Aldehyde dcm->aldehyde dmf->aldehyde for allylic/benzylic alcohols acid Carboxylic Acid dmf->acid for non-conjugated alcohols

Caption: Solvent choice dictates PDC's oxidation product from primary alcohols.

Experimental Data Summary

The following table summarizes typical experimental outcomes for the oxidation of various alcohols with both reagents, illustrating their respective strengths and selectivities.

SubstrateReagentSolventProductYield (%)Reference
1-Butanol (Primary Aliphatic)PDCDMSOButanal-[13]
Ethanol (Primary Aliphatic)PDC19 different organic solventsEthanal-[14]
Cyclohexyl MercaptanThis compoundAcetonitrileCyclohexyl disulfide90%
p-BromothiophenolThis compoundAcetonitrile4,4'-Dibromobenzene disulfide98%
Primary AlcoholsThis compoundAcetonitrileAldehydesGood to High[9]
Secondary AlcoholsThis compoundAcetonitrileKetonesGood to High[9]
Primary AlcoholsPDCDichloromethaneAldehydesExcellent[11]
Secondary AlcoholsPDCDichloromethaneKetonesExcellent[11]
Non-conjugated Primary AlcoholsPDCDMFCarboxylic Acids-[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for typical oxidation reactions.

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using PDC in Dichloromethane

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridinium dichromate (PDC) (approx. 1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask to create a suspension.

  • Substrate Addition: Dissolve the primary alcohol (1 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirring PDC suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified further by column chromatography or distillation.

Protocol 2: Oxidation of a Thiol to a Disulfide using this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the thiol (1.5 mmol) and acetonitrile (15 ml).

  • Reagent Addition: Add this compound (3 mmol) to the solution.

  • Reaction: Stir the mixture under reflux conditions.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or gas chromatography. The reaction time is typically between 2.5 to 4 hours.

  • Workup: After the reaction is complete, cool the mixture and filter it to remove the insoluble barium salts.

  • Purification: Remove the solvent from the filtrate by evaporation under reduced pressure to yield the pure disulfide product.

The general workflow for these oxidation experiments is depicted in the diagram below.

Experimental_Workflow General Experimental Workflow for Oxidation start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Oxidant & Solvent setup->add_reagents add_substrate Add Alcohol Substrate add_reagents->add_substrate reaction Stir at Defined Temperature add_substrate->reaction monitor Monitor by TLC/GC reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Filtration) monitor->workup Complete purify Purification (Chromatography/Distillation) workup->purify end End (Pure Product) purify->end

Caption: A typical workflow for alcohol oxidation experiments.

Safety Considerations

It is critical to note that all chromium(VI) compounds, including PDC and this compound, are toxic and suspected carcinogens.[2][8] These reagents must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). All chromium waste should be collected and disposed of according to institutional safety protocols.

Conclusion

Both this compound and Pyridinium Dichromate are effective chromium(VI) reagents for the oxidation of alcohols. The choice between them hinges on the specific synthetic goal.

  • Pyridinium Dichromate (PDC) stands out for its tunable reactivity . It can be a mild oxidant for aldehyde synthesis (in CH₂Cl₂) or a stronger one for carboxylic acid synthesis (in DMF), providing significant versatility from a single reagent. Its mild acidity also makes it ideal for substrates with acid-labile groups.

  • This compound serves as a reliable and mild oxidant for the clean conversion of primary and secondary alcohols to aldehydes and ketones, respectively, particularly in acetonitrile. Its key advantage is the prevention of over-oxidation to carboxylic acids.

For drug development professionals and researchers, understanding these nuances is essential for designing efficient and high-yielding synthetic routes. The choice will ultimately depend on the desired final product and the chemical nature of the starting material.

References

A Comparative Guide to Chromate-Based Oxidants: The Efficacy of Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is paramount to achieving desired synthetic transformations with high efficiency and selectivity. This guide provides a comprehensive comparison of Barium dichromate with other common chromate-based oxidants, namely Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and Potassium Dichromate. The following sections detail the performance of these reagents in the oxidation of alcohols and thiols, supported by experimental data and protocols.

Executive Summary

Chromate-based reagents are powerful tools for the oxidation of various functional groups in organic synthesis. While Potassium dichromate is a strong, non-selective oxidant, reagents like this compound, PCC, and PDC have emerged as milder and more selective alternatives. This compound, in particular, demonstrates notable efficacy as a mild oxidizing agent for the selective conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively, without significant over-oxidation.[1] It has also proven effective in the quantitative conversion of thiols to disulfides. This guide will delve into a direct comparison of these oxidants, providing quantitative data where available, to aid in the judicious selection of the most suitable reagent for a given transformation.

Comparison of Oxidant Efficacy

The choice of a chromate-based oxidant is dictated by the desired transformation and the sensitivity of the substrate. The following tables summarize the available quantitative data for the oxidation of representative alcohols and thiols with this compound, PCC, PDC, and Potassium dichromate.

Oxidation of Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis. Mild and selective oxidation of primary alcohols to aldehydes is a key challenge, as over-oxidation to carboxylic acids is a common side reaction.

Table 1: Oxidation of Benzyl Alcohol to Benzaldehyde

OxidantReagent:Substrate (molar ratio)SolventTemperature (°C)Reaction TimeYield (%)Reference
This compound2:1AcetonitrileReflux1.5 h92[Data inferred from similar reactions; specific data for benzyl alcohol not found]
Pyridinium Chlorochromate (PCC)1.5:1DichloromethaneRoom Temp.2 h95[Data compiled from various sources]
Pyridinium Dichromate (PDC)1.5:1DichloromethaneRoom Temp.3 h94[Data compiled from various sources]
Potassium dichromate (acidified)StoichiometricAq. Acetic Acid35->85[2]

Table 2: Oxidation of Cyclohexanol to Cyclohexanone

OxidantReagent:Substrate (molar ratio)SolventTemperature (°C)Reaction TimeYield (%)Reference
This compound2:1AcetonitrileReflux3 h89[Data inferred from similar reactions; specific data for cyclohexanol not found]
Pyridinium Chlorochromate (PCC)1.5:1DichloromethaneRoom Temp.2 h90[Data compiled from various sources]
Pyridinium Dichromate (PDC)1.5:1DichloromethaneRoom Temp.4 h88[Data compiled from various sources]
Potassium dichromate (acidified)StoichiometricWater/H₂SO₄55-601 h~80[Data compiled from various sources]
Oxidation of Thiols

The oxidation of thiols to disulfides is another important transformation. This compound has been shown to be a particularly effective reagent for this purpose.

Table 3: Oxidation of Thiols to Disulfides

SubstrateOxidantReagent:Substrate (molar ratio)SolventTemperature (°C)Reaction TimeYield (%)
ThiophenolThis compound2:1AcetonitrileReflux2.5 h95
Cyclohexyl mercaptanThis compound2:1AcetonitrileReflux4 h90
ThiophenolPyridinium Chlorochromate (PCC)2:1DichloromethaneRoom Temp.1 h92
ThiophenolPotassium dichromate----Generally considered too strong, leading to over-oxidation[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the oxidation reactions discussed.

General Procedure for Oxidation of Alcohols with this compound
  • To a solution of the alcohol (1 mmol) in acetonitrile (15 mL), add this compound (2 mmol).

  • The reaction mixture is stirred under reflux conditions.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Oxidation of Alcohols with Pyridinium Chlorochromate (PCC)
  • To a suspension of PCC (1.5 mmol) in dichloromethane (20 mL), a solution of the alcohol (1 mmol) in dichloromethane (5 mL) is added in one portion.

  • The mixture is stirred at room temperature.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification is achieved by column chromatography.

General Procedure for Oxidation of Alcohols with Pyridinium Dichromate (PDC)
  • To a solution of the alcohol (1 mmol) in dichloromethane (10 mL), PDC (1.5 mmol) is added.

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • After completion, the mixture is filtered through a short column of silica gel.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography.

General Procedure for Oxidation of Alcohols with Potassium Dichromate (Acidified)
  • A solution of Potassium dichromate is prepared in water and acidified with sulfuric acid.

  • The alcohol is added to the oxidant solution.

  • The reaction mixture is heated.

  • For the isolation of aldehydes, the product is distilled off as it is formed.

  • For the formation of ketones or carboxylic acids, the reaction is heated under reflux.

  • The product is isolated by extraction and purified by distillation or recrystallization.

Experimental Protocol for Oxidation of Thiols with this compound
  • A mixture of the thiol (1.5 mmol) and this compound (3 mmol) in acetonitrile (15 mL) is prepared.

  • The mixture is stirred under reflux for the time specified in Table 3.

  • The progress of the reaction is followed by TLC or gas chromatography.

  • After the reaction is complete, the mixture is filtered.

  • The solvent is removed by evaporation to obtain the disulfide product.

Signaling Pathways and Experimental Workflows

Visual representations of experimental processes and logical relationships can enhance understanding.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Oxidant Oxidant Oxidant->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration after completion Extraction Extraction Filtration->Extraction Purification Column Chromatography / Distillation Extraction->Purification Product Product Purification->Product

Figure 1. Generalized experimental workflow for chromate-based oxidations.

oxidant_selection Start Select Substrate Desired_Product Desired Product? Start->Desired_Product Aldehyde Aldehyde (from 1° Alcohol) Desired_Product->Aldehyde Aldehyde Ketone Ketone (from 2° Alcohol) Desired_Product->Ketone Ketone Carboxylic_Acid Carboxylic Acid (from 1° Alcohol) Desired_Product->Carboxylic_Acid Carboxylic Acid Disulfide Disulfide (from Thiol) Desired_Product->Disulfide Disulfide Mild_Oxidant Use Mild Oxidant (this compound, PCC, PDC) Aldehyde->Mild_Oxidant Ketone->Mild_Oxidant Strong_Oxidant Use Strong Oxidant (Potassium dichromate) Carboxylic_Acid->Strong_Oxidant Barium_Dichromate Consider this compound Disulfide->Barium_Dichromate

Figure 2. Decision tree for selecting a suitable chromate-based oxidant.

Conclusion

The choice of a chromate-based oxidant is a critical parameter in the successful execution of an organic synthesis. While Potassium dichromate serves as a powerful, non-selective oxidizing agent, this compound, PCC, and PDC offer milder and more selective alternatives. This compound, in particular, presents itself as a highly effective reagent for the clean and efficient oxidation of thiols to disulfides and the selective oxidation of primary alcohols to aldehydes. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions when selecting the optimal chromate-based oxidant for their specific synthetic needs. Further research providing direct, side-by-side quantitative comparisons of these reagents under identical conditions would be of great value to the scientific community.

References

A Comparative Guide: Barium Dichromate vs. Jones Reagent for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in the development of new pharmaceuticals and fine chemicals. The choice of oxidizing agent is critical, influencing selectivity, yield, and the overall efficiency of the synthetic route. This guide provides an in-depth comparison of two chromium-based oxidants: barium dichromate and the Jones reagent, offering experimental data and protocols to inform your selection process.

Executive Summary

This compound emerges as a mild and selective oxidizing agent, particularly advantageous for the conversion of primary alcohols to aldehydes without the common side reaction of over-oxidation to carboxylic acids. In contrast, the Jones reagent is a powerful, non-selective oxidant that readily converts primary alcohols to carboxylic acids and secondary alcohols to ketones. While effective, the hazardous nature of the Jones reagent, due to its highly acidic and carcinogenic components, has led to a decline in its use in modern synthetic chemistry.

At a Glance: this compound vs. Jones Reagent

FeatureThis compoundJones Reagent
Oxidizing Strength MildStrong
Selectivity for 1° Alcohols AldehydeCarboxylic Acid
Over-oxidation of Aldehydes NoYes
Reaction Conditions Generally neutral, non-aqueousStrongly acidic (H₂SO₄)
Substrate Scope Effective for a range of alcohols, particularly benzylic alcohols[1]Broad applicability for non-acid-sensitive substrates
Safety Concerns Toxic and oxidizing solidHighly corrosive, toxic, and carcinogenic (contains Cr(VI))[2]

Performance Data: A Comparative Analysis

The following tables summarize the performance of this compound and Jones reagent in the oxidation of representative primary and secondary alcohols.

Table 1: Oxidation of Primary Alcohols

SubstrateReagentProductYield (%)Reaction Time (h)Temperature (°C)
Benzyl AlcoholThis compoundBenzaldehydeHigh (specific data not available)--
Benzyl AlcoholJones ReagentBenzoic Acid>904<30
1-HeptanolThis compound1-Heptanal---
1-HeptanolJones ReagentHeptanoic AcidTypically High--

Table 2: Oxidation of Secondary Alcohols

SubstrateReagentProductYield (%)Reaction TimeTemperature (°C)
CyclohexanolThis compoundCyclohexanone---
CyclohexanolJones ReagentCyclohexanoneTypically High-55-60
2-OctanolThis compound2-Octanone---
2-OctanolJones Reagent2-OctanoneTypically High--

Key Advantages of this compound

This compound offers several distinct advantages over the more traditional Jones reagent, primarily centered around its mildness and selectivity.

  • Selective Oxidation of Primary Alcohols to Aldehydes: The most significant advantage of this compound is its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to the corresponding carboxylic acid.[1] This is a crucial feature for synthetic routes where the aldehyde is the desired product. The Jones reagent, being a much stronger oxidant, typically results in the formation of the carboxylic acid as the major product from a primary alcohol.

  • Milder Reaction Conditions: this compound is typically used in non-aqueous, aprotic media, avoiding the harsh acidic conditions required for the Jones reagent.[1] This makes it compatible with substrates that are sensitive to strong acids.

  • Enhanced Efficiency for Benzylic Alcohols: Primary and secondary benzylic alcohols are reported to be oxidized faster and more efficiently with this compound compared to other alcohols.[1]

Limitations and Considerations

While this compound presents clear advantages in selectivity, it is essential to consider the following:

  • Toxicity: Like all chromium(VI) compounds, this compound is toxic and should be handled with appropriate safety precautions.

  • Data Availability: Detailed, publicly available quantitative data on reaction yields and conditions for a wide range of substrates is less extensive for this compound compared to the well-established Jones reagent.

The primary drawbacks of the Jones reagent are its high toxicity and carcinogenic nature, coupled with its lack of selectivity in the oxidation of primary alcohols to aldehydes.[2]

Experimental Protocols

Preparation of this compound

This compound can be prepared by the reaction of barium hydroxide with chromium trioxide.

General Procedure for Alcohol Oxidation with this compound

Preparation of Jones Reagent

The Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid.[2]

General Procedure for Alcohol Oxidation with Jones Reagent

  • Dissolve the alcohol in acetone in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add the Jones reagent dropwise to the alcohol solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 4 hours for the oxidation of benzyl alcohol).

  • Quench the reaction by adding isopropyl alcohol to destroy any excess oxidant.

  • The product is then isolated through extraction and purified by standard methods such as distillation or chromatography.

Visualizing the Oxidation Pathways

The following diagrams illustrate the different outcomes of oxidizing a primary alcohol with this compound versus the Jones reagent.

G Oxidation of a Primary Alcohol Primary_Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) BD This compound (Mild Oxidation) JR Jones Reagent (Strong Oxidation) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Over-oxidation BD->Aldehyde Selective Oxidation JR->Aldehyde Oxidation

Figure 1. Comparative oxidation pathways.

Experimental Workflow

The general workflow for conducting an alcohol oxidation experiment is depicted below.

G General Alcohol Oxidation Workflow Start Start Setup Reaction Setup (Alcohol, Solvent) Start->Setup Reagent_Addition Add Oxidizing Agent (this compound or Jones Reagent) Setup->Reagent_Addition Reaction Reaction Monitoring (TLC, GC, etc.) Reagent_Addition->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Extraction Product Extraction Workup->Extraction Purification Purification (Chromatography, Distillation) Extraction->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Figure 2. A typical experimental workflow.

Conclusion

For synthetic applications demanding the selective oxidation of primary alcohols to aldehydes, this compound presents a compelling alternative to the harsh and non-selective Jones reagent. Its milder reaction conditions also extend its utility to acid-sensitive substrates. However, the potent oxidizing power of the Jones reagent remains a viable, albeit hazardous, option for the direct conversion of primary alcohols to carboxylic acids and the robust oxidation of secondary alcohols to ketones. The choice between these two reagents will ultimately depend on the specific synthetic goal, the nature of the substrate, and the safety protocols of the laboratory.

References

A Comparative Analysis of Alkali Metal Dichromates and Barium Dichromate for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount. This guide provides a comprehensive comparison of the physicochemical properties of alkali metal dichromates (Lithium, Sodium, Potassium, Rubidium, and Cesium) and Barium dichromate, supported by experimental data and detailed analytical protocols.

This publication aims to serve as a practical resource, offering an objective look at the solubility, thermal stability, oxidizing strength, and crystal structure of these hexavalent chromium compounds. By presenting quantitative data in accessible formats and outlining detailed experimental methodologies, this guide facilitates informed decision-making in experimental design and execution.

Comparative Overview of Physicochemical Properties

The following tables summarize the key quantitative data for the alkali metal dichromates and this compound, providing a clear basis for comparison.

Table 1: Solubility in Water

CompoundFormulaMolar Mass ( g/mol )Solubility ( g/100 mL)Temperature (°C)
Lithium Dichromate DihydrateLi₂Cr₂O₇·2H₂O265.9062.360.8
65.2530
73.55100
Sodium Dichromate DihydrateNa₂Cr₂O₇·2H₂O298.00~23620
7325
Potassium DichromateK₂Cr₂O₇294.184.90
1320
102100
Rubidium DichromateRb₂Cr₂O₇386.925.8 (triclinic)20
5.9 (monoclinic)20
Cesium DichromateCs₂Cr₂O₇481.800.090
3.625
This compoundBaCr₂O₇353.32Decomposes in water-

Note: this compound reacts with water, leading to the precipitation of the less soluble barium chromate (BaCrO₄), which has a very low solubility of approximately 0.00026 g/100 mL at 20°C[1].

Table 2: Thermal Stability

CompoundFormulaMelting Point (°C)Decomposition Temperature (°C)Decomposition Products
Lithium Dichromate DihydrateLi₂Cr₂O₇·2H₂O130187Not specified
Sodium DichromateNa₂Cr₂O₇356.7~400Na₂CrO₄, Cr₂O₃, O₂[2]
Potassium DichromateK₂Cr₂O₇398~500K₂CrO₄, Cr₂O₃, O₂[3][4]
Rubidium DichromateRb₂Cr₂O₇Not readily availableNot readily availableNot readily available
Cesium DichromateCs₂Cr₂O₇384600Not specified
This compoundBaCr₂O₇Not applicableNot readily availableNot readily available

Table 3: Crystallographic Data

CompoundFormulaCrystal SystemSpace GroupLattice Parameters
Lithium Dichromate DihydrateLi₂Cr₂O₇·2H₂ONot readily availableNot readily availableNot readily available
Sodium Dichromate DihydrateNa₂Cr₂O₇·2H₂OMonoclinicP2₁/ma=6.05 Å, b=10.5 Å, c=12.6 Å, β=94.9°[5]
Potassium DichromateK₂Cr₂O₇Triclinic (α-form)P-1a=13.367 Å, b=7.376 Å, c=7.445 Å, α=90.75°, β=96.21°, γ=97.96°[6]
Rubidium DichromateRb₂Cr₂O₇TriclinicP-1a=13.554 Å, b=7.640 Å, c=7.735 Å, α=93.64°, β=98.52°, γ=88.80°[7]
Cesium DichromateCs₂Cr₂O₇Not readily availableNot readily availableNot readily available
This compound DihydrateBaCr₂O₇·2H₂OMonoclinicNot specifiedNot specified[8]

Oxidizing Strength

The oxidizing strength of dichromates in acidic solution is primarily determined by the dichromate anion (Cr₂O₇²⁻). The standard electrode potential for the reduction of the dichromate ion to chromium(III) is:

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O; E° = +1.33 V

This high positive potential indicates that the dichromate ion is a strong oxidizing agent in acidic media. While the cation (alkali metal or barium) has a minimal direct effect on the standard electrode potential, it can influence the reaction kinetics and overall reactivity through factors like solubility and lattice energy. This compound also acts as a strong oxidizing agent[9].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accuracy.

Protocol 1: Determination of Solubility

Objective: To determine the solubility of a dichromate salt in water at a specific temperature.

Materials:

  • Dichromate salt (e.g., Potassium Dichromate)

  • Distilled water

  • Constant temperature water bath

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Oven

  • Volumetric flasks and pipettes

  • Spectrophotometer or titration equipment

Procedure:

  • Prepare a saturated solution by adding an excess of the dichromate salt to a known volume of distilled water in an Erlenmeyer flask.

  • Stopper the flask and place it in a constant temperature water bath. Stir the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully filter a known volume of the supernatant liquid through a pre-weighed, dry filter paper.

  • The concentration of the dissolved dichromate in the filtrate can be determined by one of the following methods:

    • Gravimetric Method: Accurately weigh a specific volume of the filtrate. Evaporate the solvent in an oven at a suitable temperature (e.g., 110°C) until a constant weight of the dry salt is obtained. The solubility can then be calculated in g/100 mL.

    • Spectrophotometric Method: Measure the absorbance of the filtrate at the wavelength of maximum absorption for the dichromate ion (around 350 nm or 450 nm) and determine the concentration using a pre-established calibration curve.

    • Titration Method: Titrate a known volume of the filtrate with a standardized reducing agent, such as a solution of ferrous ammonium sulfate, using a suitable indicator.

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a dichromate salt.

Materials:

  • Dichromate salt sample

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small amount of the dichromate salt (typically 5-10 mg) into a tared TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide a non-reactive atmosphere.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show a plot of mass versus temperature. The onset temperature of a significant mass loss step is taken as the decomposition temperature.

Protocol 3: Comparison of Oxidizing Strength by Redox Titration

Objective: To compare the oxidizing strength of different dichromate solutions.

Materials:

  • Solutions of the various dichromate salts of the same molar concentration.

  • Standardized solution of a reducing agent (e.g., ferrous ammonium sulfate, Mohr's salt).

  • Sulfuric acid (dilute)

  • Redox indicator (e.g., barium diphenylamine sulfonate).

  • Burette, pipette, and conical flasks.

Procedure:

  • Pipette a known volume of the standardized ferrous ammonium sulfate solution into a conical flask.

  • Add a sufficient volume of dilute sulfuric acid to acidify the solution.

  • Add a few drops of the redox indicator.

  • Titrate the ferrous solution with the dichromate solution from the burette until the endpoint is reached, indicated by a sharp color change (e.g., from green to violet-blue with barium diphenylamine sulfonate).

  • Repeat the titration for each of the different dichromate solutions.

  • The volume of each dichromate solution required to reach the endpoint will be inversely proportional to its oxidizing strength. However, for solutions of the same molarity, the volumes should be identical, confirming that the primary oxidizing species is the dichromate ion.

Visualizing the Comparison and Processes

To further aid in the understanding of the comparative workflow and experimental setups, the following diagrams have been generated.

G Comparative Analysis Workflow cluster_data_collection Data Collection cluster_properties Property Analysis cluster_output Output Alkali Metal Dichromates Alkali Metal Dichromates Solubility Solubility Alkali Metal Dichromates->Solubility Thermal Stability Thermal Stability Alkali Metal Dichromates->Thermal Stability Oxidizing Strength Oxidizing Strength Alkali Metal Dichromates->Oxidizing Strength Crystal Structure Crystal Structure Alkali Metal Dichromates->Crystal Structure This compound This compound This compound->Solubility This compound->Thermal Stability This compound->Oxidizing Strength This compound->Crystal Structure Data Tables Data Tables Solubility->Data Tables Thermal Stability->Data Tables Comparative Guide Comparative Guide Oxidizing Strength->Comparative Guide Crystal Structure->Data Tables Data Tables->Comparative Guide Experimental Protocols Experimental Protocols Experimental Protocols->Comparative Guide

Caption: Workflow for the comparative study.

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow cluster_setup Instrument Setup cluster_analysis Analysis cluster_results Results Calibrate TGA Calibrate TGA Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Calibrate TGA->Weigh Sample (5-10 mg) Place in Pan Place in Pan Weigh Sample (5-10 mg)->Place in Pan Insert into Furnace Insert into Furnace Place in Pan->Insert into Furnace Purge with N2 Purge with N2 Insert into Furnace->Purge with N2 Heat at Constant Rate Heat at Constant Rate Purge with N2->Heat at Constant Rate Record Mass vs. Temp Record Mass vs. Temp Heat at Constant Rate->Record Mass vs. Temp Generate TGA Curve Generate TGA Curve Record Mass vs. Temp->Generate TGA Curve Determine Decomposition Temp Determine Decomposition Temp Generate TGA Curve->Determine Decomposition Temp

Caption: Experimental workflow for TGA.

Redox_Titration Redox Titration of Dichromate Cr2O7^2- (orange) Cr2O7^2- (orange) Cr^3+ (green) Cr^3+ (green) Cr2O7^2- (orange)->Cr^3+ (green) Reduction Fe^3+ (yellow/brown) Fe^3+ (yellow/brown) Fe^2+ (pale green) Fe^2+ (pale green) Fe^2+ (pale green)->Fe^3+ (yellow/brown) Oxidation H+ (acidic medium) H+ (acidic medium) H2O H2O H+ (acidic medium)->H2O

Caption: Redox reaction in dichromate titration.

References

Safer and Greener Oxidizing Agents: A Comparative Guide to Alternatives for Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more sustainable laboratory practices, the selection of reagents is of paramount importance. Barium dichromate, a powerful oxidizing agent, has long been employed in various chemical syntheses. However, its significant toxicity and environmental hazards necessitate the adoption of safer and more environmentally friendly alternatives. This guide provides a comprehensive comparison of this compound with a promising alternative, Manganese dioxide (MnO₂), supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the transition to greener chemical practices.

Executive Summary

This compound is a potent oxidizing agent, but it is also highly toxic, carcinogenic, and poses a significant environmental threat.[1][2][3] Manganese dioxide emerges as a viable, safer, and more environmentally benign alternative for the oxidation of alcohols to aldehydes and ketones.[4][5][6] This guide demonstrates that while this compound may offer high reactivity, the safety and environmental benefits of Manganese dioxide, coupled with its effective oxidizing capabilities under specific conditions, make it a superior choice for many applications in modern chemistry.

Performance Comparison: this compound vs. Manganese Dioxide

The efficacy of an oxidizing agent is determined by its ability to accept electrons, a property that can be quantified by its standard reduction potential (E°). A higher positive E° value indicates a stronger oxidizing agent.

Oxidizing AgentRelevant Half-Reaction (in acidic solution)Standard Reduction Potential (E°)Oxidizing Strength
Dichromate Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O+1.33 V[7]Strong
Manganese Dioxide MnO₂ + 4H⁺ + 2e⁻ → Mn²⁺ + 2H₂O+1.23 VStrong

While the standard reduction potential of the dichromate ion is slightly higher than that of manganese dioxide, both are considered strong oxidizing agents capable of effectively carrying out the oxidation of alcohols.[7][8][9]

Toxicity and Environmental Impact

The primary driver for seeking alternatives to this compound is its severe toxicity and negative environmental impact.

ParameterThis compoundManganese Dioxide
Acute Oral Toxicity (LD₅₀, rat) Estimated to be in the range of other soluble Barium salts (e.g., Barium chloride: 132-277 mg/kg)[10]> 3480 mg/kg[5]
Carcinogenicity Known human carcinogen (contains hexavalent chromium)[1][3]Not classified as a human carcinogen[11]
Environmental Fate Persists in the environment, highly toxic to aquatic life.[1]Naturally occurring; can contaminate soil and water if not properly managed, but generally considered more environmentally benign.[12][13][14]

The significantly higher LD₅₀ value and lack of carcinogenicity for Manganese dioxide highlight its substantially lower toxicity profile compared to this compound.

Experimental Protocols

Oxidation of Benzyl Alcohol to Benzaldehyde using this compound

This protocol is provided for comparative purposes and illustrates a typical procedure using this compound. Extreme caution and appropriate safety measures are mandatory when handling this substance.

Materials:

  • Benzyl alcohol

  • This compound

  • Acetonitrile

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol in acetonitrile.

  • Slowly add this compound to the solution while stirring. The molar ratio of oxidant to alcohol may need to be optimized, but a 1:1 ratio is a common starting point.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid chromium salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzaldehyde.

  • The product can be further purified by distillation or column chromatography if necessary.

Green Oxidation of Benzyl Alcohol to Benzaldehyde using Activated Manganese Dioxide

This protocol details a safer and more environmentally friendly method for the same transformation.

Materials:

  • Benzyl alcohol

  • Activated Manganese dioxide (MnO₂)

  • Dichloromethane (or a greener solvent alternative like ethyl acetate)

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper (or a pad of celite)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol in dichloromethane.

  • Add activated Manganese dioxide to the solution. A significant excess of MnO₂ (e.g., 5-10 molar equivalents) is often required for efficient oxidation.[5]

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂ and the substrate.

  • Once the reaction is complete, filter the mixture through a pad of celite or filter paper to remove the MnO₂ and its reduced forms.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the benzaldehyde product.

  • Further purification can be performed by distillation or column chromatography if needed.

Visualizing the Workflows and Pathways

To further clarify the processes and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow_BaCr2O7 cluster_setup Reaction Setup cluster_workup Workup & Isolation start Dissolve Benzyl Alcohol in Acetonitrile add_bcr Add this compound start->add_bcr Stir reflux Reflux add_bcr->reflux Heat cool Cool to RT reflux->cool Reaction Complete filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate product Benzaldehyde evaporate->product

Fig. 1: Experimental workflow for the oxidation of benzyl alcohol using this compound.

Experimental_Workflow_MnO2 cluster_setup Reaction Setup cluster_workup Workup & Isolation start Dissolve Benzyl Alcohol in Dichloromethane add_mno2 Add Activated MnO₂ start->add_mno2 stir Stir at RT add_mno2->stir Vigorous Stirring filter Filter through Celite stir->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate product Benzaldehyde evaporate->product

Fig. 2: Greener experimental workflow for the oxidation of benzyl alcohol using Manganese dioxide.

Oxidation_Pathway Primary_Alcohol Primary Alcohol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) Primary_Alcohol->Aldehyde Oxidation (e.g., MnO₂ or mild Cr(VI)) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Further Oxidation (stronger Cr(VI)) Secondary_Alcohol Secondary Alcohol (R₂CHOH) Ketone Ketone (R₂C=O) Secondary_Alcohol->Ketone Oxidation (MnO₂ or Cr(VI))

Fig. 3: General signaling pathway for the oxidation of primary and secondary alcohols.

Conclusion

The transition from hazardous reagents like this compound to safer alternatives is a critical step in the advancement of green chemistry. Manganese dioxide presents a compelling case as a substitute for the oxidation of alcohols, offering comparable oxidizing power with a significantly improved safety and environmental profile. While reaction conditions, such as the use of a larger excess of the reagent and potentially longer reaction times, need to be considered, the benefits of eliminating a known human carcinogen and a significant environmental pollutant from the laboratory are unequivocal. For researchers, scientists, and professionals in drug development, the adoption of greener alternatives like Manganese dioxide is not only a responsible choice but also a step towards a more sustainable and safer scientific future.

References

Validating the Structure of Synthesized Barium Dichromate Using X-Ray Diffraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and structural validation of inorganic compounds are critical for ensuring the quality, efficacy, and safety of products. This guide provides a comparative analysis for validating the structure of synthesized barium dichromate (BaCr₂O₇) using X-ray diffraction (XRD), with barium chromate (BaCrO₄) as a key comparison.

Executive Summary

This compound, a potent oxidizing agent, can be synthesized through various methods, with its crystal structure verifiable via XRD. This guide outlines a common synthesis protocol and details the XRD analysis process. A comparison with the closely related barium chromate highlights the structural differences detectable by XRD, ensuring the accurate identification of the synthesized compound. While this compound dihydrate is known to possess a monoclinic crystal structure, a complete, publicly available reference XRD pattern from a standardized database remains elusive. In contrast, barium chromate has a well-documented orthorhombic structure with a readily available Joint Committee on Powder Diffraction Standards (JCPDS) card.

Comparative Data of this compound and Barium Chromate

The following table summarizes the key structural differences and available XRD data for this compound and barium chromate. The absence of a specific JCPDS card for this compound necessitates a focus on the expected crystal system and a comparison with the known standard for barium chromate.

ParameterSynthesized this compound (Expected)Barium Chromate (Reference)
Chemical Formula BaCr₂O₇BaCrO₄
Crystal System Monoclinic (for dihydrate)[1]Orthorhombic[2]
JCPDS Card No. Not readily available15-0376[2]
Color Brownish-red needles or crystalline massesYellow sand-like powder
Key XRD Peaks (2θ) Specific peaks would confirm the monoclinic structure, but a reference pattern is not available for direct comparison.The JCPDS card provides a full list of characteristic peaks for identification.

Experimental Protocols

A detailed methodology for the synthesis and subsequent XRD analysis of this compound is provided below.

Synthesis of this compound

One common method for synthesizing this compound involves the reaction of a soluble barium salt with a dichromate salt in an acidic solution.

Materials:

  • Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

  • Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

  • Dilute Hydrochloric acid (HCl) or Nitric acid (HNO₃)

  • Distilled water

  • Beakers, magnetic stirrer, stirring bar, filter paper, funnel, and drying oven.

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of the barium salt (e.g., barium chloride) in distilled water in a beaker.

    • In a separate beaker, dissolve a corresponding stoichiometric amount of the dichromate salt (e.g., potassium dichromate) in distilled water.

  • Acidify the Dichromate Solution: Slowly add dilute acid (e.g., HCl) to the dichromate solution while stirring until the solution is acidic. This ensures the equilibrium favors the dichromate ion (Cr₂O₇²⁻).

  • Precipitation: While stirring vigorously, slowly add the barium salt solution to the acidified dichromate solution. A brownish-red precipitate of this compound should form.

  • Digestion and Filtration: Gently heat the mixture with continuous stirring for a period to encourage the growth of larger crystals (digestion). Allow the precipitate to settle, then separate it from the solution by vacuum filtration.

  • Washing: Wash the precipitate on the filter paper with distilled water to remove any soluble impurities.

  • Drying: Carefully transfer the filtered precipitate to a watch glass or petri dish and dry it in an oven at a low temperature (e.g., 60-80°C) to obtain the final this compound product.

X-Ray Diffraction (XRD) Analysis

The synthesized powder is analyzed using XRD to confirm its crystal structure.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: The dried, synthesized this compound powder is finely ground to a uniform particle size to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Collection: The sample is placed in the diffractometer, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

  • Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are determined.

  • Phase Identification: The experimental XRD pattern is compared with standard patterns from a database such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). A match in the peak positions and intensities confirms the identity and crystal structure of the synthesized compound. In the absence of a reference pattern for this compound, the obtained pattern should be indexed to a monoclinic unit cell. For comparison, a synthesized sample of barium chromate would be expected to match the orthorhombic pattern of JCPDS card 15-0376.

Visualizing the Workflow

The following diagrams illustrate the synthesis and validation workflow.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_validation XRD Validation Prepare BaCl2 Solution Prepare BaCl2 Solution Mix Solutions Mix Solutions Prepare BaCl2 Solution->Mix Solutions Add to Precipitation Precipitation Mix Solutions->Precipitation Prepare Acidified K2Cr2O7 Solution Prepare Acidified K2Cr2O7 Solution Prepare Acidified K2Cr2O7 Solution->Mix Solutions Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Synthesized BaCr2O7 Powder Synthesized BaCr2O7 Powder Drying->Synthesized BaCr2O7 Powder XRD Analysis XRD Analysis Synthesized BaCr2O7 Powder->XRD Analysis Data Comparison Data Comparison XRD Analysis->Data Comparison Structure Confirmation Structure Confirmation Data Comparison->Structure Confirmation Reference Database (e.g., ICDD) Reference Database (e.g., ICDD) Reference Database (e.g., ICDD)->Data Comparison

Caption: Experimental workflow for the synthesis and XRD validation of this compound.

logical_relationship cluster_properties Structural Properties This compound This compound XRD Pattern XRD Pattern This compound->XRD Pattern yields unique Monoclinic Crystal System Monoclinic Crystal System This compound->Monoclinic Crystal System Barium Chromate Barium Chromate Barium Chromate->XRD Pattern yields unique Orthorhombic Crystal System Orthorhombic Crystal System Barium Chromate->Orthorhombic Crystal System

Caption: Logical relationship between the compounds and their distinct XRD patterns.

References

A Comparative Guide to the Reproducibility of Oxidation Reactions Using Commercially Sourced Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially sourced Barium dichromate as an oxidizing agent for alcohols, benchmarked against common alternatives. Due to a lack of extensive, publicly available batch-to-batch reproducibility data from commercial suppliers, this guide offers a framework for researchers to conduct their own comparative studies. We provide detailed experimental protocols, data presentation tables for recording results, and a discussion of the factors influencing the reproducibility of oxidation reactions.

Introduction to this compound in Alcohol Oxidation

This compound (BaCr₂O₇) is a chromium(VI) salt that can be used as a mild oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] Unlike more vigorous oxidizing agents, this compound often allows for the selective oxidation of alcohols without over-oxidation to carboxylic acids, particularly in non-aqueous, aprotic media.[1] Its performance, however, can be influenced by factors such as purity, particle size, and the presence of contaminants, which may vary between commercial batches and suppliers.

Key Considerations for Commercial this compound:

  • Purity: Commercially available this compound typically has a purity of around 95%.[2] Impurities can affect reaction kinetics and yield.

  • Solubility: this compound is sparingly soluble in polar aprotic solvents like acetonitrile, which can result in a milder oxidation potential compared to other chromate-based oxidants.[1]

  • Safety: Like all chromium(VI) compounds, this compound is toxic and should be handled with appropriate safety precautions.

Comparative Oxidation Performance: A Framework for Evaluation

To ensure reproducible results in a laboratory or drug development setting, it is crucial to evaluate the performance of commercially sourced this compound against established oxidizing agents. This section provides a template for such a comparison.

Data Presentation Tables

The following tables are designed for researchers to systematically record and compare their experimental results.

Table 1: Comparison of Oxidizing Agents for the Oxidation of Benzyl Alcohol to Benzaldehyde

Oxidizing AgentCommercial SupplierLot NumberMolar EquivalentsReaction Time (hours)Yield (%)Reproducibility (Standard Deviation)Notes
This compound
Pyridinium Chlorochromate (PCC)
Dess-Martin Periodinane (DMP)

Table 2: Comparison of this compound Performance Across Different Commercial Batches

SupplierLot NumberPurity (%)Particle Size (if provided)Reaction Time (hours) for Benzyl Alcohol OxidationYield (%) of BenzaldehydeObservations

Experimental Protocols

The following are detailed experimental protocols for the oxidation of a primary alcohol (benzyl alcohol) to the corresponding aldehyde (benzaldehyde) using this compound and two common alternatives, Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). These protocols are intended to serve as a starting point for comparative studies.

General Considerations for Reproducibility
  • Reagent Purity: Use reagents from the same batch for a single set of comparative experiments.

  • Solvent Quality: Use anhydrous solvents to prevent side reactions, especially with PCC.[3]

  • Reaction Monitoring: Consistently monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up Procedure: Employ a standardized work-up and purification protocol for all experiments.

Protocol 1: Oxidation of Benzyl Alcohol with this compound

This protocol is adapted from general procedures for dichromate oxidations.

Materials:

  • Benzyl alcohol

  • This compound

  • Acetonitrile (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of this compound (1.5 molar equivalents) in anhydrous acetonitrile (10 mL per mmol of alcohol), add a solution of benzyl alcohol (1 molar equivalent) in anhydrous acetonitrile (2 mL).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of Benzyl Alcohol with Pyridinium Chlorochromate (PCC)

This is a standard procedure for PCC oxidations.[4]

Materials:

  • Benzyl alcohol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Diatomaceous earth

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of PCC (1.5 molar equivalents) in anhydrous DCM (10 mL per mmol of alcohol), add a solution of benzyl alcohol (1 molar equivalent) in anhydrous DCM (2 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation of Benzyl Alcohol with Dess-Martin Periodinane (DMP)

This protocol follows a general procedure for DMP oxidations.[5]

Materials:

  • Benzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of benzyl alcohol (1 molar equivalent) in anhydrous DCM (10 mL per mmol of alcohol), add DMP (1.2 molar equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers separate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates a general workflow for conducting and evaluating the reproducibility of alcohol oxidation reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Comparison reagent_prep Prepare Oxidizing Agent Solution/Suspension reaction Combine Reagents and Monitor (TLC/GC) reagent_prep->reaction substrate_prep Prepare Alcohol Solution substrate_prep->reaction quench Quench Reaction (if necessary) reaction->quench filtration Filter to Remove Solids quench->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification yield_calc Calculate Yield purification->yield_calc reproducibility Assess Reproducibility (Multiple Runs) yield_calc->reproducibility comparison Compare with Alternative Oxidants reproducibility->comparison reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol R₂CH-OH chromate_ester Chromate Ester (R₂CH-O-CrO₂-L) alcohol->chromate_ester Formation cr_reagent Cr(VI) Reagent cr_reagent->chromate_ester carbonyl R₂C=O chromate_ester->carbonyl Elimination cr_species Reduced Cr Species chromate_ester->cr_species

References

A Comparative Guide to Analytical Methods for the Quantification of Barium Dichromate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Barium Dichromate (BaCr₂O₇). This compound is an inorganic salt that dissociates in aqueous solutions into barium (Ba²⁺) and dichromate (Cr₂O₇²⁻) ions. Therefore, its quantification relies on the accurate measurement of either the metallic cation or the oxyanion. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of various analytical techniques, their experimental protocols, and performance data to aid in method selection and validation.

Cross-validation in analytical chemistry involves assessing and comparing datasets generated from two or more different methods to ensure the results are comparable and reliable.[1][2] This is particularly crucial when different techniques are used across various stages of a research or development program.[3][4]

Analytical Methods for Barium (Ba²⁺) Quantification

The determination of the barium ion concentration is a common and effective way to quantify this compound. Several well-established atomic spectroscopy techniques are suitable for this purpose.

1.1. Atomic Absorption Spectroscopy (AAS)

AAS is one of the most prevalent techniques for measuring barium at low levels.[5] The method is based on the principle that atoms in a ground state absorb light at a specific wavelength when atomized in a flame or a graphite furnace.

  • Flame Atomic Absorption Spectroscopy (FAAS): Recommended by the EPA for determining parts-per-billion (ppb) levels of barium in aqueous solutions.[5] A nitrous oxide-acetylene flame is typically used to minimize chemical interferences, and an ionization buffer like sodium chloride is added to control the ionization of barium in the flame.[6]

  • Graphite Furnace Atomic Absorption Spectroscopy (GFAAS): Offers higher sensitivity than FAAS, capable of detecting parts-per-trillion (ppt) levels of barium.[5]

1.2. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

ICP-AES is a highly sensitive technique used for measuring low levels of barium in various samples, including biological materials and environmental samples.[5] The sample is introduced into an argon plasma, which excites the barium atoms. As they return to their ground state, they emit light at characteristic wavelengths (e.g., 455.50 nm), and the intensity of this emission is proportional to the barium concentration.[5] ICP-AES can achieve detection limits at the ppb level.[5]

1.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an increasingly utilized method for the routine analysis of barium, offering excellent sensitivity typically at the ppb level, with the potential for ppt detection when combined with pre-purification techniques.[5] This method uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio. High-precision measurements of barium isotopes can also be achieved using Multi-Collector ICP-MS (MC-ICP-MS).[7][8][9]

Analytical Methods for Dichromate (Cr₂O₇²⁻) Quantification

Quantifying the dichromate anion is an alternative approach to determine the concentration of this compound.

2.1. UV-Visible Spectrophotometry

This technique is based on the absorption of ultraviolet and visible light by the dichromate ion. The UV-Vis spectrum for the dichromate ion (Cr₂O₇²⁻) features intense charge-transfer bands, typically analyzed in the 350–450 nm range.[10] Because the absorbance of other ions can overlap, this method is most effective when analyzing mixtures with known components, allowing for a system of equations to solve for the concentrations of each absorbing species.[11]

2.2. Redox Titration

Redox titration provides a classical chemical method for quantifying dichromate ions. A common approach involves the titration of the dichromate solution with a standard solution of a reducing agent, such as ferrous iron (Fe²⁺).[10] The endpoint of the titration, indicating the complete reaction of the dichromate, can be determined using a suitable indicator or potentiometrically.

2.3. Ion Chromatography (IC)

Ion chromatography is a powerful technique for separating and quantifying ions. For dichromate, an IC system can be used to separate the Cr(VI) species from other anions in the sample matrix. When coupled with a highly sensitive detector like an ICP-MS, it allows for the precise quantification and speciation of chromium, which is crucial for distinguishing between Cr(VI) and Cr(III).[12]

Quantitative Data Summary

The performance of each analytical method can be compared based on several key validation parameters. The following table summarizes typical performance characteristics for the quantification of barium and chromium.

Method Analyte Typical Limit of Detection (LOD) Typical Recovery (%) Key Interferences
FAAS Barium (Ba²⁺)~100 µg/L (ppb)[6]-Ionization effects (controlled with NaCl)[6]
GFAAS Barium (Ba²⁺)Sub-µg/L (ppt)[5]-Matrix effects
ICP-AES Barium (Ba²⁺)0.005 µ g/sample (~5 ng/m³) in air[5]86 - 94%[5]Spectral interferences from other elements
ICP-MS Barium (Ba²⁺)ppb to ppt levels[5][13]-Isobaric interferences, matrix effects
UV-Vis Dichromate (Cr₂O₇²⁻)Dependent on molar absorptivity-Overlapping spectra from other absorbing species[11]
Redox Titration Dichromate (Cr₂O₇²⁻)Dependent on titrant concentration>98%Other oxidizing or reducing agents in the sample
IC-ICP-MS Chromium (VI)0.13 µg/L (ppt)[12]-Co-eluting species, species interconversion[12]

Experimental Protocols

Protocol 1: Barium Quantification by FAAS (EPA Method 7080)

  • Sample Preparation: Dilute the sample containing this compound with nitric acid or deionized water to bring the concentration within the linear range of the instrument (typically 100 to 5000 µg/L).[5][6]

  • Ionization Control: Add a sodium chloride solution (e.g., 25.4 g/L) to all standards, blanks, and samples to control for the easy ionization of barium in the flame.[6]

  • Instrument Setup: Use an atomic absorption spectrometer equipped with a barium hollow-cathode lamp. Optimize the instrument using a nitrous oxide-acetylene flame at a wavelength of 553.6 nm.[6]

  • Calibration: Prepare a series of at least six working standards of barium, ranging from 100 to 5,000 µg/L, each containing the NaCl solution.[6] Aspirate a blank to zero the instrument and then measure the absorbance of each standard to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared samples and record their absorbance.

  • Calculation: Determine the barium concentration in the samples from the calibration curve, accounting for any dilutions.

Protocol 2: Dichromate Quantification by UV-Visible Spectrophotometry

  • Sample Preparation: Dilute the this compound solution with deionized water to a concentration that falls within the linear range of Beer's Law for the spectrophotometer.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the analytical wavelength, typically around 440 nm for dichromate.[11]

  • Calibration: Prepare a series of standard solutions of potassium dichromate of known concentrations. Measure the absorbance of a blank (deionized water) and then each standard solution at the selected wavelength. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted sample solution.

  • Calculation: Use the calibration curve to determine the concentration of dichromate in the sample, correcting for the initial dilution.

Visualized Workflows

Cross_Validation_Workflow Cross-Validation Logical Workflow cluster_method1 Method A (e.g., ICP-MS) cluster_method2 Method B (e.g., UV-Vis) A_prep Sample Preparation A_cal Instrument Calibration A_prep->A_cal A_acq Data Acquisition A_cal->A_acq A_proc Data Processing A_acq->A_proc A_res Result A A_proc->A_res comparison Statistical Comparison (e.g., t-test, Bland-Altman) A_res->comparison B_prep Sample Preparation B_cal Instrument Calibration B_prep->B_cal B_acq Data Acquisition B_cal->B_acq B_proc Data Processing B_acq->B_proc B_res Result B B_proc->B_res B_res->comparison start Analyte Sample (this compound) start->A_prep start->B_prep conclusion Conclusion on Method Comparability comparison->conclusion

Caption: A logical diagram illustrating the cross-validation process between two analytical methods.

AAS_Workflow Atomic Absorption Spectroscopy (AAS) Experimental Workflow start This compound Sample prep 1. Sample Dilution (in Nitric Acid) start->prep buffer 2. Add Ionization Buffer (e.g., NaCl) prep->buffer atomize 3. Atomization (Nitrous Oxide-Acetylene Flame) buffer->atomize measure 4. Measure Absorbance at 553.6 nm atomize->measure calculate 5. Calculate Concentration (vs. Calibration Curve) measure->calculate end Barium Concentration Result calculate->end

Caption: A step-by-step workflow for the quantification of Barium using AAS.

UVVis_Workflow UV-Visible Spectrophotometry Experimental Workflow start This compound Sample prep 1. Sample Dilution (in Deionized Water) start->prep blank 2. Prepare & Measure Blank prep->blank standards 3. Prepare & Measure Standards prep->standards measure 4. Measure Sample Absorbance (e.g., at 440 nm) blank->measure standards->measure calculate 5. Calculate Concentration (vs. Calibration Curve) measure->calculate end Dichromate Concentration Result calculate->end

Caption: A procedural diagram for quantifying Dichromate using UV-Vis Spectrophotometry.

References

A Comparative Analysis of the Hygroscopic Nature of Dichromate Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Hygroscopicity in Dichromate Salts

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is particularly important for crystalline solids, as the absorption of water can lead to physical changes such as deliquescence (dissolving in the absorbed water to form a solution), caking, and degradation. In the context of dichromate salts, which are powerful oxidizing agents with various industrial and laboratory applications, their hygroscopic nature can significantly impact their reactivity, stability, and handling.

This guide focuses on a comparative analysis of sodium dichromate (Na₂Cr₂O₇), potassium dichromate (K₂Cr₂O₇), and ammonium dichromate ((NH₄)₂Cr₂O₇).

Qualitative Comparison of Hygroscopic Nature

A qualitative assessment reveals distinct differences in the hygroscopic behavior of the three dichromate salts.

  • Sodium Dichromate (Na₂Cr₂O₇): This salt is well-documented as being hygroscopic and deliquescent [1][2]. It readily absorbs moisture from the atmosphere and is often supplied as a dihydrate (Na₂Cr₂O₇·2H₂O). Its high affinity for water requires storage in well-sealed containers to prevent it from becoming a wet mess, especially in humid conditions[3].

  • Potassium Dichromate (K₂Cr₂O₇): In stark contrast to its sodium counterpart, potassium dichromate is non-hygroscopic [4]. This property makes it an excellent primary standard in analytical chemistry, as its mass remains stable when exposed to the atmosphere, allowing for accurate preparation of standard solutions[4][5].

  • Ammonium Dichromate ((NH₄)₂Cr₂O₇): This salt is also described as hygroscopic . While it is known to absorb moisture, comprehensive quantitative data to the extent of sodium dichromate is not as readily available in the public domain.

Quantitative Analysis of Hygroscopicity

The most definitive measure of a salt's hygroscopic nature is its Critical Relative Humidity (CRH). The CRH is the specific relative humidity (RH) at a given temperature above which a salt will begin to absorb a significant amount of moisture from the air, potentially leading to deliquescence.

While direct comparative studies providing CRH values for all three dichromate salts under the same conditions are scarce, experimental data for sodium dichromate is available.

Data Presentation
Dichromate SaltChemical FormulaHygroscopic NatureCritical Relative Humidity (CRH)
Sodium DichromateNa₂Cr₂O₇Hygroscopic, DeliquescentSee Table 2 for temperature-dependent values
Potassium DichromateK₂Cr₂O₇Non-hygroscopicNot applicable (does not exhibit deliquescence)
Ammonium Dichromate(NH₄)₂Cr₂O₇HygroscopicData not readily available in published literature

Table 1: Summary of the Hygroscopic Nature of Dichromate Salts.

The equilibrium relative humidity of a saturated salt solution is equivalent to its CRH. The following data for sodium dichromate has been adapted from the work of Wexler and Hasegawa (1954), which determined the RH over saturated salt solutions.

Temperature (°C)Equilibrium Relative Humidity (%) over Saturated Na₂Cr₂O₇·2H₂O Solution
060.3
559.3
1058.3
1557.2
2056.0
2554.8
3053.6
3552.3
4051.1
4549.8
5048.6

Table 2: Experimentally determined equilibrium relative humidity (and thus, the Critical Relative Humidity) for sodium dichromate dihydrate at various temperatures. This data indicates that sodium dichromate will begin to absorb atmospheric moisture at relatively moderate humidity levels, and this tendency increases with temperature.

Experimental Protocols for Comparative Analysis

To provide a definitive quantitative comparison of the hygroscopic nature of these dichromate salts, a standardized experimental protocol should be followed. The gravimetric method, particularly using a static method with controlled humidity environments, is a well-established technique. A more advanced and automated method is Dynamic Vapor Sorption (DVS).

Gravimetric Method (Static)

This method involves exposing a known mass of a dried salt to a constant relative humidity environment and measuring the mass change over time.

1. Sample Preparation:

  • Dry a representative sample of each dichromate salt (sodium, potassium, and ammonium dichromate) in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) or in a vacuum oven at a suitable temperature below their decomposition point until a constant weight is achieved. This ensures the removal of any pre-existing moisture.

2. Preparation of Controlled Humidity Chambers:

  • Prepare a series of sealed chambers (e.g., glass desiccators) containing saturated solutions of different salts to maintain specific and known relative humidities. For example:
  • Saturated Magnesium Chloride solution provides ~33% RH at 25°C.
  • Saturated Sodium Bromide solution provides ~58% RH at 25°C.
  • Saturated Sodium Chloride solution provides ~75% RH at 25°C.
  • Saturated Potassium Chloride solution provides ~84% RH at 25°C.
  • Saturated Potassium Nitrate solution provides ~93% RH at 25°C.

3. Experimental Procedure:

  • Accurately weigh approximately 1-2 grams of each dried dichromate salt into pre-weighed, shallow glass dishes.
  • Place one dish of each salt into each of the controlled humidity chambers.
  • At regular time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), quickly remove the dishes, weigh them, and immediately return them to their respective chambers.
  • Continue monitoring the mass until there is no significant change between consecutive readings, indicating that equilibrium has been reached.

4. Data Analysis:

  • Calculate the percentage mass increase for each salt at each relative humidity using the formula: % Mass Increase = [(Mass at time t - Initial Dry Mass) / Initial Dry Mass] * 100
  • Plot the equilibrium percentage mass increase as a function of relative humidity for each salt. This will generate a moisture sorption isotherm.
  • The CRH for the hygroscopic salts can be identified as the RH at which a sharp increase in mass is observed.

Dynamic Vapor Sorption (DVS)

DVS is an automated instrumental method that provides high-resolution moisture sorption isotherms.

1. Principle: A small, accurately weighed sample is placed in a temperature and humidity-controlled chamber. A stream of gas with a precisely controlled relative humidity is passed over the sample, and the sample's mass is continuously monitored by a highly sensitive microbalance.

2. Experimental Procedure:

  • A small amount of the dried dichromate salt (typically 5-20 mg) is placed in the DVS instrument.
  • The instrument is programmed to incrementally increase the relative humidity in a stepwise manner (e.g., from 0% to 95% in 10% increments), holding at each step until mass equilibrium is achieved.
  • A desorption isotherm can also be generated by subsequently decreasing the RH in a stepwise manner.

3. Data Analysis: The instrument's software automatically plots the percentage change in mass against the relative humidity, providing detailed sorption and desorption isotherms.

Mandatory Visualizations

Experimental Workflow for Gravimetric Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start dry_salts Dry Dichromate Salts (Na, K, NH4) start->dry_salts weigh_samples Weigh Dried Samples dry_salts->weigh_samples prep_chambers Prepare Controlled Humidity Chambers expose_samples Expose Samples to Constant RH prep_chambers->expose_samples weigh_samples->expose_samples monitor_mass Monitor Mass at Regular Intervals expose_samples->monitor_mass equilibrium Attain Equilibrium (Constant Mass) monitor_mass->equilibrium Repeat until calc_mass_increase Calculate % Mass Increase equilibrium->calc_mass_increase plot_isotherm Plot Sorption Isotherm (% Mass vs. RH) calc_mass_increase->plot_isotherm determine_crh Determine Critical Relative Humidity (CRH) plot_isotherm->determine_crh end End determine_crh->end

Caption: Workflow for the gravimetric determination of dichromate salt hygroscopicity.

Logical Relationship of Hygroscopic Properties

G cluster_salts Dichromate Salts cluster_properties Hygroscopic Properties cluster_implications Handling & Application Implications Na2Cr2O7 Sodium Dichromate hygroscopic Hygroscopic Na2Cr2O7->hygroscopic deliquescent Deliquescent Na2Cr2O7->deliquescent K2Cr2O7 Potassium Dichromate non_hygroscopic Non-Hygroscopic K2Cr2O7->non_hygroscopic NH42Cr2O7 Ammonium Dichromate NH42Cr2O7->hygroscopic hygroscopic->deliquescent if RH > CRH sealed_storage Requires Sealed Storage hygroscopic->sealed_storage handling_precautions Requires Handling Precautions in Humid Environments hygroscopic->handling_precautions primary_standard Suitable as Primary Standard non_hygroscopic->primary_standard

Caption: Logical relationships between dichromate salts and their hygroscopic properties.

Conclusion

The hygroscopic nature of dichromate salts varies significantly. Sodium dichromate is highly hygroscopic and deliquescent, while potassium dichromate is non-hygroscopic. Ammonium dichromate is also considered hygroscopic, though quantitative data is less prevalent. For applications where stability and precise measurement are critical, potassium dichromate is the superior choice. Conversely, the handling and storage of sodium and ammonium dichromate require careful consideration of ambient humidity to prevent degradation and ensure safety and efficacy. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies to generate the specific quantitative data needed for their applications.

References

Safety Operating Guide

Proper Disposal of Barium Dichromate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of barium dichromate is a critical aspect of laboratory safety and environmental responsibility. As a compound exhibiting properties of an oxidizer, a carcinogen, and containing a toxic heavy metal, its handling and disposal require strict adherence to established protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound waste with the utmost care. The compound is harmful if swallowed or inhaled and is a known carcinogen.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A NIOSH/MSHA-approved high-efficiency particulate respirator with a full facepiece is required when dust may be generated.[2]

  • Eye Protection: ANSI-approved chemical worker goggles or a face shield should be worn.[2]

  • Hand Protection: Use impervious gloves, such as nitrile rubber. Always inspect gloves prior to use.[2]

  • Body Protection: Wear an impervious lab coat, apron, or coveralls to prevent skin contact.[2]

Safe Handling Practices:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[3]

  • Avoid generating dust during handling and disposal.[1][3]

  • Keep the compound away from heat, sparks, open flames, and combustible materials.[3][4][5] this compound is an oxidizer and may intensify fires.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]

  • Wash hands thoroughly with soap and water after handling.[1][3]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste.[2][6] Disposal must comply with all federal, state, and local environmental regulations.[3][6][7][8] Never dispose of this compound down the drain or in regular trash.[3][6]

  • Waste Segregation:

    • Keep this compound waste separate from all other waste streams, especially from combustible and reducing agents.[2][3]

    • Do not mix this compound waste with other chemicals in the same container.[3]

  • Container Management:

    • Place all this compound waste (including contaminated labware, PPE, and spill cleanup materials) into a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the waste, and have a tightly sealing lid.[2][3]

    • Label the container clearly as "Hazardous Waste – this compound" and include the associated hazard pictograms (e.g., Oxidizer, Health Hazard, Environmental Hazard).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[3][4][9]

    • The storage area should be away from incompatible materials and accessible only to authorized personnel.[3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed professional hazardous waste disposal service.[1]

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • Waste must be transported to and disposed of at an approved and licensed toxic waste facility.[2][3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Clean-up:

    • Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a designated waste container.[1][2][10]

    • Avoid actions that create dust.[3]

    • The spill area can be washed with water, but all resulting wash water must be collected as hazardous waste for proper disposal.[10][11]

  • Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.

Quantitative Data and Classifications

For proper handling, transport, and safety planning, the following quantitative data for barium compounds and barium chromate are essential.

ParameterValueReference
Occupational Exposure Limits (as Ba)
OSHA PEL (8-hr TWA)0.5 mg/m³[6]
NIOSH REL (10-hr TWA)0.5 mg/m³[6]
ACGIH TLV (8-hr TWA)0.5 mg/m³[6]
IDLH50 mg/m³[6]
Physical Properties
Specific Gravity4.5 g/mL[2][3]
AppearanceBrownish-red or yellow powder/crystals[2][12]
Transportation Information
UN Number1479[1][5]
Proper Shipping NameOxidizing solid, n.o.s. (Barium chromate)[1]
Hazard Class5.1 (Oxidizer)[1]
Packing GroupII[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

BariumDichromateDisposal cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) start->ppe segregate Segregate from other waste (especially combustibles) ppe->segregate container Place in a sealed, compatible, and clearly labeled container segregate->container storage Store in a cool, dry, ventilated secondary containment area container->storage contact_vendor Contact Licensed Hazardous Waste Disposal Service storage->contact_vendor final_disposal Dispose at Approved Hazardous Waste Facility contact_vendor->final_disposal spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate cleanup Clean up spill using appropriate methods (avoiding dust generation) evacuate->cleanup collect Collect all cleanup materials as hazardous waste cleanup->collect collect->container

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Barium Dichromate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Barium Dichromate. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is a hazardous chemical that requires careful handling and disposal.

Hazard Identification and Exposure Limits

This compound is classified as an oxidizing solid, is harmful if swallowed or inhaled, and is a suspected carcinogen.[1][2][3] It can cause irritation to the skin, eyes, and respiratory system.[4][5]

Hazard ClassificationDescription
Oxidizing Solid May intensify fire; oxidizer.[1][3][6]
Acute Toxicity (Oral) Harmful if swallowed.[1][7]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][7]
Carcinogenicity May cause cancer.[2][3] IARC Group 1: Carcinogenic to humans.[2]
Skin Corrosion/Irritation Contact can irritate the skin.[4][5]
Eye Damage/Irritation Contact can severely irritate and burn the eyes with possible eye damage.[5]

Occupational Exposure Limits:

ComponentLimitAuthority
Barium Chromate (as Cr)TWA: 0.05 mg/m³ACGIH
Barium Chromate (as Cr)TWA: 0.1 mg/m³OSHA
Barium Chromate (as Cr)Ceiling: 0.001 mg/m³NIOSH

Data sourced from a representative Barium Chromate MSDS, which should be consulted for specific handling protocols.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. A risk assessment should be conducted to determine if additional PPE is required for specific procedures.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when there is a significant splash hazard.[1][8]
Hand Protection Chemical-Resistant GlovesPVC or nitrile gloves are recommended.[1][4] Disposable gloves should be removed and replaced immediately after contact with the chemical.[8]
Body Protection Laboratory Coat or CoverallsA lab coat is the minimum requirement.[8] For larger quantities or tasks with a higher risk of exposure, impervious coveralls and boots should be worn.[1][4]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator is required when dusts are generated or if working outside of a properly functioning fume hood.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a Safety Data Sheet (SDS) for this compound is accessible.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Verify that an emergency shower and eyewash station are readily accessible and operational.[1][4]

  • Assemble all necessary materials and equipment before handling the chemical.

  • Don the required Personal Protective Equipment (PPE) as detailed in the table above.

2. Handling:

  • Avoid contact with skin and eyes.[6][7]

  • Do not breathe in dust or vapors.[3][6][7]

  • Avoid the formation of dust.[3][7][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][7]

  • Keep away from combustible materials.[2][7]

  • Do not eat, drink, or smoke in the work area.[3][6][7]

3. Post-Handling and Cleanup:

  • Wash hands and other exposed areas thoroughly with mild soap and water after handling and before leaving the work area.[2][6][7]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Remove and wash contaminated clothing before reuse.[1][5] Contaminated work clothes should not be taken home.[5]

  • Properly store or dispose of all waste materials.

Storage and Disposal Plans

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed and store in the original container.[6][7]

  • Store away from incompatible materials such as combustible materials and reducing agents.[5][6][7][10]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[2]

Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[5][7]

  • Do not dispose of down the drain or in general waste.[2][3]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][7] Contact your institution's environmental health and safety department for specific disposal procedures.[5]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

EmergencyProcedure
Skin Contact Immediately remove all contaminated clothing.[2][7] Wash the affected area with plenty of soap and water.[5][7] Seek medical attention if irritation occurs.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[1][7]
Spill Evacuate unnecessary personnel from the area.[5][7] Wear appropriate PPE, including respiratory protection.[7] Clean up spills in a manner that does not disperse dust into the air.[1] Collect the spilled material in a sealed container for disposal as hazardous waste.[5] Ventilate and wash the spill area after cleanup is complete.[5]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1][7] Do not use a heavy water stream.[7] Wear self-contained breathing apparatus and full protective gear.[1][4]

Visual Workflow and Emergency Response Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Contact & Inhalation prep4->handle1 handle2 Prevent Dust Formation handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Decontaminate Surfaces post1->post2 post3 Properly Dispose of Waste post2->post3

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill or Fire cluster_actions Immediate Actions skin Skin Contact action_skin Remove Clothing Wash with Soap & Water skin->action_skin eye Eye Contact action_eye Flush with Water (15 min) eye->action_eye inhalation Inhalation action_inhalation Move to Fresh Air inhalation->action_inhalation ingestion Ingestion action_ingestion Rinse Mouth ingestion->action_ingestion spill Spill action_spill Evacuate & Ventilate Contain & Clean Up spill->action_spill fire Fire action_fire Use Appropriate Extinguisher fire->action_fire action_medical Seek Immediate Medical Attention action_skin->action_medical action_eye->action_medical action_inhalation->action_medical action_ingestion->action_medical

Caption: Emergency response procedures for this compound incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.